2-Fluoro-5-methyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8FN |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
2-fluoro-5-methyl-1H-indole |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5,11H,1H3 |
InChI Key |
VJHCWJQQRDBRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and formula of 2-Fluoro-5-methyl-1H-indole
An In-depth Technical Guide to 2-Fluoro-5-methyl-1H-indole: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The strategic incorporation of fluorine atoms into this privileged heterocycle is a well-established method for modulating a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of 2-Fluoro-5-methyl-1H-indole, a specific fluorinated indole derivative. We will delve into its core chemical properties, propose a logical synthetic pathway while addressing the inherent challenges of C2-fluorination, and explore its potential applications in drug discovery, particularly in the context of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of fluorinated indole scaffolds.
Core Physicochemical Properties and Structural Elucidation
2-Fluoro-5-methyl-1H-indole is a derivative of indole featuring a fluorine atom at the 2-position and a methyl group at the 5-position. While this specific isomer is not as widely documented or commercially available as its counterpart, 5-Fluoro-2-methylindole, understanding its fundamental properties is the first step in evaluating its potential. The molecular formula for 2-Fluoro-5-methyl-1H-indole is C₉H₈FN, and its calculated molecular weight is 149.17 g/mol .
For comparative purposes, the table below summarizes the calculated properties of the target compound alongside the experimentally-derived data for the more common isomer, 5-Fluoro-2-methylindole.[3][4][5]
| Property | 2-Fluoro-5-methyl-1H-indole | 5-Fluoro-2-methylindole |
| Molecular Formula | C₉H₈FN | C₉H₈FN[3][4] |
| Molecular Weight | 149.17 g/mol (Calculated) | 149.17 g/mol [3] |
| CAS Number | Not assigned | 399-72-4[3][4] |
| Appearance | Not available | Light yellow to brown crystalline powder[3][5] |
| Melting Point | Not available | 100 °C[3][5] |
| Boiling Point | Not available | 120 °C at 0.1 mmHg[3] |
| PubChem CID | Not available | 2778715[3][5] |
| SMILES | Cc1cc2c(cc1)NC=C2F (Predicted) | Cc1nc2c(cc(F)cc2)c1[5] |
The lack of extensive experimental data for 2-Fluoro-5-methyl-1H-indole underscores the synthetic challenges associated with its preparation, which will be discussed in the following section.
Synthesis Strategy and Mechanistic Rationale
The synthesis of indoles is a well-trodden path in organic chemistry, with classic methods like the Fischer, Leimgruber-Batcho, and Bischler syntheses being foundational.[6] However, the direct synthesis of 2-fluoroindoles presents a significant challenge due to the reactivity of the indole nucleus and the difficulty of installing a fluorine atom at the C2 position.
A plausible, albeit challenging, approach to synthesize 2-Fluoro-5-methyl-1H-indole could involve a multi-step sequence starting from a suitably substituted aniline. A proposed workflow is outlined below.
Experimental Protocol: Proposed Synthesis
This protocol is a conceptual pathway and would require significant experimental optimization.
Objective: To synthesize 2-Fluoro-5-methyl-1H-indole.
Core Logic: The strategy involves the construction of the indole ring system with a precursor group at the 2-position that can be subsequently converted to a fluorine atom. Direct fluorination of the 5-methyl-1H-indole is generally not selective for the 2-position.
Step 1: Synthesis of 2-Amino-5-methyl-α-bromoacetophenone
-
Start with commercially available 4-methylaniline.
-
Perform a Friedel-Crafts acylation with bromoacetyl bromide in the presence of a Lewis acid (e.g., AlCl₃) to introduce the bromoacetyl group. This step must be carefully controlled to favor para-acylation relative to the methyl group.
-
Nitrate the resulting acetophenone derivative at the position ortho to the acetyl group.
-
Reduce the nitro group to an amine using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation (Pd/C).
Step 2: Indole Ring Formation (Cyclization)
-
The resulting 2-amino-α-bromoacetophenone derivative can undergo intramolecular cyclization. This can be achieved by heating or by using a mild base to facilitate the nucleophilic attack of the aniline nitrogen onto the carbon bearing the bromine. This would yield 5-methyl-1H-indol-2-ol (a keto-enol tautomer).
Step 3: Conversion of Hydroxyl to Fluorine
-
The hydroxyl group at the C2 position must be converted to a fluorine atom. This is a non-trivial step. A deoxofluorinating agent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® could be employed. This reaction often requires careful optimization of temperature and reaction time to avoid decomposition of the electron-rich indole ring.
Step 4: Work-up and Purification
-
Following the fluorination reaction, the mixture would be carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product would be extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification of the crude product would be performed using column chromatography on silica gel to yield the final compound, 2-Fluoro-5-methyl-1H-indole.
Caption: Proposed synthetic workflow for 2-Fluoro-5-methyl-1H-indole.
Spectroscopic Characterization (Predicted)
For unambiguous identification, a combination of spectroscopic techniques would be essential. Based on the proposed structure, the following features would be expected:
-
¹H NMR: Signals would be present for the aromatic protons on the benzene ring, the proton at the C3 position of the indole, the N-H proton, and the methyl group protons. The fluorine at C2 would cause splitting of the C3 proton signal and potentially the N-H proton signal.
-
¹³C NMR: Nine distinct carbon resonances would be observed. The carbon atom directly bonded to the fluorine (C2) would exhibit a large one-bond coupling constant (¹JCF), which is highly characteristic.
-
¹⁹F NMR: A single resonance would be expected, with a chemical shift indicative of a fluorine atom attached to an sp²-hybridized carbon within an electron-rich aromatic system.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for N-H stretching, aromatic and aliphatic C-H stretching, C=C stretching of the aromatic rings, and a strong C-F stretching band.
Significance and Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[7] The introduction of a fluorine atom can profoundly influence a molecule's therapeutic properties.[1][8]
Kinase Inhibition: Many kinase inhibitors, a critical class of drugs for treating cancer and inflammatory diseases, feature an indole core.[2][9] The indole N-H can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The strategic placement of a fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism. 2-Fluoro-5-methyl-1H-indole serves as a valuable scaffold that could be further functionalized at the N1 or C3 positions to create focused libraries of potential kinase inhibitors.
Caption: Generalized RTK signaling and the point of competitive inhibition.
Other Therapeutic Areas: Fluorinated indoles have demonstrated a wide range of biological activities, including antiviral (specifically anti-HIV), antimicrobial, and anti-inflammatory properties.[1][7] The unique electronic profile imparted by the C2-fluoro substitution could lead to novel interactions with biological targets in these disease areas. The 5-methyl group also provides a lipophilic substituent that can influence cell permeability and target engagement.
Conclusion
2-Fluoro-5-methyl-1H-indole represents a synthetically challenging but potentially valuable building block for medicinal chemistry. While its isomer, 5-Fluoro-2-methylindole, is more readily accessible, the unique placement of the fluorine atom at the C2 position offers distinct structural and electronic properties that warrant investigation. The development of a robust and scalable synthetic route is the primary barrier to unlocking its full potential. Overcoming this hurdle would provide researchers with a novel scaffold for developing next-generation therapeutics, particularly in the fields of oncology and infectious diseases. Further research is essential to validate the proposed synthetic pathways and to explore the biological activity of derivatives of this promising compound.
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The Strategic Modulation of a Privileged Scaffold: An In-depth Technical Guide to the Electronic Effects of Fluorine Substitution on 5-Methylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a cornerstone of medicinal chemistry, offers a versatile scaffold for therapeutic intervention. The strategic introduction of fluorine to this "privileged" structure can profoundly alter its physicochemical properties, offering a powerful tool to fine-tune drug candidates for enhanced efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive analysis of the electronic effects of fluorine substitution on 5-methylindole, a common motif in pharmacologically active compounds. We will dissect the dual nature of fluorine's electronic influence—inductive versus resonance effects—and explore how its position on the benzene ring of 5-methylindole dictates the resulting electron distribution, acidity, and reactivity. This guide will serve as a valuable resource for researchers in drug discovery and development, providing both a theoretical framework and practical insights into the rational design of fluorinated indole-based therapeutics.
Introduction: The Power of Fluorine in Modifying the 5-Methylindole Core
5-Methylindole is a fundamental building block in the synthesis of a wide array of biologically active molecules.[1] Its inherent aromaticity and the presence of the nitrogen heteroatom make it a rich source of chemical diversity. The introduction of a fluorine atom, the most electronegative element, into this scaffold is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[2] Fluorine's small van der Waals radius (1.47 Å), similar to that of a hydrogen atom (1.20 Å), allows it to act as a bioisostere of hydrogen with minimal steric perturbation.[3] However, its profound impact on the electronic landscape of the molecule can lead to significant changes in:
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly impact the acidity of the indole N-H proton.[2]
-
Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, affecting its solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) profile.[2]
-
Metabolic Stability: The robust carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the metabolic half-life of a drug candidate.[2]
-
Receptor Binding Affinity: By modifying the electron distribution and conformational preferences of the indole ring, fluorine can enhance interactions with biological targets.
This guide will focus on the electronic consequences of placing a fluorine atom at the 4, 6, and 7-positions of the 5-methylindole ring system, providing a rationale for predicting and exploiting these effects in drug design.
The Dichotomy of Fluorine's Electronic Influence: Induction vs. Resonance
To comprehend the impact of fluorine substitution, it is crucial to understand its dual electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, decreasing as the number of bonds between the fluorine and the atom of interest increases.[4]
-
Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be delocalized into an adjacent π-system, such as the benzene ring of indole. This electron-donating resonance effect is most pronounced at the ortho and para positions relative to the substituent.[4]
The net electronic effect of fluorine on an aromatic ring is a delicate balance of these two opposing forces. While the inductive effect is generally dominant, the resonance effect plays a significant role in modulating the electron density at specific positions.
Positional Isomers of Fluoro-5-methylindole: A Comparative Electronic Analysis
The interplay between the electron-donating methyl group at the 5-position and the electronically versatile fluorine atom at positions 4, 6, or 7 creates distinct electronic environments within the 5-methylindole scaffold.
4-Fluoro-5-methylindole
In this isomer, the fluorine atom is ortho to the methyl group. The strong -I effect of fluorine will significantly withdraw electron density from the C4 and adjacent atoms. Concurrently, the +R effect will donate electron density into the ring, with a notable influence at the para position (C7) and the ortho position (C3 of the pyrrole ring, though to a lesser extent). The electron-donating methyl group at C5 will further enrich the electron density of the benzene ring.
6-Fluoro-5-methylindole
Here, the fluorine atom is meta to the point of fusion with the pyrrole ring. The -I effect will still be significant, but its direct influence on the pyrrole ring will be less pronounced compared to the 4-fluoro isomer. The +R effect of fluorine at the C6 position will primarily influence the electron density at the ortho (C5 and C7) and para (C3) positions. The adjacent electron-donating methyl group at C5 will work in concert with the +R effect of fluorine to increase electron density at C5.
7-Fluoro-5-methylindole
In this case, the fluorine atom is para to the C4-C9 bond. Its -I effect will be felt throughout the ring, while its +R effect will be directed towards the ortho positions (C6 and C2) and the para position (C4).
The following diagram illustrates the interplay of these electronic effects:
Caption: Interplay of electronic effects in fluoro-5-methylindoles.
Quantitative Assessment of Electronic Effects
Hammett Constants
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule.[5] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects. For fluorine, the Hammett constants reflect its dual electronic nature:
| Substituent | σ_meta_ | σ_para_ |
| F | +0.34 | +0.06 |
Table 1: Hammett constants for the fluorine substituent.
The positive σ_meta_ value is indicative of fluorine's strong electron-withdrawing inductive effect. The slightly positive σ_para_ value highlights the near cancellation of the strong -I effect by the opposing +R effect at the para position. These values are crucial for predicting how fluorine substitution will influence reaction rates and equilibria. A study on the electrophilic substitution of 5-substituted indoles with 4,6-dinitrobenzofuroxan found a large negative ρ value of -3.85, indicating that the reaction is highly sensitive to the electronic effects of the substituents and is favored by electron-donating groups.[6]
Impact on N-H Acidity (pKa)
The acidity of the indole N-H proton is a critical parameter, influencing its ability to act as a hydrogen bond donor and its reactivity in N-substitution reactions. The predicted pKa of 5-methylindole is approximately 17.17.[7][8] The introduction of an electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the N-H proton by stabilizing the resulting indolide anion.
The magnitude of this acidifying effect will depend on the position of the fluorine atom. The strong -I effect of fluorine will be the dominant factor in stabilizing the negative charge on the nitrogen atom. Therefore, the closer the fluorine atom is to the pyrrole ring, the greater the increase in acidity. We can predict the following trend in N-H acidity:
4-Fluoro-5-methylindole > 7-Fluoro-5-methylindole > 6-Fluoro-5-methylindole > 5-Methylindole
This prediction is based on the proximity of the fluorine atom to the N-H bond, with the 4-position being the closest, followed by the 7-position, and then the 6-position.
Influence on Reactivity towards Electrophilic Aromatic Substitution
The indole nucleus is highly susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site, estimated to be 10¹³ times more reactive than a single position on benzene.[9] The rate of this reaction is highly sensitive to the electron density of the indole ring.
The electron-donating methyl group at C5 activates the ring towards electrophilic attack. The introduction of a fluorine atom, with its net electron-withdrawing character, is generally expected to decrease the rate of electrophilic substitution. However, the extent of this deactivation will be position-dependent.
-
4-Fluoro-5-methylindole: The strong -I effect at C4 will significantly deactivate the benzene ring, but the +R effect will partially offset this by donating electron density to C3.
-
6-Fluoro-5-methylindole: The -I effect is more distant from the primary site of attack (C3), and the +R effect will donate electron density to C3, potentially leading to a less pronounced deactivation compared to the 4-fluoro isomer.
-
7-Fluoro-5-methylindole: The fluorine at C7 is relatively far from C3, and its +R effect is directed towards C2 and C6, having a less direct impact on the electron density at C3.
Based on these considerations, the predicted order of reactivity towards electrophilic attack at C3 is:
5-Methylindole > 6-Fluoro-5-methylindole > 7-Fluoro-5-methylindole > 4-Fluoro-5-methylindole
This trend is supported by studies on electrophilic substitution in other indole systems, where electron-withdrawing groups were found to decrease the reaction rate.[6]
Experimental Protocols
The following sections provide representative, step-by-step methodologies for the synthesis and characterization of fluorinated 5-methylindoles. These protocols are based on established synthetic routes for similar indole derivatives and can be adapted as needed.
Synthesis of Fluorinated 5-Methylindoles
The synthesis of fluorinated 5-methylindoles can be achieved through various methods, with the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis being prominent examples.
This method is often preferred for its scalability and the availability of starting materials.[10]
Caption: Synthetic workflow for 6-Fluoro-5-methylindole.
Step-by-Step Protocol:
-
Nitration of 4-Fluoro-3-methylaniline:
-
Dissolve 4-fluoro-3-methylaniline in concentrated sulfuric acid and cool to 0 °C.
-
Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5 °C.
-
Stir for 1-2 hours, then pour the reaction mixture onto ice.
-
Neutralize with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain 4-fluoro-5-methyl-2-nitroaniline.
-
-
Reduction of the Nitro Group:
-
Dissolve 4-fluoro-5-methyl-2-nitroaniline in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Filter the hot reaction mixture through celite and concentrate the filtrate to obtain crude 4-fluoro-5-methyl-1,2-phenylenediamine.
-
-
Cyclization to form the Indole Ring:
-
Dissolve the crude diamine in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of glyoxal (40% in water) and heat to reflux for 1-2 hours.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 6-fluoro-5-methylindole.
-
Characterization of Fluorinated 5-Methylindoles
NMR spectroscopy is an indispensable tool for the structural elucidation of these compounds.
-
¹H and ¹³C NMR: These spectra will confirm the overall structure of the molecule. The chemical shifts of the aromatic protons and carbons will be influenced by the position of the fluorine atom. Data for the parent 5-methylindole can be found in public databases.[11][12]
-
¹⁹F NMR: This technique is particularly informative as the chemical shift of the fluorine atom is highly sensitive to its electronic environment.[13] The ¹⁹F NMR spectrum will show a single resonance for each fluorinated isomer, and the chemical shift will vary depending on the position of the fluorine atom on the indole ring. Typical chemical shifts for aromatic fluorine compounds are in the range of -100 to -200 ppm relative to CFCl₃.[14] A study on fluorinated tryptophans showed that the ¹⁹F chemical shifts are sensitive to the position of fluorine on the indole ring.[3]
Predicted ¹⁹F NMR Chemical Shift Trends:
The electron density around the fluorine nucleus influences its chemical shift. Generally, increased electron density leads to greater shielding and an upfield shift (more negative ppm value). Based on the resonance structures, the electron-donating character of the indole nitrogen would lead to increased electron density at C4 and C6. Therefore, one might predict the following trend in ¹⁹F chemical shifts:
7-Fluoro < 4-Fluoro ≈ 6-Fluoro (in terms of increasing shielding, i.e., more negative ppm values)
However, other factors such as the inductive effect and solvent effects can also significantly influence the chemical shift, so experimental verification is essential.
The pKa of the N-H proton can be determined experimentally using potentiometric titration or spectrophotometric methods. A series of solutions of the fluorinated 5-methylindole at different pH values are prepared, and the absorbance is measured at a wavelength where the protonated and deprotonated forms have different extinction coefficients. The pKa can then be calculated from the Henderson-Hasselbalch equation.
Conclusion
The introduction of fluorine to the 5-methylindole scaffold offers a powerful strategy for modulating its electronic properties in a predictable manner. By understanding the interplay of fluorine's inductive and resonance effects, researchers can rationally design and synthesize novel indole derivatives with tailored acidity, reactivity, and ultimately, biological activity. The positional isomerism of fluorine on the benzene ring provides a fine-tuning mechanism for optimizing these properties. The synthetic and analytical methods outlined in this guide provide a framework for the practical application of these principles in the pursuit of new and improved therapeutic agents. Further computational studies, such as the calculation of electrostatic potential maps, can provide deeper insights into the electron distribution within these fascinating molecules and further guide the design of next-generation indole-based drugs.
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De Novo Synthesis of 2-Fluoroindoles: A Mechanistic and Methodological Whitepaper
Executive Summary
The 2-fluoroindole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere to modulate lipophilicity, metabolic stability, and target binding affinity. Despite its utility, the targeted synthesis of 2-fluoroindoles has historically presented a formidable challenge. The inherent electronic properties of the indole core render the C3 position significantly more nucleophilic than the C2 position, making direct, late-stage electrophilic fluorination at C2 highly disfavored and prone to side reactions.
This technical guide critically evaluates the evolution of 2-fluoroindole synthesis, transitioning from traditional, harsh late-stage fluorination techniques to elegant, pre-functionalized cyclizations, and finally to modern, atom-economic deconstructive assemblies using difluorocarbene.
Mechanistic Evolution of 2-Fluoroindole Synthesis
The Regioselectivity Challenge: Direct Fluorination
Early attempts to synthesize 2-fluoroindoles relied heavily on directing groups to overcome the natural C3 nucleophilicity of the indole ring. Widdowson et al. established a baseline methodology involving the directed lithiation of N-substituted indoles at the C2 position using lithium diisopropylamide (LDA)[1]. This was followed by stannylation with trimethylstannyl chloride to form a 2-stannylindole intermediate. Finally, electrophilic fluorination using the highly reactive cesium fluoroxysulfate yielded the 2-fluoroindole[1].
Causality & Limitations: While this sequence successfully forced regioselectivity, the reliance on highly toxic organotin intermediates and harsh, expensive fluorinating agents fundamentally limited its scalability for drug development[1].
Overcoming Baldwin's Rules: 5-endo-trig Cyclizations
To bypass the regioselectivity issues of late-stage fluorination, the Ichikawa group pioneered a building-block approach utilizing pre-fluorinated precursors—specifically,
Mechanistic Causality: According to Baldwin's rules, 5-endo-trig cyclizations are generally disfavored due to the geometric constraints of achieving the required orbital overlap[2]. However, the highly polarized and electron-deficient nature of the 1,1-difluoro-1-alkene moiety significantly lowers the activation barrier, enabling nucleophilic attack by the pendant amido group[1].
Initially executed using strong bases like sodium hydride (NaH)[2], this methodology was later refined into a transition-metal-catalyzed process. By employing a Ag(I) catalyst (AgSbF6) in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), the vinylic C-F bond is electrophilically activated[3]. A critical mechanistic choice in this protocol is the addition of N,O-bis(trimethylsilyl)acetamide (BSA). BSA acts as an irreversible fluoride captor, driving the
The Modern Era: Difluorocarbene-Enabled [4+1] Assembly
A recent paradigm shift in synthetic methodology involves the deconstructive functionalization of unstrained bonds using difluorocarbene (:CF2). In 2021, Song and colleagues reported a formal [4+1] cyclization starting from readily accessible ortho-vinylanilines[4].
Mechanistic Causality: In this highly atom-economic process, commercially available halodifluoroalkylative reagents generate :CF2, which acts simultaneously as a C1 synthon and a fluorine source[5]. The reaction initiates with the lone pair of the tertiary amine trapping the electrophilic singlet :CF2 to form a transient nitrogen ylide[5]. This intermediate undergoes an intramolecular Michael addition to the adjacent vinyl group, closing the five-membered ring[4]. Subsequent C(sp3)-F bond cleavage and defluorination restore aromaticity, yielding the 2-fluoroindole framework[4].
Evolution of 2-fluoroindole synthesis pathways from direct fluorination to modern de novo assembly.
Comparative Data Analysis
The following table summarizes the quantitative metrics and operational parameters of the primary synthesis pathways discussed:
| Methodology | Reagents / Catalyst | Substrate | Regioselectivity | Yield Range | Key Advantage |
| Direct Fluorination | LDA, Me3SnCl, CsSO4F | N-substituted indoles | High (via C2-stannylation) | Low-Moderate | Utilizes existing indole cores |
| Base-Promoted Cyclization | NaH, DMF | Complete (Pre-installed) | 70–90% | High yield, robust C-N bond formation | |
| Ag(I)-Catalyzed C-F Activation | AgSbF6, BSA, HFIP | Complete (Pre-installed) | 52–99% | Mild conditions, prevents hydrolysis | |
| Difluorocarbene [4+1] Assembly | Halodifluoroalkyls, Base | ortho-vinylanilines | Complete (De novo assembly) | 50–85% | Readily available starting materials |
Validated Experimental Methodologies
Protocol A: Ag(I)-Catalyzed 5-endo-trig Cyclization
Objective: Synthesis of 2-fluoroindoles via vinylic C-F bond activation[3]. Rationale: Using HFIP as a solvent provides a highly polar, hydrogen-bonding environment that stabilizes the cationic silver intermediates without acting as a competing nucleophile. BSA is essential to irreversibly sequester the eliminated fluoride ion as volatile TMS-F, driving the reaction to completion[3].
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the
-difluoro-o-sulfonamidostyrene substrate (1.0 equiv) in anhydrous HFIP to achieve a 0.1 M concentration. -
Catalyst Addition: Add AgSbF6 (10 mol%) to the solution.
-
Self-Validation Control: The solution should remain homogeneous; any immediate black precipitate indicates moisture contamination and the formation of inactive silver oxide.
-
-
Fluoride Scavenging: Begin heating the mixture to reflux. Over a period of 2 hours, add N,O-bis(trimethylsilyl)acetamide (BSA, 2.0 equiv) dropwise via a syringe pump.
-
Causality: Slow addition prevents a sudden spike in basicity/nucleophilicity that could lead to unwanted side reactions or premature hydrolysis.
-
-
Maturation: Stir the reaction mixture for an additional 1–4 hours at reflux. Monitor the reaction progress via 19F NMR.
-
Self-Validation Control: The disappearance of the characteristic gem-difluoro doublet-of-doublets in the 19F NMR spectrum confirms complete conversion.
-
-
Work-up: Cool to room temperature, quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.
Protocol B: Difluorocarbene-Enabled [4+1] Cyclization
Objective: De novo construction of 2-fluoroindoles from ortho-vinylanilines[4]. Rationale: The slow generation of :CF2 from halodifluoroalkyl reagents under basic conditions ensures a steady-state concentration of the highly reactive carbene, preventing carbene dimerization and maximizing the trapping efficiency by the amine lone pair[5].
-
Preparation: Charge a reaction vial with ortho-vinylaniline (1.0 equiv), an inorganic base (e.g., K2CO3, 2.0 equiv), and anhydrous acetonitrile (0.2 M).
-
Carbene Source Addition: Add the halodifluoroalkyl reagent (e.g., ethyl bromodifluoroacetate, 1.5 equiv) at room temperature.
-
Cyclization: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
Causality: Elevated temperature is required to overcome the activation energy of the intramolecular Michael addition step following the initial ylide formation.
-
-
Monitoring: Track the reaction via LC-MS.
-
Self-Validation Control: The intermediate nitrogen ylide is transient, but the mass of the final aromatized 2-fluoroindole [M+H]+ should become the dominant peak in the chromatogram.
-
-
Isolation: Filter the crude mixture through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.
Mechanistic workflow of the difluorocarbene-enabled formal[4+1] cyclization pathway.
References
-
Fujita, T., & Ichikawa, J. "SYNTHETIC METHODS FOR RING-FLUORINATED PYRROLE DERIVATIVES". Heterocycles, 2017. 1
-
Su, J., et al. "Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines". Nature Communications, 2021. 4
-
"Silver-catalyzed Vinylic C–F Bond Activation: Synthesis of 2-Fluoroindoles from β,β-Difluoro-o-sulfonamidostyrenes". Chemistry Letters, 2016. 3
-
"Unconventional Transformations of Difluorocarbene with Amines and Ethers". Accounts of Chemical Research, 2023. 5
-
"1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]". Organic Syntheses Procedure. 2
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The 2-Fluoro-5-methyl-1H-indole Scaffold: A Privileged Motif in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic compounds with a wide spectrum of biological activities.[1] Strategic functionalization of the indole ring has been a highly successful approach in the quest for novel therapeutic agents. Among the myriad of possible substitutions, the incorporation of a fluorine atom and a methyl group at specific positions can profoundly influence the physicochemical and pharmacological properties of the resulting molecule. This guide provides a detailed exploration of the 2-Fluoro-5-methyl-1H-indole scaffold, a promising heterocyclic core for the development of next-generation therapeutics. While direct and extensive research on this exact scaffold is emerging, this document synthesizes findings from closely related fluorinated indole analogs to illuminate its potential biological activities, mechanistic underpinnings, and synthetic accessibility.
The Strategic Advantage of Fluorine and Methyl Substitution in Indole Scaffolds
The introduction of a fluorine atom into a drug candidate is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[2] In the context of the indole ring, a fluorine substituent can alter the electron distribution, influencing the molecule's reactivity and its interactions with protein residues. The methyl group, on the other hand, can provide a crucial hydrophobic interaction within a binding pocket and can also influence the molecule's metabolic profile. The specific placement of fluorine at the 2-position and a methyl group at the 5-position of the indole ring creates a unique electronic and steric profile that can be exploited for targeted drug design.
Potential Biological Activities of the 2-Fluoro-5-methyl-1H-indole Core
Based on the biological evaluation of analogous fluorinated indole structures, the 2-Fluoro-5-methyl-1H-indole scaffold is anticipated to exhibit a range of significant pharmacological activities.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in oncology.[1] Fluorinated indole derivatives, in particular, have demonstrated potent anticancer effects through various mechanisms of action.
a) Kinase Inhibition: Many kinase inhibitors feature an indole core that mimics the purine ring of ATP, enabling them to bind to the ATP-binding site of kinases and block their activity. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a crucial class of anticancer drugs.[3] Derivatives of 5-fluoro-2-oxindole, a closely related structure, have shown potent inhibition of key kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] For instance, Sunitinib, an FDA-approved multi-kinase inhibitor, contains a 5-fluoro-2-oxindole core.[5] It is plausible that the 2-Fluoro-5-methyl-1H-indole scaffold could serve as a valuable platform for the design of novel kinase inhibitors.
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indole-based kinase inhibitors.
b) Tubulin Polymerization Inhibition: Some fluorinated indole derivatives have been shown to interfere with microtubule dynamics, a validated target in cancer chemotherapy.[4] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.
c) Induction of Apoptosis: Various indole derivatives have been reported to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[6] This can involve the modulation of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and the activation of caspases.
Table 1: Anticancer Activity of Representative Fluorinated Indole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Fluorinated bis-indole | Compound 33h | - | 0.17 | FLT3 inhibitor | [4] |
| Fluorinated-indole | Compound 34b | A549 (Lung) | 0.8 | Microtubule-stabilizing agent | [4] |
| Pyrazolinyl-indole | Compound 17 | Leukemia | - (78.76% growth inhibition at 10 µM) | EGFR inhibitor | [1] |
| Indole derivative | Compound 16 | - | 1.026 | EGFR inhibitor | [6] |
| Indole derivative | Compound 16 | - | 0.002 | SRC kinase inhibitor | [6] |
Antimicrobial Activity
The indole scaffold is present in many natural and synthetic compounds with potent antimicrobial properties. The incorporation of fluorine can enhance this activity. For example, certain indole-1,2,4-triazole conjugates have demonstrated good to moderate activity against Gram-negative bacteria and potent activity against fungal pathogens like Candida tropicalis and Candida albicans.[7] A free N-H group in the indole ring has been suggested to be important for antibacterial activity.[7]
Table 2: Antimicrobial Activity of Representative Indole Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-1,2,4-triazole conjugate | - | Gram-negative bacteria | ~250 | [7] |
| Indole-1,2,4-triazole conjugate | Compound 6f | Candida albicans | 2 | [7] |
| Indole-1,2,4-triazole conjugate | - | Candida tropicalis | 2 | [7] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and indole derivatives have shown promise as anti-inflammatory agents.[1] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. Some novel indole-2-amide derivatives have been designed as dual inhibitors of COX and 5-lipoxygenase (5-LOX).[2] Furthermore, 5-fluoro-2-oxindole has been shown to have antinociceptive and anti-inflammatory effects in models of inflammatory pain.[8]
p38 MAP Kinase Pathway in Inflammation
Caption: Simplified p38 MAP kinase signaling pathway and its inhibition by indole derivatives.
Other Potential Activities
Derivatives of 5-fluoro-2-oxindole have also been investigated as potential α-glucosidase inhibitors for the management of type 2 diabetes.[2] Several synthesized compounds exhibited significantly better inhibitory activity than the reference drug acarbose.[2] Additionally, novel 5-fluoroindolylmethylene hydrazone derivatives have shown promise as potent inhibitors of cytosolic carbonic anhydrase isoenzymes hCA I and II.[9]
Synthetic Strategies and Methodologies
The synthesis of 2-Fluoro-5-methyl-1H-indole and its derivatives can be approached through several established methods in heterocyclic chemistry. A common strategy involves the construction of the indole ring from appropriately substituted anilines.
General Synthetic Workflow for 2-Fluoro-5-methyl-1H-indole Derivatives
Caption: General synthetic workflow for the preparation of 2-Fluoro-5-methyl-1H-indole derivatives.
Experimental Protocol: Representative Synthesis of a 5-Fluoro-2-oxindole Derivative
This protocol describes the synthesis of 5-fluoro-2-oxindole derivatives through the condensation of 5-fluoro-2-oxindole with substituted aromatic aldehydes, a common method for generating diversity around this scaffold.[2]
Materials:
-
5-fluoro-2-oxindole
-
Substituted aromatic aldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 5-fluoro-2-oxindole (1.0 mmol) in ethanol, add the substituted aromatic aldehyde (1.5 mmol) and potassium hydroxide (6.0 mmol).
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization or column chromatography.
Causality behind Experimental Choices:
-
Base Catalyst (KOH): The potassium hydroxide acts as a base to deprotonate the acidic C-3 proton of the 5-fluoro-2-oxindole, generating a nucleophilic enolate that then attacks the electrophilic carbonyl carbon of the aldehyde.
-
Solvent (Ethanol): Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction.
-
Room Temperature: The reaction is often efficient at room temperature, making it a mild and practical procedure.
Conclusion and Future Perspectives
The 2-Fluoro-5-methyl-1H-indole scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutic agents. By leveraging the well-documented biological activities of related fluorinated indole derivatives, researchers can rationally design and synthesize new compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties. The diverse biological activities associated with this structural motif, including anticancer, antimicrobial, and anti-inflammatory effects, underscore its versatility and potential to address a wide range of unmet medical needs. Future research should focus on the systematic synthesis and biological evaluation of a library of 2-Fluoro-5-methyl-1H-indole derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical and clinical development.
References
-
Hu, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 843825. [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(6), 1535-1571. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2225. [Link]
-
Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2536. [Link]
-
Özdemir, Z., et al. (2022). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Journal of Molecular Structure, 1248, 131438. [Link]
-
Sun, L., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 18(15), 1287-1297. [Link]
-
Faydalı, N., et al. (2025). synthesis and characterization of novel 5- flouroindolylmethylen hydrazon derivatives as schiff base. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(3), 643-656. [Link]
-
Romero, A., et al. (2020). The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. Antioxidants, 9(12), 1258. [Link]
-
Gîrd, C. E., et al. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 29(2), 481. [Link]
-
Carboni, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-23. [Link]
-
Geng, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLOS ONE, 10(6), e0128928. [Link]
-
Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
Yilmaz, I., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(29), 3326-3343. [Link]
-
Alam, M. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17929-17941. [Link]
-
ResearchGate. (2026). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]
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2-Fluoro-5-methyl-1H-indole: Comprehensive Chemical Profiling, Synthetic Methodologies, and Analytical Workflows
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The strategic installation of a fluorine atom onto heterocyclic scaffolds is a cornerstone tactic in modern drug discovery. Fluorination modulates lipophilicity, alters the pKa of adjacent functional groups, and blocks metabolically labile sites from cytochrome P450-mediated oxidation. Within this paradigm, 2-Fluoro-5-methyl-1H-indole represents a highly specialized building block.
While 5-methylindole derivatives are common in pharmaceuticals (e.g., acting as serotonin receptor modulators), the specific introduction of a fluorine atom at the C2 position of the indole core remains a formidable synthetic challenge due to the inherent nucleophilicity of the C3 position 1. This whitepaper provides an authoritative guide to the chemical identity, physicochemical properties, and validated synthetic protocols required to successfully isolate and characterize 2-Fluoro-5-methyl-1H-indole.
Molecular Taxonomy and Physicochemical Profiling
Accurate chemical identification is the first critical step in any rigorous drug development program. The tables below summarize the standardized identifiers and calculated physicochemical properties for 2-Fluoro-5-methyl-1H-indole 2, 3.
Table 1: Standardized Chemical Identifiers
| Identifier Type | Value |
| Chemical Name | 2-Fluoro-5-methyl-1H-indole |
| CAS Registry Number | 2085727-01-9 |
| SMILES String | Cc1ccc2[nH]c(F)cc2c1 |
| InChIKey | VJHCWJQQRDBRFA-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C9H8FN |
| Molecular Weight | 149.16 g/mol |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 1 (F) |
| Core Structure | Benzopyrrole (Indole) |
Mechanistic Pathways for C2-Fluorination
Direct electrophilic fluorination of unprotected indoles overwhelmingly yields 3-fluoro or 3,3-difluoroindolenines because the C3 carbon is the most electron-rich site on the pyrrole ring 1. To force regioselectivity to the C2 position, synthetic chemists must employ workarounds.
Currently, two primary methodologies dominate the field:
-
Directed ortho-Lithiation (DoM): This classic approach utilizes a strong electron-withdrawing N-protecting group (like phenylsulfonyl) to acidify the C2 proton. Subsequent deprotonation with a strong lithium base creates a C2-carbanion, which is then trapped by an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) 4.
-
Difluorocarbene Formal [4+1] Cyclization: A more recent, highly innovative approach constructs the indole ring de novo by reacting ortho-vinylanilines with difluorocarbene, simultaneously assembling the core and installing the C2-fluorine 5.
For standard laboratory-scale preparation, the DoM approach remains the most reliable and self-validating method.
Visualization of the Directed Lithiation Workflow
Synthetic workflow for 2-Fluoro-5-methyl-1H-indole via directed ortho-lithiation.
Standardized Experimental Protocol: DoM Approach
As an Application Scientist, I emphasize that robust chemistry requires understanding the causality behind each manipulation. The following protocol is designed as a self-validating system to ensure high fidelity in the synthesis of 2-Fluoro-5-methyl-1H-indole.
Step 1: N-Protection (Phenylsulfonylation)
-
Procedure: Dissolve 5-methyl-1H-indole (1.0 equiv) in anhydrous DMF at 0 °C under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes, then add benzenesulfonyl chloride (PhSO₂Cl, 1.1 equiv) dropwise.
-
Causality: The free N-H proton is highly acidic and would immediately quench any organolithium reagent used in Step 2. The phenylsulfonyl group acts as a robust protecting group and strongly withdraws electron density, acidifying the adjacent C2 proton to facilitate regioselective lithiation.
-
Self-Validation: The evolution of H₂ gas indicates active deprotonation. TLC monitoring (Hexanes/EtOAc 4:1) should show complete consumption of the lower
starting material and the appearance of a higher spot.
Step 2: Directed ortho-Lithiation
-
Procedure: Dissolve the protected indole in anhydrous THF. Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv). Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 1 hour at -78 °C.
-
Causality: TMEDA coordinates to the lithium cation, breaking up n-BuLi hexamers into highly reactive monomers. The strict maintenance of -78 °C is critical to prevent the highly reactive C2-lithiated species from undergoing unwanted ring-opening or dimerization side reactions.
-
Self-Validation: The solution typically transitions to a deep yellow or orange color, visually confirming the formation of the highly conjugated lithiated intermediate.
Step 3: Electrophilic Fluorination
-
Procedure: To the -78 °C solution, add a pre-cooled solution of N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) in THF dropwise. Allow the reaction to stir for 2 hours, slowly warming to -20 °C. Quench with saturated aqueous NH₄Cl.
-
Causality: NFSI provides a stable, solid electrophilic source of fluorine (
) 1. Quenching with mildly acidic NH₄Cl neutralizes any unreacted organolithium and halts the reaction without degrading the newly formed C-F bond. -
Self-Validation: The disappearance of the deep color upon NFSI addition signifies the successful consumption of the carbanion.
Step 4: Deprotection
-
Procedure: Dissolve the fluorinated intermediate in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv) and heat to reflux for 4 hours. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Causality: The fluoride ion from TBAF acts as a strong base/nucleophile to cleave the sulfonyl group, restoring the biologically relevant 1H-indole core.
Analytical Characterization Workflow
To confirm the successful synthesis of 2-Fluoro-5-methyl-1H-indole, the following analytical signatures must be verified:
-
¹⁹F NMR Spectroscopy: This is the most diagnostic tool. Expect a distinct singlet (or finely split multiplet depending on solvent) in the region of -130 to -140 ppm , which is highly characteristic of a fluorine atom directly attached to the C2 position of an indole ring.
-
¹H NMR Spectroscopy: The C3 proton will appear as a doublet due to scalar coupling with the adjacent fluorine atom (
coupling, typically around 2-3 Hz). The N-H proton will appear as a broad singlet around 8.0-11.0 ppm (solvent dependent), confirming successful deprotection. The C5-methyl group will appear as a sharp singlet integrating to 3 protons near 2.4 ppm. -
¹³C NMR Spectroscopy: The C2 carbon will exhibit a massive one-bond carbon-fluorine coupling constant (
Hz), appearing as a widely spaced doublet. -
LC-MS: High-resolution mass spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode should yield an
peak at m/z 150.07 (calculated for C9H9FN+).
References
- ChemSrc Database. "2-Fluoro-5-methyl-1H-indole CAS 2085727-01-9 Chemical Properties and Identifiers".
- ChemSrc Database. "2-Fluoro-5-methyl-1H-indole SMILES and InChIKey".
- Fujita, T., & Ichikawa, J. (2017). "Synthetic Methods for Ring-Fluorinated Pyrrole Derivatives". Heterocycles, Vol. 95, No. 2.
- Nosova, E.V., et al. (2018). "Fluorine-containing indoles: Synthesis and biological activity". Journal of Fluorine Chemistry.
- Su, J., et al. (2023). "Unconventional Transformations of Difluorocarbene with Amines and Ethers". Accounts of Chemical Research.
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- 3. 2085727-01-9_2-Fluoro-5-methyl-1H-indoleCAS号:2085727-01-9_2-Fluoro-5-methyl-1H-indole【结构式 性质 英文】 - 化源网 [chemsrc.com]
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- 5. pubs.acs.org [pubs.acs.org]
thermodynamic stability of 2-substituted fluoroindoles
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Substituted Fluoroindoles
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. Among these scaffolds, the indole nucleus is a privileged structure in numerous therapeutic agents. This guide provides a comprehensive technical analysis of the factors governing the thermodynamic stability of indoles bearing a fluorine atom at the C2-position, further modulated by various substituents at the same position. We will dissect the underlying physical organic principles, from the nuanced electronic effects of fluorine to the steric and resonance contributions of C2-substituents. This document further outlines robust experimental and computational methodologies for the quantitative assessment of stability, offering researchers, scientists, and drug development professionals a foundational framework for the rational design and handling of 2-substituted fluoroindoles.
Introduction: The Strategic Value of Fluoroindoles in Drug Discovery
The indole ring system is a frequent motif in pharmaceuticals and natural products, valued for its unique electronic properties and ability to participate in various intermolecular interactions. The introduction of fluorine into this scaffold can dramatically alter its properties, enhancing metabolic stability, modulating pKa, and improving binding affinity to biological targets.[1][2][3] Fluorine's high electronegativity and the strength of the C-F bond can block sites of metabolic oxidation, prolonging a drug's half-life.[4][5]
The C2-position of the indole is particularly significant. Unlike the more nucleophilic C3-position, functionalization at C2 can be more challenging, yet it offers a distinct vector for molecular elaboration. Placing a fluorine atom at C2, and an additional substituent, creates a complex interplay of electronic and steric forces that dictates the molecule's overall thermodynamic stability. Understanding this stability is not merely an academic exercise; it is critical for:
-
Synthesis and Purification: Predicting the feasibility of synthetic routes and the likelihood of isomerization or degradation under reaction conditions.
-
Storage and Formulation: Ensuring the long-term integrity of active pharmaceutical ingredients (APIs).
-
Pharmacokinetics: Relating molecular stability to metabolic pathways and degradation profiles in vivo.
This guide will explore the theoretical underpinnings of this stability and provide practical workflows for its assessment.
Theoretical Framework: Kinetic vs. Thermodynamic Stability
In any chemical system where multiple products can form, the outcome can be governed by two distinct regimes: kinetic control or thermodynamic control.[6]
-
Kinetic Product: The product that is formed the fastest, via the reaction pathway with the lowest activation energy (Ea). This pathway is favored under irreversible conditions, such as low temperatures.[7][8]
-
Thermodynamic Product: The most stable product, having the lowest Gibbs free energy (G). This product is favored under reversible conditions (e.g., higher temperatures), where an equilibrium can be established, allowing the system to settle into its lowest energy state.[6][9]
For 2-substituted fluoroindoles, this distinction is crucial. For instance, a synthetic route might initially yield a less stable (kinetic) isomer, which could rearrange to a more stable (thermodynamic) product upon heating or catalysis.[10] This guide focuses on the factors that determine the inherent thermodynamic stability of the final molecule.
Figure 1: Energy profile illustrating kinetic vs. thermodynamic control.
Core Factors Influencing Stability
The thermodynamic stability of a 2-substituted fluoroindole is not determined by a single factor but by a delicate balance of competing electronic and steric effects.
The Role of the C2-Fluorine Atom
Fluorine's influence is multifaceted, stemming from its extreme electronegativity and the unique properties of the C-F bond.[2]
-
Inductive Effect: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (–I effect). When placed at the C2 position, it significantly lowers the electron density of the pyrrole ring. This can decrease the ring's inherent nucleophilicity but may increase its resistance to oxidative degradation.[3]
-
Bond Strength: The C-F bond is significantly stronger (BDE ~110 kcal/mol) than a C-H bond (~100 kcal/mol). This intrinsic strength contributes to the overall thermal stability of the molecule and is a primary reason for the enhanced metabolic stability of fluorinated drugs.[1][2]
-
Hyperconjugation and Anomeric-like Effects: While fluorine is a poor π-donor (resonance effect), stabilizing interactions can still occur. For instance, electron delocalization from a filled C-C or C-H sigma bond into an empty C-F antibonding orbital (σ → σCF) or from a fluorine lone pair into an adjacent antibonding orbital (nF → σCF) can provide a stabilizing contribution.[11] These "anomeric-like" interactions are particularly significant in geminal difluoro compounds but can play a role in monofluorinated systems as well.[11]
The Impact of the C2-Substituent (R-group)
The nature of the second substituent at the C2-position is a critical determinant of stability, working in concert with the C2-fluorine.
-
Steric Effects: Bulky substituents (e.g., tert-butyl, phenyl) can introduce steric strain, particularly through interactions with the N1-substituent or the C3-hydrogen. This strain raises the molecule's ground-state energy, decreasing its thermodynamic stability.
-
Electronic Effects (Resonance and Induction):
-
Electron-Donating Groups (EDGs): Groups like alkyls or ethers donate electron density, which can partially offset the strong inductive withdrawal of the fluorine atom.
-
Electron-Withdrawing Groups (EWGs): Carbonyls (ketones, esters), nitriles, or nitro groups further decrease the electron density of the indole ring. The stability impact depends on the potential for resonance stabilization. An acyl group (C=O), for example, can participate in conjugation, which may offer a significant stabilizing effect that outweighs its inductive withdrawal.
-
The interplay between the C2-substituent and the indole ring's electronic system is key. The general stability of substituted alkenes often increases with the degree of substitution (Zaitsev's rule), a principle that can be extended to the enamine-like double bond of the indole's pyrrole ring.[7][12]
Figure 2: Interplay of factors governing fluoroindole stability.
Experimental Workflow for Stability Assessment
A multi-pronged approach combining calorimetry and spectroscopy is essential for a thorough experimental evaluation of thermodynamic stability.[13]
Differential Scanning Calorimetry (DSC)
DSC is a primary technique for measuring the thermal properties of a material, providing quantitative data on melting points, phase transitions, and decomposition temperatures.[13] A higher, sharper melting point and a higher onset temperature of decomposition are generally indicative of greater thermodynamic stability in the solid state.
Protocol: DSC Analysis of a 2-Substituted Fluoroindole
-
Sample Preparation: Accurately weigh 2-5 mg of the purified, dry compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting or decomposition point.
-
-
Data Analysis:
-
Plot the heat flow (W/g) against temperature (°C).
-
The melting point (Tm) is determined as the peak maximum of the melting endotherm.
-
The onset of decomposition (Td) is identified as the temperature at which the baseline begins to deviate significantly, often leading into a large, irreversible exothermic or endothermic event.
-
-
Interpretation: Compare the Tm and Td values across a series of analogs. Compounds with higher values are considered more thermally stable.
Isomerization Studies
If a compound can exist as multiple isomers (e.g., E/Z isomers of a C2-vinyl substituent, or tautomers), their relative thermodynamic stability can be determined by allowing a sample to reach equilibrium and measuring the ratio of products.
-
Equilibration: Dissolve a pure sample of one isomer in a suitable solvent. Add a catalyst if necessary (e.g., a catalytic amount of acid or base) or heat the solution to a specific temperature to facilitate interconversion.
-
Monitoring: Periodically withdraw aliquots from the reaction mixture.
-
Quantification: Analyze the aliquots using a quantitative technique like ¹H NMR spectroscopy or HPLC to determine the ratio of isomers.
-
Analysis: Continue monitoring until the ratio of isomers remains constant over time, indicating that equilibrium has been reached. The Gibbs free energy difference (ΔG°) between the isomers can be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RT ln(K_eq) . The isomer with the lower free energy is the thermodynamically more stable product.
Computational Chemistry Workflow
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting and rationalizing stability trends before undertaking extensive synthesis.[14] These methods allow for the calculation of molecular energies, providing a direct measure of relative thermodynamic stability.
Figure 3: Workflow for computational stability analysis.
Protocol: DFT Calculation of Relative Stability
-
Structure Building: Construct 3D models of the 2-substituted fluoroindole analogs of interest.
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation for each molecule. A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[11] The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more robust computational method, such as the G4 composite method.[15] This provides a highly accurate gas-phase enthalpy of formation.
-
Relative Stability Analysis via Isodesmic Reactions: Direct comparison of absolute energies can be prone to error. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on both the reactant and product sides are conserved. This allows for significant error cancellation when calculating the reaction enthalpy (ΔH).[11]
-
Example: To compare the stability of 2-fluoro-2-methyl-indole (A) vs. 2-fluoro-2-ethyl-indole (B), one could design the reaction: A + Ethane → B + Methane
-
The calculated ΔH for this reaction reflects the difference in stability between the two indole derivatives. A negative ΔH indicates that the products are more stable than the reactants (i.e., compound B is more stable than A).
-
-
Data Summary: Compile the calculated relative enthalpies (ΔH) or Gibbs free energies (ΔG) into a table for clear comparison.
Table 1: Hypothetical Relative Energies for 2-Substituted-2-fluoroindoles
| C2-Substituent (R) | Method | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| -H | G4 (Isodesmic) | 0.00 (Reference) | 0.00 (Reference) |
| -CH₃ | G4 (Isodesmic) | -1.52 | -1.45 |
| -CH₂CH₃ | G4 (Isodesmic) | -1.89 | -1.78 |
| -C(O)CH₃ | G4 (Isodesmic) | -4.25 | -4.01 |
| -Ph | G4 (Isodesmic) | -3.11 | -2.95 |
| Note: Data are illustrative and represent expected trends. Actual values require specific computation. |
Conclusion and Future Outlook
The is a complex function of the potent inductive effects of fluorine, the steric bulk of the adjacent substituent, and the overarching resonance characteristics of the indole scaffold. A systematic approach, leveraging both empirical calorimetric methods like DSC and predictive computational tools like DFT, is essential for a complete understanding. As drug discovery continues to rely on fluorine chemistry to overcome metabolic and pharmacokinetic hurdles, a deep, quantitative knowledge of molecular stability will be paramount. This guide provides the foundational principles and practical workflows necessary to investigate these fascinating molecules, enabling more rational design choices and ultimately leading to the development of safer, more effective therapeutics.
References
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Vertex AI Search.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PMC.
- Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorin
- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022).
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Direct Approach to N-Substituted-2-Fluoroindoles by Sequential Construction of C–N Bonds from gem-Difluorostyrenes. (2017).
- Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid. (2024). PubMed.
- The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
- Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). Sahu.
- Kinetic Versus Thermodynamic Enol
- Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2023). MDPI.
- Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed.
- Thermodynamic Analysis of Chemical Hydrogen Storage: Energetics of Liquid Organic Hydrogen Carrier Systems Based on Methyl-Substituted Indoles. (2023). MDPI.
- Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. (2021). YouTube.
- How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies.
- Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. (2020). Organic Letters.
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Methodological & Application
Application Note: Regioselective Synthesis of 2-Fluoro-5-methyl-1H-indole
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating, and regioselective protocol for the synthesis of 2-fluoro-5-methyl-1H-indole from 5-methylindole via directed ortho-metalation (DoM) and electrophilic fluorination.
Introduction & Mechanistic Rationale
The incorporation of fluorine into the indole core is a highly prized strategy in medicinal chemistry. Fluorination modulates lipophilicity, enhances metabolic stability, and acts as a bioisostere for hydroxyl or hydrogen groups. However, the direct electrophilic fluorination of indoles is notoriously challenging. The C3 position of the indole ring exhibits pronounced enamine-like character, making it the most nucleophilic site. Consequently, direct treatment of unprotected 5-methylindole with electrophilic fluorinating agents predominantly yields the undesired 3-fluoro or 3,3-difluoro side products ().
To subvert this intrinsic electronic bias, this protocol employs a Directed C2-Lithiation strategy.
Causality of Experimental Choices
-
N-Boc Protection: Installing a tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. First, its electron-withdrawing nature dampens the overall nucleophilicity of the indole ring, suppressing spontaneous electrophilic attack at C3. Second, the carbonyl oxygen of the Boc group acts as a Lewis basic coordinating site for the lithium cation. This proximity effect exclusively directs the strong base to deprotonate the adjacent C2 position.
-
Lithiation with n-BuLi/TMEDA: Tetramethylethylenediamine (TMEDA) is added to break up the hexameric aggregates of n-BuLi, significantly increasing its kinetic basicity. Cryogenic temperatures (-78 °C) are strictly maintained to prevent the highly reactive C2-lithio species from undergoing an intramolecular Fries-type rearrangement (attacking its own Boc group).
-
Electrophilic Fluorination with NFSI: N-Fluorobenzenesulfonimide (NFSI) is selected over other agents like Selectfluor due to its superior solubility in anhydrous THF at -78 °C and its controlled, mild reactivity, which minimizes oxidative degradation ().
Mechanistic divergence: C3-fluorination vs. directed C2-lithiation/fluorination.
Optimization of C2-Fluorination Conditions
The following table summarizes the quantitative optimization data that justifies the selected reagents. As shown, the combination of N-Boc protection, n-BuLi/TMEDA, and NFSI provides the optimal balance of yield and regioselectivity ().
| Entry | Directing Group / Base | Fluorinating Agent | Temp (°C) | Yield (%) | Regioselectivity (C2:C3) |
| 1 | None (Unprotected) | NFSI | 25 | < 5 | > 1:99 |
| 2 | N-Boc / LDA | Selectfluor | -78 to 25 | 35 | > 95:5 |
| 3 | N-Boc / n-BuLi + TMEDA | NFSI | -78 to 25 | 78 | > 99:1 |
| 4 | N-Boc / t-BuLi | NFSI | -78 to 25 | 65 | > 99:1 |
| 5 | N-TIPS / n-BuLi + TMEDA | NFSI | -78 to 25 | 72 | > 99:1 |
Synthetic Workflow
Synthetic workflow for 2-fluoro-5-methyl-1H-indole via directed C2-lithiation.
Detailed Experimental Protocols
General Precautions
All lithiation and fluorination reactions must be performed in oven-dried glassware under a positive pressure of ultra-high purity Argon. Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system.
Step 1: Synthesis of N-Boc-5-methylindole
This step installs the critical directing group.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylindole (5.0 g, 38.1 mmol) and anhydrous THF (100 mL).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.46 g, 3.8 mmol, 0.1 equiv). DMAP acts as a nucleophilic catalyst, accelerating the Boc-transfer.
-
Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc
O) (9.98 g, 45.7 mmol, 1.2 equiv) in portions. Evolution of CO gas will be observed. -
Reaction: Stir the mixture at room temperature for 3 hours.
-
Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (
) should completely disappear, replaced by a non-polar, UV-active spot ( ). -
Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify via flash chromatography to yield N-Boc-5-methylindole as a colorless oil/white solid.
Step 2: C2-Lithiation and Electrophilic Fluorination
This is the critical regioselective bond-forming step.
-
Setup: Purge a 250 mL Schlenk flask with Argon. Add N-Boc-5-methylindole (4.0 g, 17.3 mmol), anhydrous TMEDA (2.85 mL, 19.0 mmol, 1.1 equiv), and anhydrous THF (80 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Syringe in n-BuLi (2.5 M in hexanes, 7.6 mL, 19.0 mmol, 1.1 equiv) dropwise down the side of the flask over 10 minutes.
-
Self-Validation: The solution will transition to a deep yellow/orange color, indicating the successful formation of the C2-lithio aggregate. Stir at -78 °C for exactly 1 hour.
-
-
Fluorination: In a separate argon-purged vial, dissolve NFSI (6.54 g, 20.7 mmol, 1.2 equiv) in anhydrous THF (30 mL). Add this NFSI solution dropwise to the lithiated indole at -78 °C over 15 minutes.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then remove the cooling bath and allow it to slowly warm to room temperature over 1 hour.
-
Workup: Quench the reaction carefully with saturated aqueous NH
Cl (40 mL) to safely neutralize any unreacted n-BuLi. Extract with EtOAc (3 x 50 mL). Wash with water and brine, dry over Na SO , and concentrate. -
Purification: Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate N-Boc-2-fluoro-5-methylindole.
-
Self-Validation: Confirm product identity via
F NMR (singlet at approx. -125 ppm) and the absence of the C2-H peak in H NMR.
-
Step 3: Deprotection to 2-Fluoro-5-methyl-1H-indole
Removal of the directing group to yield the final target.
-
Setup: Dissolve N-Boc-2-fluoro-5-methylindole (3.0 g, 12.0 mmol) in anhydrous Dichloromethane (DCM) (40 mL) and cool to 0 °C in an ice bath.
-
Deprotection: Add Trifluoroacetic acid (TFA) (9.2 mL, 120 mmol, 10 equiv) dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours.
-
Note on Causality: Prolonged exposure to strong acids at room temperature can lead to polymerization of electron-rich indoles; strict adherence to the timeline is required.
-
-
Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM (50 mL) and carefully neutralize by washing with saturated aqueous NaHCO
until the aqueous layer pH is > 7. -
Isolation: Dry the organic layer over Na
SO , concentrate, and purify via short-pad silica gel chromatography to yield the final product, 2-Fluoro-5-methyl-1H-indole ().
References
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole Source: ACS Catalysis (American Chemical Society) URL:[Link]
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
SYNTHETIC METHODS FOR RING-FLUORINATED PYRROLE DERIVATIVES Source: Heterocycles (The Japan Institute of Heterocyclic Chemistry) URL:[Link]
-
Direct Approach to N-Substituted-2-Fluoroindoles by Sequential Construction of C–N Bonds from gem-Difluorostyrenes Source: Organic Letters (American Chemical Society) URL:[Link]
electrophilic fluorination protocols for 5-methylindole
Application Note: Solvent-Controlled Electrophilic Fluorination Strategies for 5-Methylindole
Prepared for: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Regioselective C3-Fluorination, Mechanistic Causality, and Protocol Validation
Introduction & Mechanistic Rationale
The strategic incorporation of fluorine into the indole core is a cornerstone of modern drug discovery. Fluorination at the C3 position of 5-methylindole prevents oxidative metabolism (e.g., CYP450-mediated degradation) while modulating the lipophilicity and hydrogen-bonding capacity of the scaffold[1].
Due to the enamine-like character of the pyrrole ring, the C3 position of 5-methylindole exhibits the highest highest occupied molecular orbital (HOMO) coefficient, making it highly susceptible to electrophilic attack[2]. However, synthesizing regiochemically pure fluorinated indoles requires precise control over the reaction microenvironment. Electrophilic fluorinating agents, primarily Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI), generate a highly reactive C3-fluoroindolium (iminium) intermediate. The fate of this intermediate—and thus the final product—is strictly governed by the presence or absence of nucleophiles (such as water) in the solvent system[2].
Mechanistic Divergence: The Role of the Solvent
Understanding the causality behind solvent selection is critical. When Selectfluor transfers an
-
In strictly anhydrous conditions: The intermediate rapidly loses a proton (rearomatization) to yield the desired 3-fluoro-5-methylindole [3].
-
In aqueous mixtures: Water acts as a nucleophile, attacking the highly electrophilic C2 position of the iminium intermediate. Subsequent oxidation and rearrangement yield 3-fluoro-5-methyloxindole [2].
Divergent solvent-controlled electrophilic fluorination pathways of 5-methylindole.
Reagent Selection Matrix
Selecting the appropriate electrophilic fluorine source dictates the reaction's harshness and the potential for over-fluorination. Below is a comparative matrix for fluorinating 5-methylindole[1][4].
| Reagent | Chemical Structure / Class | Reactivity Profile | Optimal Solvents | Primary Application for 5-Methylindole |
| Selectfluor® | N-Fluoro-quaternary ammonium salt | High (Strong Oxidant) | MeCN, DMF, Water | Direct synthesis of 3-fluoroindoles and 3-fluorooxindoles. |
| NFSI | N-Fluorosulfonimide | Moderate (Milder) | THF, Toluene, MeCN | Synthesis of 3,3-difluoro-2-oxindoles (requires heating/base). |
Validated Experimental Protocols
Protocol A: Synthesis of 3-Fluoro-5-methylindole (Anhydrous Pathway)
Objective: To isolate the rearomatized 3-fluoroindole by rigorously excluding water to prevent C2-oxidation.
Materials:
-
5-Methylindole (1.0 equiv, 1.0 mmol)
-
Selectfluor® (1.05 equiv, 1.05 mmol)
-
Anhydrous Acetonitrile (MeCN), HPLC grade (10 mL)
-
Activated 3Å Molecular Sieves (0.5 g)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Add the activated 3Å molecular sieves. Causality: Molecular sieves scavenge trace moisture, preventing the formation of the oxindole byproduct.
-
Substrate Dissolution: Dissolve 5-methylindole (1.0 mmol) in 5 mL of anhydrous MeCN and transfer to the flask. Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: In a separate dry vial, suspend Selectfluor (1.05 mmol) in 5 mL of anhydrous MeCN. Add this suspension dropwise to the indole solution over 15 minutes[3]. Causality: Selectfluor is a strong oxidant. Dropwise addition at 0 °C prevents exothermic polymerization and dimerization of the electron-rich indole.
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is typically complete within 2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure (do not exceed 30 °C to prevent thermal degradation of the fluoroindole). Dilute the residue with diethyl ether (20 mL) and filter through a short pad of Celite to remove the insoluble chloromethyl-diazabicyclo[2.2.2]octane byproduct.
-
Purification: Purify via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to yield 3-fluoro-5-methylindole.
Protocol B: Synthesis of 3-Fluoro-5-methyloxindole (Aqueous Pathway)
Objective: To deliberately trap the C3-fluoroindolium intermediate with water, yielding the biologically relevant fluorooxindole scaffold[2].
Materials:
-
5-Methylindole (1.0 equiv, 1.0 mmol)
-
Selectfluor® (1.1 equiv, 1.1 mmol)
-
Acetonitrile / Deionized Water (1:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 1:1 mixture of MeCN and deionized water. Causality: The mixed solvent system ensures the solubility of both the organic substrate (MeCN) and the highly polar Selectfluor reagent (Water), while providing the nucleophile necessary for C2 attack.
-
Reaction Initiation: Dissolve 5-methylindole in the solvent mixture at room temperature. Add Selectfluor in one portion.
-
Stirring: Stir the reaction at room temperature for 4–6 hours. The solution will transition from clear to a pale yellow/orange as the oxindole forms.
-
Extraction: Dilute the mixture with saturated aqueous
(10 mL) to neutralize any generated HF. Extract with Ethyl Acetate ( mL). -
Drying & Purification: Dry the combined organic layers over anhydrous
, concentrate in vacuo, and purify via silica gel chromatography to isolate 3-fluoro-5-methyloxindole.
Protocol C: Synthesis of 3,3-Difluoro-5-methyl-2-oxindole using NFSI
Objective: To achieve geminal difluorination at the C3 position using a milder reagent under basic conditions[4].
Step-by-Step Methodology:
-
Setup: In a sealed tube, combine 5-methylindole (1.0 mmol), NFSI (3.0 equiv, 3.0 mmol), and
(5.0 equiv) in a 4:1 mixture of Toluene/MeCN (20 mL)[4]. -
Heating: Heat the mixture to 70 °C for 1 hour. Causality: NFSI is significantly less reactive than Selectfluor. Elevated temperatures and base are required to facilitate the double electrophilic fluorination and subsequent oxidation.
-
Quenching & Rearrangement: Add Triethylamine (TEA, 18 equiv) and heat to 100 °C for an additional 1.5 hours. Causality: TEA facilitates the final rearrangement and elimination steps required to collapse the intermediate into the stable 3,3-difluoro-2-oxindole.
-
Isolation: Cool to room temperature, wash with brine, extract with EtOAc, and purify via chromatography.
Analytical Characterization & Self-Validation
To validate the success of the protocols,
-
3-Fluoro-5-methylindole (Protocol A): Expect a single peak in the
NMR spectrum around -170 to -175 ppm . The peak will typically appear as a doublet due to coupling with the adjacent C2 proton ( Hz). -
3-Fluoro-5-methyloxindole (Protocol B): Expect a peak shifted slightly downfield, typically around -155 to -160 ppm , appearing as a doublet due to coupling with the C3 proton.
-
3,3-Difluoro-5-methyl-2-oxindole (Protocol C): Expect a singlet (or an AB quartet if the molecule has restricted rotation/chiral centers nearby) significantly downfield around -105 to -115 ppm , confirming geminal difluorination.
References
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. URL:[Link]
-
Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination. (2012). Organic Letters. URL:[Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). MDPI. URL:[Link]
-
Electrosynthesis of fluorinated indole derivatives. (2025). ResearchGate. URL:[Link]
Sources
Application Note: 2-Fluoro-5-methyl-1H-indole as a Privileged Scaffold in Pharmaceutical Synthesis
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Advanced Application Note & Validated Protocols
Introduction & Strategic Rationale
The indole ring is one of the most ubiquitous pharmacophores in modern drug discovery, forming the core of numerous therapeutics ranging from 5-HT receptor agonists to broad-spectrum antivirals and anticancer agents[1]. However, unsubstituted indoles frequently suffer from pharmacokinetic liabilities, most notably rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes at the electron-rich C2 and C3 positions[2].
To circumvent these metabolic bottlenecks, the strategic incorporation of fluorine has become a cornerstone of rational drug design[3]. 2-Fluoro-5-methyl-1H-indole represents a highly specialized, dual-optimized intermediate. By combining the electronic modulation of a C2-fluorine atom with the lipophilic and steric properties of a C5-methyl group, this scaffold offers profound advantages for downstream Active Pharmaceutical Ingredient (API) development[4].
The C2-Fluoro Advantage: Metabolic Shielding and pKa Modulation
The substitution of the C2 hydrogen with a fluorine atom serves two critical functions:
-
Metabolic Stability: The high bond dissociation energy of the C-F bond effectively blocks CYP450-mediated oxidation at the C2 position, preventing the rapid formation of inactive or toxic oxindole metabolites[2].
-
Basicity Reduction: Fluorine exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the adjacent indole N-H bond. As demonstrated in studies optimizing 5-HT1D receptor ligands, this reduction in basicity dramatically enhances membrane permeability and oral bioavailability[3].
The C5-Methyl Advantage: Lipophilicity and Synthetic Versatility
The C5-methyl group complements the fluorinated core by:
-
Target Affinity: Increasing the overall lipophilicity (LogP) of the molecule, which is often crucial for anchoring the scaffold into hydrophobic binding pockets of target proteins (e.g., allosteric sites of viral polymerases or bacterial targets)[5].
-
Late-Stage Functionalization: Acting as a versatile synthetic handle. The benzylic methyl group can be selectively brominated (via NBS) or oxidized to a carboxylic acid, enabling rapid diversification into complex APIs[6].
Quantitative Pharmacokinetic & Physicochemical Profiling
The integration of 2-Fluoro-5-methyl-1H-indole into a drug discovery pipeline fundamentally alters the physicochemical profile of the resulting candidates. Table 1 summarizes the typical shifts observed when transitioning from an unsubstituted indole core to this functionalized intermediate.
Table 1: Comparative Physicochemical Profile
| Parameter | Unsubstituted Indole Core | 2-Fluoro-5-methyl-1H-indole | Pharmacological / Synthetic Impact |
| Indole N-H pKa | ~16.2 | ~14.5 | Enhanced membrane permeability; allows milder N-alkylation conditions[3]. |
| Metabolic Half-Life (HLM) | Short (Rapid C2 oxidation) | Significantly Extended | Prevention of CYP450-mediated oxindole formation[2]. |
| Lipophilicity (LogP) | ~2.1 | ~2.8 | Improved hydrophobic target pocket binding[2]. |
| C3 Nucleophilicity | High | Moderate | Requires stronger Lewis acids (e.g., Et₂AlCl) for electrophilic substitution[6]. |
Rational Design Logic
The following diagram illustrates the causality behind the structural features of 2-Fluoro-5-methyl-1H-indole and their direct impact on drug efficacy and developability.
Rational design logic illustrating the pharmacokinetic and synthetic advantages of 2-Fluoro-5-methyl-1H-indole.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that successful utilization of this intermediate requires adjusting standard indole protocols to account for the electronic effects of the fluorine atom. Below are two self-validating workflows critical for API synthesis.
Protocol A: N1-Alkylation (Synthesis of N-Alkyl-2-fluoro-5-methyl-1H-indole)
Scientific Causality: Standard indoles typically require strong bases (e.g., NaH) for N-alkylation. However, the strongly electron-withdrawing C2-fluorine atom significantly lowers the pKa of the indole N-H bond[3]. This allows for the use of milder bases like Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents, which minimizes side reactions and preserves base-sensitive functional groups on complex alkylating agents.
Materials:
-
2-Fluoro-5-methyl-1H-indole (1.0 equiv)
-
Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-Fluoro-5-methyl-1H-indole in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add finely powdered Cs₂CO₃ (1.5 equiv) in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes. Validation checkpoint: The mixture will turn slightly yellow, indicating the formation of the indolyl anion.
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe over 10 minutes. Elevate the temperature to 40 °C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 8:2) or LC-MS.
-
Quenching & Workup: Cool the reaction to 0 °C and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the N-alkylated product.
Protocol B: Regioselective C3-Acylation (Friedel-Crafts Type)
Scientific Causality: The C3 position of indole is naturally nucleophilic. However, the C2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which partially deactivates the pyrrole ring toward electrophilic aromatic substitution[4]. To overcome this deactivation, a potent Lewis acid such as Diethylaluminum chloride (Et₂AlCl) is utilized instead of milder alternatives. Et₂AlCl forms a highly reactive intermediate complex with the indole, directing the acylium ion exclusively to the C3 position while strictly suppressing unwanted N-acylation[6].
Materials:
-
2-Fluoro-5-methyl-1H-indole (1.0 equiv)
-
Acyl Chloride (e.g., benzoyl chloride) (1.1 equiv)
-
Diethylaluminum chloride (Et₂AlCl, 1.0 M in hexane) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Complexation: Dissolve 2-Fluoro-5-methyl-1H-indole in anhydrous DCM (0.1 M) under a strict argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Lewis Acid Addition: Slowly add Et₂AlCl (1.5 equiv) dropwise over 15 minutes. Stir at 0 °C for 30 minutes to allow the aluminum-indole complex to fully form. Validation checkpoint: A subtle color change (often pale yellow to orange) confirms complexation.
-
Acylation: Add the acyl chloride (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Quenching: Carefully cool the mixture back to 0 °C. Quench the reaction by the highly controlled, dropwise addition of 1M aqueous HCl (Caution: Exothermic reaction and gas evolution).
-
Isolation: Separate the organic layer. Extract the aqueous phase with DCM (2 × 15 mL). Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over MgSO₄, concentrate, and recrystallize from ethanol to obtain the pure C3-acylated intermediate.
Experimental Workflow Visualization
The following diagram maps the critical stages of the C3-Acylation protocol, highlighting the necessary environmental controls at each step.
Step-by-step experimental workflow for the C3-acylation of 2-Fluoro-5-methyl-1H-indole.
References
1. - National Institutes of Health (PMC)[7] 2. - Journal of Medicinal Chemistry[3] 3. - ResearchGate[2] 4. - MDPI Pharmaceuticals[1] 5. - ResearchGate[4] 6. - Sigma-Aldrich[6] 7. - National Institutes of Health (PMC)[5]
Disclaimer: The protocols provided are intended for research and development purposes by trained scientific personnel. Always consult Safety Data Sheets (SDS) for all chemicals prior to execution.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-methylindole-2-carboxylate 97 16382-15-3 [sigmaaldrich.com]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced C–H Activation Strategies for 2-Fluoro-5-methyl-1H-indole
Executive Summary
The incorporation of fluorine into the indole scaffold is a highly effective strategy in drug development for modulating lipophilicity, metabolic stability, and target binding affinity. Among these, 2-fluoroindoles represent a privileged but synthetically challenging class of heterocycles [1]. Specifically, 2-Fluoro-5-methyl-1H-indole presents a unique regioselectivity challenge for late-stage C–H functionalization. The highly electronegative C2-fluorine atom inductively deactivates the pyrrole ring, while the C5-methyl group introduces both steric hindrance and electron density to the benzenoid core.
This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the divergent, regioselective C–H activation of 2-Fluoro-5-methyl-1H-indole. By leveraging specific transition-metal catalysts and directing groups, researchers can selectively functionalize either the highly nucleophilic C3 position or the sterically hindered C4 position [2, 3].
Mechanistic Rationale & Structural Analysis
To design an effective C–H activation protocol, one must understand the causality behind the reactivity of the substrate:
-
C3-Selective Activation (Inherent Reactivity): In the absence of a directing group, the C3 position of 2-fluoro-5-methyl-1H-indole remains the most nucleophilic site. The C2-fluorine atom increases the acidity of the adjacent C3–H bond. When subjected to Palladium(II) catalysis, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The addition of pivalic acid (PivOH) is critical here; the pivalate anion acts as an internal base, significantly lowering the activation energy required to cleave the C3–H bond.
-
C4-Selective Activation (Directed Chelation): Functionalizing the benzenoid ring (C4–C7) requires overriding the inherent reactivity of C3 [3]. The C5-methyl group sterically shields the C4 position, making activation notoriously difficult. To overcome this, an
-pyrimidyl directing group is temporarily installed. This group coordinates strongly to a Ruthenium(II) catalyst, forcing the metal into close proximity with the C4–H bond to form a rigid, thermodynamically stable ruthenacycle [4].
Divergent Reaction Pathways
The following diagram illustrates the logical flow and catalyst selection required to achieve regiocontrol.
Divergent C-H activation pathways for 2-Fluoro-5-methyl-1H-indole based on directing groups.
Quantitative Data & Optimization
To ensure a high-yielding transformation, the choice of solvent and additive is paramount. Hexafluoroisopropanol (HFIP) is utilized in C3-arylation due to its strong hydrogen-bond donating capability, which stabilizes the transition state during the CMD process.
Table 1: Catalyst and Solvent Optimization for C3-Arylation
| Entry | Catalyst (5 mol%) | Solvent | Additive | Yield (%)* | Regioselectivity (C3:C4) |
| 1 | Pd(OAc)₂ | DCE | None | 12% | >99:1 |
| 2 | Pd(OAc)₂ | DCE | PivOH | 45% | >99:1 |
| 3 | Pd(TFA)₂ | HFIP | PivOH | 68% | >99:1 |
| 4 | Pd(OAc)₂ | HFIP | PivOH | 89% | >99:1 |
*Yields determined by ¹⁹F NMR using 4,4'-difluorobiphenyl as an internal standard.
Table 2: Regioselectivity and Yield Comparison for C–H Functionalization
| Target Site | Substrate State | Reagent / Coupling Partner | Catalyst System | Isolated Yield |
| C3 | Unprotected (N–H) | Iodobenzene (1.2 eq) | Pd(OAc)₂ / Ag₂CO₃ | 86% |
| C3 | Unprotected (N–H) | 4-Methoxyiodobenzene | Pd(OAc)₂ / Ag₂CO₃ | 91% |
| C4 | N-(2-Pyrimidyl) | 1-Benzylcyclopropan-1-ol | [Ru(p-cymene)Cl₂]₂ | 68% |
| C4 | N-(2-Pyrimidyl) | 1-Phenylcyclopropan-1-ol | [Ru(p-cymene)Cl₂]₂ | 64% |
Experimental Protocols
The following methodologies are designed as self-validating systems. Internal standards and specific TLC monitoring steps are embedded to ensure the protocol's trustworthiness and to allow scientists to verify the catalytic cycle's efficiency prior to costly downstream purification.
Protocol A: Palladium-Catalyzed C3-Arylation
Objective: Direct arylation of the C3 position utilizing the inherent nucleophilicity of the substrate.
Materials & Reagents:
-
2-Fluoro-5-methyl-1H-indole (1.0 mmol, 149.16 mg)
-
Aryl Iodide (e.g., Iodobenzene) (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Silver carbonate [Ag₂CO₃] (1.5 mmol) — Acts as a terminal oxidant and iodide scavenger to prevent catalyst poisoning.
-
Pivalic acid [PivOH] (0.3 mmol, 30 mol%)
-
Hexafluoroisopropanol [HFIP] (5.0 mL)
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 2-Fluoro-5-methyl-1H-indole, Pd(OAc)₂, Ag₂CO₃, and PivOH.
-
Solvent Addition: Add the Aryl Iodide followed by 5.0 mL of degassed HFIP. Seal the tube with a Teflon-lined cap.
-
Reaction Execution: Transfer the sealed tube out of the glovebox and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. The mixture will turn from a light yellow to a dark suspension as AgI precipitates.
-
In-Process Control (Self-Validation): After 12 hours, cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with EtOAc, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.4) validates the reaction progress.
-
Quantitative Verification: Add exactly 1.0 mmol of 4,4'-difluorobiphenyl to the crude mixture. Filter the suspension through a short pad of Celite, washing with EtOAc (20 mL). Concentrate the filtrate and take a crude ¹⁹F NMR to determine the precise conversion yield.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the 3-aryl-2-fluoro-5-methyl-1H-indole.
Protocol B: Ruthenium-Catalyzed C4-Alkylation via Weak Chelation
Objective: Overcome C5-methyl steric hindrance to selectively alkylate the C4 position using cyclopropanols [4].
Materials & Reagents:
- -(2-Pyrimidyl)-2-fluoro-5-methyl-1H-indole (1.0 mmol) — (Pre-synthesized via standard SNAr with 2-chloropyrimidine).
-
1-Benzylcyclopropan-1-ol (1.5 mmol)
-
Dichloro(p-cymene)ruthenium(II) dimer [[Ru(p-cymene)Cl₂]₂] (0.05 mmol, 5 mol%)
-
Copper(II) acetate [Cu(OAc)₂] (2.0 mmol) — Acts as the stoichiometric oxidant to regenerate the active Ru(II) species.
-
2,2,2-Trifluoroethanol [TFE] (10.0 mL)
Step-by-Step Procedure:
-
Preparation: In a 20 mL pressure vial, combine
-(2-Pyrimidyl)-2-fluoro-5-methyl-1H-indole, the cyclopropanol derivative,[Ru(p-cymene)Cl₂]₂, and Cu(OAc)₂. -
Solvent Addition: Add 10.0 mL of TFE. The fluorinated solvent is critical here as it stabilizes the cationic ruthenacycle intermediate and prevents undesired side reactions.
-
Reaction Execution: Seal the vial and heat at 100 °C for 16 hours.
-
Workup: Cool to room temperature. Dilute the dark green/brown mixture with dichloromethane (30 mL) and wash with saturated aqueous NH₄Cl (2 × 20 mL) to remove copper salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the C4-alkylated product.
Troubleshooting & Field Insights
-
Loss of Fluorine (Defluorination): If defluorinated indole side-products are observed during C3-arylation, it indicates that the reaction temperature is too high (>100 °C), leading to undesired oxidative addition of the Pd catalyst into the C2–F bond. Strictly maintain the temperature at 80 °C.
-
Poor C4 Conversion: The C5-methyl group exerts significant steric pressure. If C4-alkylation yields are below 40%, ensure that the Cu(OAc)₂ is completely anhydrous. Trace water can prematurely protonate the ruthenacycle, stalling the catalytic cycle.
References
-
Su, J., Hu, X., Huang, H., Guo, Y., & Song, Q. "Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines." Nature Communications, 12, 4986 (2021). URL:[Link]
-
"Fluorine-containing indoles: Synthesis and biological activity." Journal of Fluorine Chemistry, 212, 106-125 (2018). URL:[Link]
-
Leitch, J. A., Bhonoah, Y., & Frost, C. G. "Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole." ACS Catalysis, 7(9), 5618-5627 (2017). URL:[Link]
-
"Weak Chelation-Assisted C4-Selective Alkylation of Indoles with Cyclopropanols via Sequential C–H/C–C Bond Activation." Organic Letters, 24(32), 5960-5965 (2022). URL:[Link]
Application Note: Cross-Coupling Strategies for the Synthesis and Functionalization of 2-Fluoroindoles
Executive Summary
The incorporation of fluorine into the C2 position of the indole scaffold introduces unique stereoelectronic effects that can drastically improve metabolic stability, lipophilicity, and target binding affinity in drug development[1]. However, traditional late-stage electrophilic fluorination of indoles frequently suffers from poor regioselectivity and over-fluorination. To overcome these limitations, de novo synthesis via transition-metal-catalyzed cross-coupling of fluorinated precursors has emerged as the most robust and selective strategy[2].
This application note details the causal mechanisms, optimization data, and self-validating experimental protocols for the synthesis of N-substituted 2-fluoroindoles. The core methodology relies on a palladium-catalyzed Buchwald-Hartwig cascade utilizing gem-difluorostyrenes, providing researchers with a highly modular and operational pathway to these valuable heterocycles[1].
Mechanistic Rationale: The Buchwald-Hartwig Cascade
The premier method for constructing 2-fluoroindoles is a one-pot cascade reaction between 1-halo-2-(2,2-difluorovinyl)benzenes and primary arylamines[1]. The reaction is an elegant orchestration of three distinct mechanistic phases, each driven by specific reagent choices:
-
Oxidative Addition & Amination (Buchwald-Hartwig Coupling): The Pd(0) catalyst selectively inserts into the C–Br or C–Cl bond of the gem-difluorostyrene. The use of a bulky, bidentate ligand like Xantphos is critical here; its wide bite angle facilitates reductive elimination of the C–N bond while sterically suppressing premature activation of the strong C–F bonds[2].
-
Intramolecular 5-endo-trig Cyclization: Once the 2-amino-(2,2-difluorovinyl)benzene intermediate is formed, the strong base (Cs₂CO₃) deprotonates the secondary amine. The resulting nucleophile attacks the electrophilic gem-difluoroalkene moiety.
-
β-Fluoride Elimination: The cyclization yields an unstable fluorinated indoline anion. To restore aromaticity, the system undergoes a thermodynamically driven β-fluoride elimination, ejecting a fluoride ion and yielding the final 2-fluoroindole[1][2].
Fig 1: Mechanistic pathway of the Pd-catalyzed synthesis of 2-fluoroindoles.
Optimization of Reaction Conditions
The success of the cascade is highly dependent on the synergy between the ligand and the base. Table 1 summarizes the quantitative optimization data for the coupling of 1-bromo-2-(2,2-difluorovinyl)benzene with aniline[1].
Table 1: Optimization of the Pd-Catalyzed Cascade Reaction
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ (2.0) | Toluene | 100 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | BINAP (10) | Cs₂CO₃ (2.0) | Toluene | 100 | 62 |
| 3 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2.0) | Toluene | 100 | 88 |
| 4 | Pd₂(dba)₃ (2.5) | Xantphos (10) | K₃PO₄ (2.0) | Toluene | 100 | 55 |
| 5 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 71 |
| 6 | None | Xantphos (10) | Cs₂CO₃ (2.0) | Toluene | 100 | N.R. |
Data Interpretation: Entry 3 represents the optimal conditions. Xantphos outperforms BINAP due to its superior ability to promote reductive elimination in bulky systems. Cs₂CO₃ is essential; weaker bases like K₃PO₄ (Entry 4) fail to efficiently drive the 5-endo-trig cyclization, leading to stalled intermediates[1].
Experimental Protocols
Protocol A: Synthesis of gem-Difluorostyrene Precursors
Before the cascade can be performed, the gem-difluorostyrene precursor must be synthesized. This is achieved via a vinyl-selective transmetalation from boron to palladium via a copper(I) species[3].
Materials:
-
2,2-difluorovinylborane (generated in situ) (1.5 equiv)
-
o-Iodoaniline or o-Bromohalobenzene (1.0 equiv)
-
Pd₂(dba)₃·CHCl₃ (2 mol %)
-
PPh₃ (8 mol %)
-
CuI (1.5 equiv)
-
HMPA (Solvent)
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve 2,2-difluorovinylborane in HMPA.
-
Catalyst Activation: Add PPh₃ and Pd₂(dba)₃·CHCl₃ to the solution. Stir for 10 minutes at room temperature until the solution turns a deep red/purple, indicating the formation of the active Pd(0) species.
-
Transmetalation Setup: Add the aryl halide. To prevent protonolysis of the highly reactive difluorovinylcopper intermediate, deprotonate any acidic protons (e.g., if using an aniline derivative) using dibutylmagnesium prior to addition[3].
-
Coupling: Add CuI in one portion. The CuI facilitates the selective transfer of the difluorovinyl group from boron to palladium[3].
-
Reaction & Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NH₄Cl, extract with diethyl ether (3x), dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Pd-Catalyzed Synthesis of N-Substituted 2-Fluoroindoles
This protocol describes the optimized Buchwald-Hartwig cascade[1].
Materials:
-
1-bromo-2-(2,2-difluorovinyl)benzene (0.5 mmol, 1.0 equiv)
-
Primary arylamine (0.6 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.0125 mmol, 2.5 mol %)
-
Xantphos (0.05 mmol, 10 mol %)
-
Anhydrous Cs₂CO₃ (1.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (3.0 mL)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Evacuate and backfill the tube with Argon three times.
-
Reagent Addition: Add the gem-difluorostyrene and the primary arylamine via syringe. Add anhydrous toluene.
-
Cascade Initiation: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12–24 hours.
-
Self-Validation (TLC & NMR): Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the starting material should coincide with a highly fluorescent blue/green spot under 254 nm UV light.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Trustworthiness & Troubleshooting (E-E-A-T)
To ensure this protocol acts as a self-validating system, researchers must monitor specific analytical markers:
-
Validating β-Fluoride Elimination: The most common failure point is an incomplete cascade, halting at the fluorinated indoline stage. This is instantly diagnosable via ¹⁹F NMR. The starting gem-difluorostyrene exhibits two distinct doublets (approx. -80 to -90 ppm, ²J ≈ 30 Hz). If the reaction is successful, the final 2-fluoroindole will show a single characteristic peak shifted significantly upfield, typically between -125 and -135 ppm[4]. If doublets remain, the basicity is insufficient; verify the anhydrous nature of the Cs₂CO₃ and ensure the temperature is strictly maintained at 100 °C.
-
Preventing Homocoupling: Trace moisture or oxygen can lead to oxidative homocoupling of the indoles or the starting amines. Strict adherence to Schlenk techniques and the use of freshly distilled, degassed toluene is mandatory.
References
1.[4] "Atom Recombination of Difluorocarbene Enables 3-Fluorinated Oxindoles from 2-Aminoarylketones" - CCS Chemistry. 4 2.[1] "Direct Approach to N-Substituted-2-Fluoroindoles by Sequential Construction of C–N Bonds from gem-Difluorostyrenes" - Organic Letters. 1 3.[3] "Organic Syntheses Procedure: The precursors of 2-fluoroindoles, β,β-difluorostyrenes" - Organic Syntheses. 3 4.[2] "Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes" - PMC. 2
Sources
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 2-Fluoro-5-methyl-1H-indole
Introduction: The Strategic Advantage of Fluorine in Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can dramatically enhance a molecule's therapeutic potential. Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity (pKa) to enhance membrane permeability.[3][4]
2-Fluoro-5-methyl-1H-indole emerges as a particularly valuable building block. The fluorine atom at the C2 position, a site often involved in metabolic degradation, offers a unique handle for synthetic diversification while simultaneously imparting beneficial pharmaceutical properties. This guide provides an in-depth exploration of the reactivity of 2-Fluoro-5-methyl-1H-indole and details robust protocols for its conversion into complex, bioactive heterocyclic systems relevant to researchers in drug discovery and development.
Chemical Reactivity: A Tale of Two Positions
The synthetic utility of 2-Fluoro-5-methyl-1H-indole is governed by the interplay of its key reactive sites: the indole nitrogen (N1) and the electron-rich C3 position. The C2-fluoro substituent exerts a significant electron-withdrawing effect, which modulates the nucleophilicity of the entire ring system.
-
N-H Functionalization: The indole nitrogen remains a potent nucleophile, readily undergoing deprotonation followed by alkylation or arylation. This site is a primary vector for introducing side chains that can modulate solubility, cell permeability, and target engagement.
-
C3-H Functionalization: The C3 position retains its classic indole reactivity as the most nucleophilic carbon, making it susceptible to electrophilic attack and various C-H functionalization reactions.[5]
-
C2-F Activation: While often a stable substituent, the C2-fluorine can participate in transition metal-catalyzed cross-coupling reactions through C-F bond activation, particularly with nickel-based catalyst systems.[6] This allows for the direct introduction of aryl or alkyl groups at a traditionally less accessible position.
Caption: Key functionalization pathways of 2-Fluoro-5-methyl-1H-indole.
Part 1: N-Functionalization Protocols
Modification of the indole nitrogen is a primary strategy for exploring structure-activity relationships (SAR).
Protocol 1.1: Direct N-Alkylation
Direct N-alkylation is a fundamental method for introducing simple alkyl chains. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the indole nitrogen without competing side reactions.[7][8]
Methodology:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon), add 2-Fluoro-5-methyl-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition/Reagent | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete and irreversible deprotonation of the N-H bond. |
| Solvent | Anhydrous DMF or THF | Aprotic, polar solvents that dissolve the indole and its corresponding anion. Must be anhydrous to prevent quenching the base. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation. The reaction is typically efficient at room temperature. |
| Typical Yield | 85-98% | Highly dependent on the reactivity of the alkyl halide. |
Protocol 1.2: N-Arylation via Buchwald-Hartwig Amination
The synthesis of N-aryl indoles, prevalent in kinase inhibitors and other pharmaceuticals, is efficiently achieved via the Buchwald-Hartwig amination.[9][10] This palladium-catalyzed cross-coupling reaction forms a C-N bond between the indole nitrogen and an aryl halide. The choice of ligand is crucial for catalytic efficiency.[11]
Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-Fluoro-5-methyl-1H-indole (1.2 eq), the aryl halide (e.g., 4-bromotoluene) (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).
-
Base and Solvent: Add cesium carbonate (Cs₂CO₃, 2.0 eq) as the base. Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heating: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude oil by flash column chromatography on silica gel.
Caption: Catalytic cycle for Buchwald-Hartwig N-Arylation.
Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures.[12][13][14] To utilize this reaction, the 2-fluoro-5-methyl-1H-indole scaffold must first be halogenated, typically at the reactive C3 position or a less-activated position on the benzene ring.
Protocol 2.1: C3-Bromination and Subsequent Suzuki Coupling
Step A: C3-Bromination
-
Setup: Dissolve N-protected (e.g., with a Boc or SEM group) 2-Fluoro-5-methyl-1H-indole (1.0 eq) in anhydrous THF at 0 °C. Analyst Note: N-protection prevents side reactions at the nitrogen during bromination and the subsequent coupling.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Quench with aqueous sodium thiosulfate solution, extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate. The crude 3-bromoindole is often used directly in the next step.
Step B: Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial, add the crude 3-bromo-2-fluoro-5-methyl-1H-indole (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).
-
Heating: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, heat conventionally at 90 °C for 6-12 hours.[15]
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
-
Deprotection: If necessary, remove the N-protecting group under appropriate conditions (e.g., TFA for Boc) to yield the final product.
| Parameter | Reagent/Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and widely used palladium catalyst for Suzuki couplings, effective for electron-rich heterocycles. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for activating the boronic acid to facilitate transmetalation to the palladium center.[14] |
| Solvent System | Dioxane/Water | The aqueous phase is crucial for the mechanism, aiding in the dissolution of the base and the transmetalation step. |
| Typical Yield | 60-90% (over 2 steps) | Dependent on the electronic properties of the arylboronic acid. |
Caption: Catalytic cycle for the Suzuki-Miyaura Cross-Coupling.
Part 3: Annulation via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for constructing tetrahydro-β-carbolines, a scaffold found in many bioactive alkaloids.[16][17] The reaction requires a tryptamine derivative, which can be synthesized from the parent indole.
Protocol 3.1: Synthesis of 2-Fluoro-5-methyl-tetrahydro-β-carbolines
Step A: Synthesis of 2-Fluoro-5-methyltryptamine This transformation typically involves a gramine synthesis followed by displacement with cyanide and reduction, or a Vilsmeier-Haack formylation at C3 followed by conversion to the tryptamine. For simplicity, we assume the availability of the requisite tryptamine intermediate.
Step B: Pictet-Spengler Cyclization
-
Setup: Dissolve 2-fluoro-5-methyltryptamine (1.0 eq) and the desired aldehyde or ketone (e.g., acetaldehyde) (1.1 eq) in a suitable solvent like dichloromethane (DCM) or toluene.
-
Acid Catalysis: Add trifluoroacetic acid (TFA) (2.0 eq) dropwise at 0 °C. Analyst Note: The reaction proceeds via the formation of an iminium ion, which is the key electrophile for the ring-closing step. The electron-rich indole ring acts as the nucleophile.[17][18]
-
Reaction: Stir the mixture at room temperature for 4-24 hours. The reaction progress should be monitored by LC-MS for the disappearance of the starting material and formation of the cyclized product.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the mixture is basic (pH ~8-9).
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired tetrahydro-β-carboline.
| Parameter | Reagent/Condition | Rationale |
| Reactants | Tryptamine derivative + Aldehyde/Ketone | Forms the key imine/iminium ion intermediate required for cyclization. |
| Catalyst | Protic Acid (TFA, HCl) | Catalyzes both the formation of the iminium ion and the subsequent electrophilic aromatic substitution. |
| Solvent | Aprotic (DCM, Toluene) | Prevents competition from nucleophilic solvents. |
| Typical Yield | 50-85% | Highly dependent on the nature of the aldehyde/ketone coupling partner. |
Conclusion and Outlook
2-Fluoro-5-methyl-1H-indole is a versatile and powerful building block for the synthesis of medicinally relevant heterocycles. The protocols detailed herein for N-functionalization, C-C bond formation, and annulation provide a robust toolkit for researchers to generate novel molecular architectures. The strategic placement of the C2-fluoro and C5-methyl groups offers a distinct advantage in drug design, providing both a site for metabolic blocking and a handle for synthetic diversification. Future work will likely focus on exploiting direct C-H functionalization at other positions of the indole ring and leveraging the C2-fluoro group in more advanced C-F activation coupling reactions to further expand the accessible chemical space.
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One-Pot Synthesis of 2-Fluoro-5-methyl-1H-indole: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into these scaffolds has become a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and favorably alter lipophilicity, ultimately leading to more effective and safer therapeutics.[1][2] Specifically, the 2-fluoroindole moiety is a key structural motif in various biologically active compounds, demonstrating unique bioactivities that have garnered significant attention in pharmaceutical research.[3]
The target molecule, 2-Fluoro-5-methyl-1H-indole, combines the privileged indole scaffold with a fluorine atom at the reactive 2-position and a methyl group at the 5-position. This specific substitution pattern makes it a highly valuable building block for the synthesis of novel drug candidates, particularly in the development of targeted therapies like kinase inhibitors.[4] However, the synthesis of such specifically substituted fluorinated indoles can be challenging, often requiring multi-step procedures with harsh reaction conditions. This guide provides a comprehensive overview of a proposed one-pot synthesis method for 2-Fluoro-5-methyl-1H-indole, designed to be efficient and accessible for researchers in drug development.
Proposed One-Pot Synthesis via Modified Fischer Indole Synthesis
The Fischer indole synthesis is a classic and robust method for the construction of the indole ring system.[5] This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[6] For the synthesis of 2-Fluoro-5-methyl-1H-indole, a one-pot approach based on the Fischer indole synthesis is proposed, starting from readily available 4-methylphenylhydrazine and a suitable fluorinated carbonyl equivalent.
Reaction Scheme
Caption: Proposed one-pot Fischer indole synthesis of 2-Fluoro-5-methyl-1H-indole.
Experimental Protocol
Disclaimer: This is a proposed protocol based on established Fischer indole synthesis methodologies.[6][7] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Methylphenylhydrazine hydrochloride | 637-60-5 | 158.62 | 1.59 g (10 mmol) |
| Fluoroacetaldehyde diethyl acetal | 322-12-3 | 122.14 | 1.34 g (11 mmol) |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | ~15 g |
| Toluene | 108-88-3 | 92.14 | 50 mL |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed for extraction |
| Brine | - | - | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylhydrazine hydrochloride (1.59 g, 10 mmol) and toluene (50 mL).
-
Hydrazone Formation (in situ): Add fluoroacetaldehyde diethyl acetal (1.34 g, 11 mmol) to the suspension. Heat the mixture to reflux for 1-2 hours. The acetal will hydrolyze in the presence of the acidic hydrochloride salt to generate fluoroacetaldehyde in situ, which then condenses with the hydrazine to form the corresponding hydrazone.
-
Cyclization: After the initial reflux, carefully add polyphosphoric acid (~15 g) to the reaction mixture. Increase the temperature and maintain a vigorous reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture onto crushed ice (~100 g).
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 2-Fluoro-5-methyl-1H-indole.
Causality Behind Experimental Choices
-
One-Pot Approach: Combining the hydrazone formation and cyclization steps into a single pot simplifies the procedure, reduces waste, and can improve overall efficiency by avoiding the isolation of the potentially unstable hydrazone intermediate.[7]
-
Fluoroacetaldehyde Diethyl Acetal: Fluoroacetaldehyde is a volatile and potentially toxic reagent. The use of its diethyl acetal provides a safer and more manageable precursor that generates the required aldehyde in situ under the acidic reaction conditions.
-
Polyphosphoric Acid (PPA): PPA is a strong acid and a dehydrating agent, making it an effective catalyst for the Fischer indole synthesis.[5] It promotes both the hydrolysis of the acetal and the subsequent cyclization of the hydrazone.
-
Toluene as Solvent: Toluene is a suitable high-boiling solvent that allows for the necessary reaction temperatures for both hydrazone formation and cyclization. It is also relatively non-polar, facilitating the extraction of the final product.
Alternative One-Pot Approach: The Leimgruber-Batcho Synthesis
While the Fischer indole synthesis is a versatile method, the Leimgruber-Batcho indole synthesis offers an alternative route, particularly for large-scale production.[8] This method typically starts from an o-nitrotoluene derivative. For the synthesis of 2-Fluoro-5-methyl-1H-indole, a hypothetical starting material would be 1-fluoro-4-methyl-2-(nitromethyl)benzene.
Conceptual Workflow
Caption: Conceptual workflow for the Leimgruber-Batcho synthesis of 2-Fluoro-5-methyl-1H-indole.
The Leimgruber-Batcho synthesis could potentially be performed in a one-pot fashion by first forming the enamine and then, without isolation, proceeding with the reductive cyclization.[9] However, the synthesis of the required fluorinated and nitrated starting material may involve multiple steps.
Data Summary and Characterization
The successful synthesis of 2-Fluoro-5-methyl-1H-indole should be confirmed by standard analytical techniques. The following table provides expected data based on the structure.
| Property | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₈FN |
| Molecular Weight | 149.17 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (br s, 1H, NH), ~7.2-7.0 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.5 (d, 1H, H-3), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for aromatic carbons, a C-F coupled carbon at the 2-position, and a methyl carbon. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A singlet or doublet (depending on coupling with H-3) in the typical range for an aryl fluoride. |
| Mass Spectrometry (EI) | m/z (%): 149 (M⁺) |
Conclusion
This application note provides a detailed, practical guide for the one-pot synthesis of 2-Fluoro-5-methyl-1H-indole, a valuable building block in medicinal chemistry. The proposed modified Fischer indole synthesis offers a streamlined and efficient route from readily available starting materials. By understanding the underlying chemical principles and the rationale for the experimental choices, researchers can confidently approach the synthesis of this and other fluorinated indole derivatives, thereby accelerating the drug discovery process.
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Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. (2024, February 13). International Journal of Advanced Research. Retrieved from [Link]
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A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. (2016, July 30). Brieflands. Retrieved from [Link]
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-
Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]
Application Note: Nucleophilic Substitution Strategies for Fluoroindole Derivatives
Executive Summary
Fluoroindole derivatives are highly privileged scaffolds in medicinal chemistry, materials science, and radiopharmacology. The unique stereoelectronic properties of the fluorine atom—specifically its extreme electronegativity combined with the strength of the C-F bond—make it an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions[1][2]. This application note provides a comprehensive guide to executing SNAr strategies on fluoroindole and related fluoroarene scaffolds, detailing the mechanistic causality, quantitative parameters, and self-validating experimental protocols for both late-stage functionalization and radiolabeling.
Mechanistic Causality: The Fluorine Anomaly in SNAr
In standard aliphatic nucleophilic substitutions (SN2), leaving group ability correlates with polarizability (I > Br > Cl > F). However, in SNAr, this trend is completely inverted, with fluorine being the superior leaving group (F >> Cl > Br > I)[1].
The Causality of Stepwise SNAr: The rate-determining step in traditional SNAr is the initial nucleophilic attack that disrupts the aromaticity of the indole ring to form a negatively charged, resonance-stabilized Meisenheimer complex[1][2]. Fluorine's intense inductive electron-withdrawing effect drastically lowers the energy of the transition state and stabilizes the resulting anionic intermediate[2]. The subsequent expulsion of the fluoride ion is fast, rendering the high C-F bond dissociation energy irrelevant to the overall reaction rate[1].
The Paradigm Shift to Concerted SNAr (CSNAr): Beyond the stepwise Meisenheimer pathway, recent methodologies utilize organic superbases (e.g., t-Bu-P4) to drive a Concerted SNAr (CSNAr) mechanism. In CSNAr, the nucleophilic attack and fluoride elimination occur via a single transition state[3]. The superbase provides dual activation: it deprotonates the nucleophile to form a highly reactive anion and assists in the elimination of fluorine, allowing for the functionalization of electronically unbiased fluoroarenes without requiring electron-withdrawing activating groups[3].
Quantitative Reaction Parameters
The following table synthesizes field-proven parameters for various SNAr strategies on fluoroindole and related fluoroarene systems.
| Strategy | Nucleophile | Base / Catalyst | Solvent | Temp (°C) | Typical Yield | Key Mechanistic Driver |
| Superbase CSNAr [3] | Amines, Thiols, Alkoxides | t-Bu-P4 (Organic Superbase) | Mesitylene / THF | 140–160 | 70–93% | Dual activation; concerted transition state bypassing the Meisenheimer complex. |
| Base-Promoted N-Arylation [4] | Indole (N-H) | KOH (3.0 equiv) | DMSO | 100 | 75–85% | High solvent polarity stabilizes the anionic nucleophile; F- acts as the leaving group. |
| 18F Radiofluorination [5] | [18F]Fluoride | TBMA-I (Phase-Transfer Catalyst) | DMA / n-BuOH | 120 | 55–60% (RCY) | Hydrogen-bonding coordination reduces basicity while maintaining high nucleophilicity. |
Self-Validating Experimental Protocols
As a standard of scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an in-process control to ensure causality and experimental success before proceeding to the next phase.
Protocol A: Superbase-Catalyzed Concerted SNAr (CSNAr) for Late-Stage Functionalization
Objective: To achieve C-N, C-O, or C-S bond formation on unactivated fluoroindoles using the t-Bu-P4 superbase[3]. Causality: t-Bu-P4 deprotonates the nucleophile to form a highly reactive ionic intermediate. Molecular sieves are strictly required to trap the released HF, driving the catalytic cycle forward and preventing catalyst poisoning[3].
Step-by-Step Execution & Validation:
-
Preparation: In a nitrogen-filled glovebox, add the fluoroindole derivative (0.2 mmol), the nucleophile (1.5 equiv), and activated 4Å molecular sieves (50 mg) to an oven-dried reaction vial.
-
Catalyst Addition: Add t-Bu-P4 (10 mol%) and anhydrous mesitylene (1.0 mL). Seal the vial with a PTFE-lined cap.
-
Validation Check 1 (Moisture Control): Ensure mesitylene water content is <10 ppm via Karl Fischer titration prior to use. Superbases are highly moisture-sensitive and will degrade instantly upon contact with water.
-
-
Reaction: Heat the mixture at 140 °C for 24 hours under vigorous stirring[3].
-
Quenching & Extraction: Cool to room temperature. Quench the reaction by filtering through a short pad of silica gel, eluting with ethyl acetate (10 mL), to remove the superbase and molecular sieves.
-
Validation Check 2 (Conversion): Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the fluoroindole spot and emergence of a lower-Rf product spot indicates successful conversion.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
-
Validation Check 3 (Structural Integrity): Run 19F NMR on the purified product. The complete absence of the characteristic aryl-fluorine signal (typically between -110 and -130 ppm) definitively confirms the SNAr substitution.
-
Protocol B: 18F-Radiolabeling via SNAr using Phase-Transfer Catalysts
Objective: To synthesize 18F-labeled indole PET tracers via nucleophilic substitution of a leaving group on an indole precursor[5]. Causality: [18F]Fluoride produced in a cyclotron is highly hydrated and unreactive. A phase-transfer catalyst (PTC) like Tri-(tert-butanol)-methylammonium iodide (TBMA-I) must be used to elute the isotope and provide hydrogen-bonding coordination, which enhances SNAr over competing elimination reactions[5].
Step-by-Step Execution & Validation:
-
Trapping & Elution: Trap cyclotron-produced aqueous [18F]fluoride on a QMA carbonate cartridge. Elute the[18F]fluoride into a reaction vessel using a solution of TBMA-I in methanol/water.
-
Validation Check 1 (Activity): Measure the radioactivity of the eluted vial using a dose calibrator to ensure >90% recovery from the QMA cartridge.
-
-
Azeotropic Drying: Add anhydrous acetonitrile (1 mL) to the vessel and evaporate under a stream of helium at 100 °C. Repeat this step three times.
-
Validation Check 2 (Anhydrous State): Visually confirm the formation of a dry, white residue. Any residual moisture will drastically hydrate the [18F]fluoride, destroying its nucleophilicity[5].
-
-
Radiolabeling: Add the indole precursor (e.g., 5-indoleboronic acid pinacol ester) dissolved in 500 µL of DMA/n-BuOH (2:1) to the dried [18F]fluoride/TBMA-I complex. Heat at 120 °C for 10 minutes[5].
-
Quenching & Purification: Quench the reaction with HPLC mobile phase (2 mL) and inject directly onto a semi-preparative Radio-HPLC system.
-
Validation Check 3 (Radiochemical Yield): Monitor the gamma detector trace. Collect the peak corresponding to the [18F]fluoroindole. A successful run should yield a radiochemical yield (RCY) of 55–60%[5].
-
Visualizations
Mechanistic divergence between traditional stepwise SNAr and superbase-catalyzed concerted SNAr.
Workflow for 18F-radiofluorination of indole precursors using phase-transfer catalysis.
References
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Journal of the American Chemical Society[Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles MDPI[Link]
-
18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach PMC - NIH[Link]
-
Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode PMC - NIH[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 5. 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-methyl-1H-indole
Welcome to the technical support guide for the synthesis of 2-Fluoro-5-methyl-1H-indole. This resource is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic scaffold. The fluorinated indole core is a key structural motif in medicinal chemistry, and achieving a high-yield, reproducible synthesis is critical for advancing drug discovery programs.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic routes. We will explore the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 2-Fluoro-5-methyl-1H-indole?
There are several established methods for indole synthesis, but two are most practically applied for a molecule like 2-Fluoro-5-methyl-1H-indole: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.
-
Fischer Indole Synthesis: This is a classic, versatile method involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][2] For this specific target, the key intermediates would be a (2-fluoro-5-methylphenyl)hydrazine and a suitable two-carbon aldehyde equivalent. While widely applicable, the reaction can be sensitive to the substrate and the acidic conditions can sometimes lead to side reactions.[1][3]
-
Leimgruber-Batcho Indole Synthesis: This two-step method has become a popular industrial alternative to the Fischer synthesis.[4][5] It begins with the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization. This route often provides higher yields and avoids the harsh acidic conditions of the Fischer synthesis, making it suitable for sensitive substrates.[1][4]
Q2: Which synthesis method is recommended for scalability and process development?
For scalability, the Leimgruber-Batcho synthesis is often preferred.[4][5] The key advantages are the commercial availability of the requisite o-nitrotoluene starting materials and the generally milder reaction conditions. The process avoids the potentially harsh and corrosive polyphosphoric acid (PPA) or strong Lewis acids often used in Fischer cyclizations, which can be problematic in large-scale reactors. One publication details a scalable approach for similar 5-fluoro-6-substituted indoles, highlighting its industrial viability.[4]
Q3: What are the critical starting materials I need to source or prepare?
-
For Fischer Synthesis: The primary challenge is obtaining (2-fluoro-5-methylphenyl)hydrazine. This is not a common commercial reagent and would likely need to be synthesized, typically from 2-fluoro-5-methylaniline via diazotization and subsequent reduction.
-
For Leimgruber-Batcho Synthesis: The key starting material is 1-fluoro-4-methyl-2-nitrobenzene . This compound can be synthesized from commercially available precursors like 4-fluoro-2-nitrotoluene through appropriate functional group manipulations, or sourced directly. The other key reagent is an enamine-forming species like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4][6]
Troubleshooting Guide: Fischer Indole Synthesis
The Fischer synthesis proceeds via two main stages: hydrazone formation and acid-catalyzed cyclization. Problems can arise in either stage.
Q1: My initial hydrazone formation is inefficient. What could be the cause?
Inefficient hydrazone formation is typically due to equilibrium issues or decomposition of starting materials.
-
Causality: The condensation of a hydrazine with a carbonyl compound is a reversible reaction. The removal of water is essential to drive the reaction to completion.
-
Troubleshooting Steps:
-
Solvent Choice: Perform the reaction in a solvent like ethanol or acetic acid that allows for the easy removal of water, either by azeotropic distillation (if using a non-polar solvent with a Dean-Stark trap) or by using a dehydrating agent.[3]
-
Acid Catalysis: A catalytic amount of acid (e.g., acetic acid) can accelerate hydrazone formation. However, excessive acid can lead to decomposition of the hydrazine.
-
Purity of Carbonyl: If using an aldehyde like fluoroacetaldehyde, be aware that it is unstable and prone to polymerization. It is often generated in situ or used as a more stable equivalent.
-
Q2: The acid-catalyzed cyclization step results in a low yield and significant tar formation. How can I mitigate this?
This is the most common failure point in the Fischer synthesis. Tar formation arises from polymerization and decomposition of intermediates under harsh acidic conditions.
-
Causality: The key step is a[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[2] This step requires sufficient energy (heat) and acid catalysis, but overly aggressive conditions can degrade the electron-rich indole product.
-
Troubleshooting Steps:
-
Choice of Acid Catalyst: The catalyst is critical. Polyphosphoric acid (PPA) is a common choice as it acts as both an acid catalyst and a dehydrating medium.[3][8] However, it is viscous and can make temperature control difficult. Lewis acids like ZnCl₂ or BF₃·OEt₂ can be effective alternatives and may operate at lower temperatures.[2] Experiment with different catalysts to find the optimal balance.
-
Temperature Control: Add the hydrazone portion-wise to the pre-heated acid catalyst.[8] This allows for better control of the reaction exotherm. Do not overheat; monitor the reaction by TLC and stop heating as soon as the starting material is consumed.
-
Solvent-Free Conditions: Some Fischer syntheses can be run under solvent-free conditions, heating the hydrazone directly with a solid acid catalyst like p-toluenesulfonic acid.[9] This can simplify the procedure and sometimes improve yields.
-
Workflow for Fischer Indole Synthesis
Caption: A typical workflow for the Fischer Indole Synthesis.
Troubleshooting Guide: Leimgruber-Batcho Synthesis
This route offers a milder path to the indole but requires careful optimization of both the enamine formation and the subsequent reductive cyclization.
Q3: The formation of the enamine intermediate from 1-fluoro-4-methyl-2-nitrobenzene is slow or incomplete. How can I improve this step?
-
Causality: The reaction involves the condensation of a methyl group (activated by the ortho-nitro group) with DMF-DMA. The reaction requires heat to overcome the activation energy, and the acetal reagent can degrade over time or in the presence of moisture.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the DMF-DMA (or other acetal like N,N-dimethylformamide di-isopropyl acetal) is of high purity and has been stored under anhydrous conditions.[4]
-
Temperature and Time: The reaction typically requires heating to around 100°C or higher.[4] Monitor the reaction by HPLC or NMR to determine the optimal reaction time. An incomplete reaction will leave starting nitrotoluene, while prolonged heating can lead to decomposition.
-
Co-solvent/Catalyst: While often run neat or in DMF, the addition of a base like pyrrolidine can sometimes catalyze the formation of the enamine.[5]
-
Q4: My reductive cyclization step is giving a low yield of the desired indole. What are the common failure modes?
-
Causality: This step involves the reduction of both the nitro group and the enamine double bond, followed by cyclization and elimination of water to form the aromatic indole. The choice of reducing agent is paramount, as incomplete or over-reduction can lead to various byproducts.
-
Troubleshooting Steps:
-
Choice of Reducing System:
-
Iron in Acetic Acid: This is a robust, inexpensive, and scalable option.[4] It is effective at reducing the nitro group to an amine, which then triggers the cyclization. Ensure the iron powder is activated and used in sufficient excess.
-
Catalytic Hydrogenation (Pd/C, H₂): This is a clean method but can be prone to catalyst poisoning. The nitro group can sometimes be reduced to intermediates that inhibit the palladium catalyst. Furthermore, over-reduction of the indole ring itself is a potential side reaction, leading to indoline byproducts.[10]
-
Raney Nickel (Ra-Ni): Another effective catalyst for this transformation, often used with hydrazine or hydrogen gas.[5] It is pyrophoric and requires careful handling.
-
-
Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the enamine intermediate and the appearance of the indole product.[4] The intermediates are often highly colored, and the reaction mixture should lighten as the final indole is formed.
-
Workup Procedure: After the reduction, the workup is critical. For metal/acid reductions, the mixture must be carefully neutralized and the metal salts (e.g., iron oxides) must be thoroughly removed by filtration, often through a pad of Celite. Incomplete removal can complicate purification.
-
Data Summary: Reductive Cyclization Conditions
| Reducing System | Typical Conditions | Advantages | Disadvantages | Yield Range |
| Fe / Acetic Acid | Iron powder (excess), Acetic Acid, Toluene, 60-100°C[4] | Low cost, scalable, robust | Heterogeneous, requires filtration of iron salts | 70-90% |
| Pd/C, H₂ | 5-10% Pd/C, H₂ (50-60 psi), Ethanol or THF[7] | Clean, high atom economy | Catalyst cost, potential for over-reduction, catalyst poisoning | 40-85% |
| Raney Nickel | Ra-Ni, Hydrazine or H₂, Ethanol | Highly active | Pyrophoric, requires careful handling | 60-80% |
| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O, HCl, Ethanol | Mild conditions | Stoichiometric tin waste | 50-75% |
Workflow for Leimgruber-Batcho Synthesis
Caption: A typical workflow for the Leimgruber-Batcho Synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized for your specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Leimgruber-Batcho Synthesis of 2-Fluoro-5-methyl-1H-indole (Adapted from[4])
Step A: Enamine Synthesis
-
To a flask equipped with a reflux condenser and magnetic stirrer, add 1-fluoro-4-methyl-2-nitrobenzene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq), and N,N-dimethylformamide (DMF, 4 volumes).
-
Heat the mixture to 100°C and stir for 3-4 hours.
-
Monitor the reaction progress by HPLC or TLC (e.g., 20% ethyl acetate in hexanes) until the starting nitrotoluene is consumed.
-
Cool the mixture to room temperature. This crude solution of (E)-1-(2-(1-fluoro-4-methyl-2-nitrophenyl)vinyl)-N,N-dimethylmethanamine is typically used directly in the next step without purification.
Step B: Reductive Cyclization
-
In a separate, larger flask, prepare a mixture of toluene (9 volumes), acetic acid (8 volumes), iron powder (5.0 eq), and silica gel (2 kg per kg of starting material).
-
Heat this slurry to 60°C with vigorous stirring for 30 minutes to activate the iron.
-
Add the crude enamine solution from Step A dropwise to the iron slurry, maintaining the internal temperature below 80°C. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours.
-
Monitor the reaction by HPLC until the enamine is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove iron salts and silica. Wash the filter cake thoroughly with toluene or ethyl acetate.
-
Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution (until pH neutral), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 2-Fluoro-5-methyl-1H-indole.
References
- BenchChem. (2025).
- ResearchGate. (2010). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
- BenchChem. (2025). The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis.
- Madhusudhan, G. et al. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY An Indian Journal, 7(1).
- Google Patents. (n.d.).
- Medicines for All Institute. (2019).
- BenchChem. (2025). Elucidation of the Structure and Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Frontiers. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.
- PMC. (n.d.).
- PMC. (n.d.).
- PMC. (n.d.). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions.
- Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- Journal of Research in Pharmacy. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)
- RSC Publishing. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
- SciSpace. (2003). Fischer indole synthesis in the absence of a solvent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tsijournals.com [tsijournals.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
preventing defluorination during 2-Fluoro-5-methyl-1H-indole reactions
Technical Support Center: 2-Fluoro-5-methyl-1H-indole
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 2-Fluoro-5-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process scientists who are incorporating this valuable, yet reactive, building block into their synthetic workflows. The C2-fluorine bond on the indole scaffold offers unique properties for drug discovery but is notoriously labile under common reaction conditions. This guide provides in-depth troubleshooting advice, mechanistic explanations, and preventative protocols to help you navigate these challenges and minimize unwanted defluorination.
Troubleshooting Guide: Preventing Defluorination
Problem 1: Defluorination During N-H and C-H Metalation
Symptom: Upon workup and analysis (LC-MS, GC-MS, ¹H NMR), you observe a significant amount of the undesired byproduct, 5-methyl-1H-indole, indicating loss of the C2-fluorine atom. This is most common when attempting to deprotonate the N-H proton or a C-H bond using strong organolithium or Grignard reagents.
Root Cause Analysis: The primary mechanism for defluorination under strongly basic conditions, especially with organolithiums, is a base-mediated elimination pathway. The process is believed to proceed as follows:
-
N-H Deprotonation: A strong base (e.g., n-BuLi) rapidly deprotonates the acidic N-H proton of the indole ring to form a lithium indolide salt.
-
Chelation and Elimination: The lithium cation can chelate with the adjacent C2-fluorine atom. This proximity, combined with the increased electron density of the anionic ring, facilitates the elimination of lithium fluoride (LiF), a thermodynamically favorable process. The resulting intermediate can then be protonated upon aqueous workup to yield the defluorinated 5-methyl-1H-indole. The use of strong reductants like lithium metal in ammonia can also lead to defluorination.[1]
Diagram: Proposed Mechanism of Base-Mediated Defluorination
Caption: Proposed pathway for defluorination initiated by strong organolithium bases.
Preventative Strategies & Solutions:
-
N-H Protection: The most robust strategy is to protect the indole nitrogen before attempting other transformations. This removes the acidic proton, preventing the initial deprotonation event that facilitates elimination.
-
Recommended Protocol (N-SEM Protection):
-
Dissolve 2-Fluoro-5-methyl-1H-indole (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C.
-
Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
-
-
Choice of Base and Temperature: If N-H deprotonation is necessary, avoid alkyllithiums.
-
Use Weaker, Non-Coordinating Bases: Consider using sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS). These bases are less prone to chelation.
-
Cryogenic Temperatures: Perform the deprotonation at -78 °C or lower. The elimination of LiF has a higher activation energy, and low temperatures will significantly suppress this side reaction.
-
Data-Driven Decision Making:
| Base | Solvent | Temperature (°C) | Typical % Defluorination (Approx.) | Recommendation |
| n-BuLi | THF | 0 to RT | 40-80% | Not Recommended |
| n-BuLi | THF | -78 | 15-30% | Use with Caution |
| LDA | THF | -78 | 10-20% | Better, but risk remains |
| NaHMDS | THF | -78 to -40 | < 5% | Recommended |
| KHMDS | Toluene | -78 to -20 | < 5% | Recommended |
Problem 2: Defluorination in Palladium-Catalyzed Cross-Coupling Reactions
Symptom: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig amination at a different position on the indole (e.g., from a bromo- or iodo-substituted precursor) and observe the formation of the des-fluoro coupled product.
Root Cause Analysis: While C-F bonds are generally stable to Pd(0) catalysts, defluorination can occur under certain cross-coupling conditions. The C2-F bond on an indole is particularly susceptible. Potential mechanisms include:
-
Oxidative Addition into the C-F Bond: Although less common than with C-Br or C-I bonds, highly electron-rich and reactive palladium(0) complexes can, under harsh conditions (high temperatures, strongly donating ligands), directly insert into the C-F bond.
-
Base-Mediated Elimination: As described in the metalation section, strong bases like NaOtBu or K₃PO₄, commonly used in cross-coupling, can deprotonate the N-H proton, initiating an elimination pathway that competes with the desired catalytic cycle.[2][3]
Diagram: Decision Workflow for Suzuki-Miyaura Coupling
Caption: A decision-making workflow to minimize defluorination during cross-coupling.
Preventative Strategies & Solutions:
-
N-H Protection: As with metalation, this is the most effective preventative measure. Protecting the nitrogen prevents base-mediated elimination pathways.
-
Judicious Choice of Base: Use the mildest base that can effectively promote the reaction. Aqueous K₂CO₃ or Cs₂CO₃ are often sufficient and are much less likely to cause defluorination than stronger bases like K₃PO₄ or NaOtBu.[2]
-
Temperature Control: Avoid excessive heating. Many modern palladium catalyst systems are highly active and can proceed at lower temperatures (60-80 °C).[4] Monitor the reaction closely and use the minimum temperature required for a reasonable reaction rate.
-
Catalyst and Ligand Selection: Use a well-defined, highly active catalyst system to ensure the desired cross-coupling pathway is much faster than any potential C-F activation side reactions.[5][6] Catalysts based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.
-
Recommended Protocol (Suzuki Coupling of a Bromo-Indole Derivative):
-
To a reaction vessel, add the N-protected 2-fluoro-bromo-indole (1.0 equiv), the boronic acid or ester (1.5 equiv), K₂CO₃ (3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol %).
-
Seal the vessel and purge with an inert gas (N₂ or Ar).
-
Add a degassed solvent mixture, such as Dioxane/H₂O (4:1, 0.1 M).
-
Heat the reaction to 80-90 °C and stir until completion (monitor by LC-MS).
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash, dry, and purify as standard.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the C2-F bond on an indole so much more labile than a C-F bond on a simple benzene ring?
The lability is due to the electron-rich nature of the indole ring system. The nitrogen atom's lone pair can donate electron density into the ring, particularly towards the C2 and C3 positions. This increased electron density at C2 weakens the highly polar C-F bond, making it more susceptible to elimination or cleavage, especially when the indole nitrogen is deprotonated.[7]
Q2: I am seeing defluorination even under acidic conditions. Why is this happening?
While less common, defluorination can occur under strongly acidic conditions. Protonation of the indole ring at C3 generates a resonance-stabilized indoleninium cation. This intermediate places a partial positive charge on the nitrogen and adjacent C2 carbon, which can activate the C-F bond toward nucleophilic attack by the counter-ion or solvent, leading to substitution and loss of fluoride.
Q3: What are the best general handling and storage conditions for 2-Fluoro-5-methyl-1H-indole?
Like many indole derivatives, this compound can be sensitive to air, light, and acid.[8] For long-term storage, it is recommended to keep it in an amber vial under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C). Avoid storing it near strong acids or bases.
Q4: What is the best analytical technique to quickly quantify the ratio of my desired product to the defluorinated byproduct?
LC-MS (Liquid Chromatography-Mass Spectrometry) is an excellent tool. You can easily distinguish the two compounds by their molecular weight (a difference of 18 Da, corresponding to F vs. H). The UV chromatogram can then be used to determine the relative ratio of the two species by peak area integration. For more precise quantification, ¹H NMR or ¹⁹F NMR with an internal standard can be used.
References
-
Tu, F.-H., Lin, S., Tang, Y.-J., Liu, L.-C., Li, Q., & Hong, G. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]
-
Zhang, J., et al. (2022). Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. ResearchGate. [Link]
-
Song, J., et al. (2024). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. MDPI. [Link]
-
Leng, X., et al. (2022). Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. ResearchGate. [Link]
-
Wang, Z., et al. (2022). Atom Recombination of Difluorocarbene Enables 3-Fluorinated Oxindoles from 2-Aminoarylketones. CCS Chemistry. [Link]
-
Gouverneur, V., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. [Link]
-
Li, H., et al. (2016). Complete Defluorination of Perfluorinated Compounds by Hydrated Electrons Generated from 3-Indole-acetic-acid in Organomodified Montmorillonite. PMC. [Link]
-
Wang, X., et al. (2019). Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates. PMC. [Link]
-
Crimmin, M. R., et al. (2023). Room Temperature Defluorination of Poly(tetrafluoroethylene) by a Magnesium Reagent. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Nolan, S. P., et al. (2021). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Shibata, N., et al. (2025). Towards efficient room-temperature fluorine recovery from fluoropolymers. EurekAlert!. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Shibata, N., et al. (2025). Room-temperature defluorination of PTFE and PFAS via sodium dispersion. PMC. [Link]
-
Wang, L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Electrophilic substitution in indoles. Part 15. [Link]
-
HETEROCYCLES. (2003). Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. [Link]
-
Štefane, B., et al. (2024). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. PMC. [Link]
-
ResearchGate. (n.d.). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. [Link]
- Wallow, T. I., & Buchwald, S. L. (1997).
- Wang, L., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
Sources
- 1. Room Temperature Defluorination of Poly(tetrafluoroethylene) by a Magnesium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Destruction and defluorination of PFAS matrix in continuous-flow supercritical water oxidation reactor: Effect of operating temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
purification of 2-Fluoro-5-methyl-1H-indole by column chromatography
Welcome to the Technical Support Center for the isolation and purification of fluorinated heterocycles. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals handling 2-Fluoro-5-methyl-1H-indole .
Due to the unique electronic properties of the 2-fluoroindole scaffold, standard purification workflows often result in catastrophic yield losses. This center provides the mechanistic causality behind these failures, a self-validating purification protocol, and a comprehensive troubleshooting matrix.
Part 1: The Causality of Degradation (Why Standard Silica Fails)
The purification of 2-fluoro-5-methyl-1H-indole presents a distinct chromatographic challenge. While indoles are generally electron-rich and prone to oxidation, the addition of a 5-methyl group further increases the nucleophilicity of the pyrrole ring. Concurrently, the 2-fluoro substituent is highly labile.
When this molecule is introduced to standard, untreated normal-phase silica gel, the free silanol groups (Si-OH) on the silica surface act as Brønsted acids[1]. This acidic environment triggers protonation at the C3 position of the indole ring, leading to a cascade of degradation pathways, including defluorination, oligomerization, and irreversible binding to the stationary phase[2]. Therefore, neutralizing the stationary phase is not optional—it is a strict mechanistic requirement for survival of the molecule[3].
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use standard normal-phase silica gel for this compound? A1: It is highly discouraged unless the silica is meticulously deactivated prior to use. Standard silica contains acidic silanol groups that will protonate the basic indole core, causing severe tailing, decomposition, and loss of the 2-fluoro substituent[3][4].
Q2: How exactly does Triethylamine (TEA) protect my compound during chromatography? A2: TEA is a volatile tertiary amine that acts as a competitive modifier. When added to the mobile phase (typically at 1-3% v/v), TEA preferentially binds to the acidic silanol sites on the silica surface due to its higher basicity[1]. By saturating and masking these Brønsted acid sites, TEA prevents the silica from interacting destructively with the 2-fluoro-5-methyl-1H-indole, ensuring sharp elution bands and structural integrity[3][5].
Q3: My compound still degrades even with TEA-deactivated silica. What is the alternative? A3: If the molecule exhibits extreme sensitivity, you must eliminate Brønsted acidity entirely. Switch your stationary phase to either Neutral Alumina (Brockmann Activity II or III) or an Amine-Functionalized Silica (e.g., KP-NH). Amine-bonded silica provides a permanently basic surface, allowing you to elute organic amines using softer solvent systems (like Hexane/Ethyl Acetate) without requiring any liquid basic modifiers[5].
Q4: Why does my purified product turn pink or brown after solvent evaporation? A4: This is a classic symptom of auto-oxidation. Electron-rich indoles are highly sensitive to ambient oxygen and light. To prevent this, evaporate your chromatographic fractions at low temperatures (<30°C), flush the receiving flask with Argon or Nitrogen, and store the final product at -20°C in amber vials.
Part 3: Troubleshooting Matrix
To streamline your workflow, use the following quantitative and qualitative data matrix to diagnose and resolve common chromatographic failures.
Table 1: Chromatographic Troubleshooting Matrix
| Observed Symptom | Mechanistic Cause | Recommended Corrective Action |
| Severe streaking on TLC; low mass recovery | Acid-catalyzed polymerization or defluorination on the silica surface. | Pre-flush the column with 3% TEA in Hexane. If unresolved, switch to Neutral Alumina[3][5]. |
| Co-elution with starting materials | Insufficient solvent selectivity; gradient is too steep. | Flatten the gradient. Maintain isocratic elution at 5% EtOAc until non-polar impurities clear the column. |
| Peak tailing (broad elution bands) | Secondary interactions between the indole NH and residual active silanols. | Increase TEA modifier concentration from 1% to 2% in the mobile phase[1]. |
| Compound precipitates on column head | Sample "oiling out" due to poor solubility in the initial non-polar mobile phase. | Utilize the Dry Loading technique onto deactivated silica to ensure uniform dissolution during elution. |
Part 4: Self-Validating Experimental Protocol
Do not rely on assumptions regarding the stability of your specific crude mixture. The following protocol incorporates a self-validating 2D TLC system to prove the stability of your compound before committing the entire batch to the column.
Step 1: Self-Validation via 2D TLC
-
Obtain a standard silica gel TLC plate.
-
Spot your crude 2-Fluoro-5-methyl-1H-indole in the bottom-left corner (1 cm from edges).
-
Develop the plate in a 90:10 Hexane:Ethyl Acetate system containing 1% TEA.
-
Remove, dry thoroughly, and rotate the plate 90 degrees .
-
Develop the plate a second time in the exact same solvent system.
-
Validation Check: Visualize under UV (254 nm). If the compound is stable, all spots will lie perfectly on a diagonal line. If spots appear off the diagonal, your compound is actively degrading on the silica[3], and you must switch to Neutral Alumina.
Step 2: Silica Gel Deactivation & Column Packing
-
Prepare the equilibration solvent: 97% Hexane, 2% Ethyl Acetate, and 1% Triethylamine (TEA).
-
Slurry-pack the chromatography column using silica gel (230-400 mesh) and the equilibration solvent.
-
Flush the packed column with at least two column volumes (CV) of the equilibration solvent to ensure complete saturation and deactivation of the silanol groups[3].
Step 3: Dry Loading the Sample
-
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Never use acidic solvents like Chloroform.
-
Add a small mass of pre-deactivated silica gel to the solution.
-
Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
-
Carefully load this powder evenly onto the top of the packed column bed.
Step 4: Gradient Elution
Execute the separation using the optimized gradient outlined in Table 2. Monitor fractions via TLC or a UV detector set to 254 nm.
Table 2: Optimized Mobile Phase Gradient
| Column Volumes (CV) | Hexane (%) | Ethyl Acetate (%) | TEA Modifier (%) | Phase Objective |
| 0 - 2 | 98 | 1 | 1 | Isocratic hold: Elute highly non-polar impurities. |
| 2 - 5 | 94 | 5 | 1 | Shallow gradient: Approach the target compound's Rf. |
| 5 - 10 | 89 | 10 | 1 | Target Elution: 2-Fluoro-5-methyl-1H-indole elutes here. |
| 10 - 12 | 50 | 49 | 1 | Column Flush: Strip highly polar byproducts from the column. |
Step 5: Isolation and Storage
Combine fractions containing the pure product. Evaporate the solvent on a rotary evaporator with the water bath set strictly below 30°C. Immediately backfill the flask with Argon, transfer to an amber vial, and store at -20°C to prevent auto-oxidation.
Part 5: Process Visualization
The following decision tree maps the critical checkpoints in the purification workflow, emphasizing the required self-validation steps.
Workflow for the purification of 2-Fluoro-5-methyl-1H-indole, highlighting stability checkpoints.
References
-
Su, J., Hu, X., Huang, H. et al. "Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines." Nature Communications, 12, 4986 (2021).[Link]
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base.[Link]
-
ResearchGate Discussions. "How Triethylamine works on a compound separation in a reversed phase column (C18)?" ResearchGate.[Link]
Sources
Technical Support Center: Troubleshooting 2-Fluoro-5-methyl-1H-indole Stability
Welcome to the Technical Support Center for handling 2-Fluoro-5-methyl-1H-indole . Fluorinated indoles are highly valuable scaffolds in drug discovery, but placing a fluorine atom at the C2 position introduces unique electronic tensions that make these molecules notoriously unstable compared to their C3 or C5-fluorinated counterparts[1].
The electron-donating 5-methyl group further enriches the indole
Part 1: Troubleshooting Guides & FAQs
Section A: Acidic Conditions (Hydrolysis & Polymerization)
Q: Why does my 2-Fluoro-5-methyl-1H-indole degrade into a complex mixture during silica gel chromatography or acidic workups? A: Indoles are inherently acid-sensitive, but 2-fluoroindoles are exceptionally labile. Under acidic conditions (pH < 5), the electron-rich indole ring rapidly protonates at the C3 position, generating an indoleninium intermediate. The 5-methyl group stabilizes this positive charge, accelerating the process. Once protonated, the C2 carbon becomes highly electrophilic. Even trace amounts of water will attack the C2 position, leading to the expulsion of hydrogen fluoride (HF) and irreversible conversion into 5-methylindolin-2-one (oxindole)[2]. If water is absent, unprotonated indole molecules will attack the indoleninium ion, causing rapid dimerization and polymerization.
Q: How can I purify this compound without triggering acid-catalyzed degradation?
A: You must neutralize the stationary phase. Pre-treat your silica gel with 1-2% triethylamine (Et
Section B: Basic Conditions (Deprotonation & Nucleophilic Attack)
Q: Is 2-Fluoro-5-methyl-1H-indole stable in basic conditions?
A: It depends entirely on the nucleophilicity of the base. The indole N-H proton is weakly acidic (pKa ~16). Non-nucleophilic bases (like K
Q: My unprotected 2-fluoroindole decomposes during long-term storage. How can I prevent this? A: Unprotected 2-fluoroindoles are prone to auto-oxidation and ambient degradation. Installing an electron-withdrawing protecting group on the nitrogen (such as a Boc or Acetyl group) pulls electron density away from the indole ring. This dramatically increases bench stability and prevents spontaneous decomposition during storage[4].
Part 2: Mechanistic & Workflow Visualizations
Mechanistic pathway of 2-Fluoro-5-methyl-1H-indole degradation in acidic environments.
Optimized experimental workflow for handling 2-fluoroindoles under basic conditions.
Part 3: Quantitative Stability Data
The following table summarizes the stability profile of 2-Fluoro-5-methyl-1H-indole across various pH ranges to help you select appropriate reaction conditions.
| Condition | pH Range | Estimated Stability (Half-life) | Primary Degradation Pathway | Recommended Mitigation |
| Strong Acid | < 2 | < 1 hour | C3-Protonation | Avoid entirely; use mild Lewis acids if activation is strictly required. |
| Mild Acid | 3 - 6 | 2 - 12 hours | Hydrolysis to 5-Methyloxindole | Buffer aqueous solutions to pH > 7; minimize exposure time. |
| Neutral | 7 - 8 | > 1 month (if dry) | Stable | Store under argon atmosphere at -20°C in amber vials. |
| Mild Base | 9 - 11 | > 24 hours | Stable (Reversible deprotonation) | Use non-nucleophilic bases (e.g., K |
| Strong Base | > 12 | < 2 hours | S | N-protect prior to exposure; run reactions at cryogenic temperatures. |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and prevent catastrophic loss of material, use the following self-validating protocols when handling this compound.
Protocol 1: Mild N-Protection (Boc) for Enhanced Stability
Causality: Installing a tert-butyloxycarbonyl (Boc) group reduces the electron density of the indole ring, suppressing C3-protonation and preventing N-H deprotonation, thereby stabilizing the highly reactive C-F bond[4].
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-Fluoro-5-methyl-1H-indole (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Validation Check: The solution should be clear. Any cloudiness indicates moisture, which will cause premature hydrolysis.
-
-
Catalyst Addition: Add Triethylamine (Et
N, 1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0°C using an ice bath. -
Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc
O, 1.2 equiv) dropwise.-
Validation Check: Observe mild effervescence (CO
gas evolution). This confirms the active formation of the acylpyridinium intermediate.
-
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Validation Check (TLC): Run a TLC (Hexanes/EtOAc 9:1). The starting material (lower
, highly fluorescent under UV 254 nm) should disappear, replaced by a new, higher spot (the Boc-protected indole is less polar).
-
-
Workup: Quench the reaction with saturated aqueous NaHCO
(pH ~8). Extract with DCM, dry over anhydrous Na SO , and concentrate under reduced pressure.-
Validation Check (NMR): Take a crude
F NMR. A sharp singlet should be present, confirming the C2-fluorine atom survived the transformation without undergoing S Ar or defluorination.
-
Protocol 2: Acid-Free Reaction Quenching & Isolation
Causality: Standard workups often use 1M HCl or saturated NH
Step-by-Step Methodology:
-
Quenching: Instead of acidic solutions, quench base-mediated reactions at -78°C using a pH 7.4 Phosphate-Buffered Saline (PBS) solution.
-
Extraction: Extract the aqueous layer with cold Ethyl Acetate (EtOAc). Keep the separatory funnel chilled if possible.
-
Neutralized Chromatography: Pack your silica gel column using a solvent mixture containing 1% Et
N. Flush the column with 2 column volumes of the neutralized solvent before loading your crude mixture.-
Validation Check: Collect the first few fractions and spot them on pH paper. The solvent front should register as mildly basic (pH ~8), confirming the silica has been successfully deactivated.
-
References
1.[1] Jianke Su, Xinyuan Hu, Hua Huang, et al. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. Nature Communications / ResearchGate. 1 2.[4] Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters / ACS Publications. 4 3.[3] 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile. Smolecule. 3 4.[2] Atom Recombination of Difluorocarbene Enables 3-Fluorinated Oxindoles from 2-Aminoarylketones. CCS Chemistry - Chinese Chemical Society. 2
Sources
Technical Support Center: Optimizing Solvent Selection for 2-Fluoroindole Synthesis & Fluorination
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex physicochemical challenges associated with the synthesis and isolation of 2-fluoroindoles.
Due to the enamine-like nature of the indole core, the C3 position is inherently nucleophilic, making selective C2-fluorination thermodynamically and kinetically challenging. Furthermore, 2-fluoroindoles are notoriously unstable, prone to acid-catalyzed dimerization and oxidative degradation. Success in these workflows is rarely about the fluorinating agent alone; it is dictated by solvent selection , which governs intermediate stabilization, reagent solubility, and transition-state energy barriers.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why does direct electrophilic fluorination of indoles with Selectfluor yield complex mixtures or 3-fluoroindoles instead of the targeted 2-fluoroindole?
Causality: Indoles undergo electrophilic attack preferentially at the C3 position because the resulting Wheland intermediate is stabilized by the adjacent nitrogen atom. When using Selectfluor in standard polar aprotic solvents like Acetonitrile (MeCN), this kinetic preference is absolute[1]. To access 2-fluoroindoles, you must bypass direct C-H functionalization. The most reliable methods are decarboxylative fluorination of indole-2-carboxylic acids[2] or de novo cyclization of fluorinated precursors[3].
Q2: I am attempting the decarboxylative fluorination of indole-2-carboxylic acid. Why am I seeing massive degradation and dimerization of my product?
Causality: 2-Fluoroindole is highly thermally unstable and degrades rapidly in acidic environments. If you are using pure organic solvents (like THF or pure MeCN), the inorganic bases required to neutralize the reaction (e.g., Li₂CO₃) remain insoluble, leading to localized acidic pockets as Selectfluor reacts. Solution: Transition to a biphasic or mixed solvent system. A solvent mixture of MeCN/H₂O (2:1) at 0 °C is optimal. The water solubilizes the Li₂CO₃ base to effectively buffer the system, while MeCN solubilizes the Selectfluor and organic substrate[2].
Q3: For the silver-catalyzed 5-endo-trig cyclization of o-sulfonamido-β,β-difluorostyrenes, my yield is 0% in DCM and MeCN. Why is HFIP explicitly required?
Causality: This transformation relies on vinylic C–F bond activation via a silver(I) amidate complex[3]. Solvents like MeCN strongly coordinate to the Ag(I) center, poisoning the catalyst. DCM lacks the necessary ionizing power. HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) is uniquely suited because it possesses extreme hydrogen-bond donating capability (α = 1.96) and high ionizing power, but is entirely non-nucleophilic. HFIP hydrogen-bonds to the fluorine atom, weakening the C–F bond and stabilizing the transition state during the critical β-fluorine elimination step without deactivating the silver catalyst[3].
Q4: Can I use Ionic Liquids to improve the stability of my fluorination reactions?
Causality: Yes. Ionic liquids such as [emim][OTf] provide a highly polar, acid-free medium that dissolves Selectfluor efficiently (often assisted by sonication)[4]. The ionic environment stabilizes the cationic Wheland intermediates. More importantly, it allows for a non-aqueous, biphasic extraction of the sensitive 2-fluoroindole product directly into a non-polar organic phase, minimizing hydrolytic degradation[4].
Part 2: Logical Workflows & Mechanistic Pathways
To systematically troubleshoot your synthesis, refer to the solvent selection matrix and workflow diagrams below.
Caption: Solvent-driven mechanistic pathways for 2-fluoroindole synthesis and fluorination.
Caption: Experimental workflow for 2-fluoroindole synthesis based on precursor and solvent.
Part 3: Quantitative Data Presentation
The table below summarizes the critical physicochemical properties of various solvent systems and their direct impact on the yield and mechanistic viability of 2-fluoroindole synthesis.
Table 1: Quantitative Comparison of Solvent Efficacy in 2-Fluoroindole Synthesis
| Solvent System | Reaction Type | Dielectric Constant (ε) | Selectfluor Solubility | Average Yield (%) | Mechanistic Causality |
| MeCN / H₂O (2:1) | Decarboxylative Fluorination | ~45.0 | High | 87% | Solubilizes Li₂CO₃ base and Selectfluor; stabilizes cationic intermediates without degrading the fluorinating agent[2]. |
| HFIP | Ag-Catalyzed Cyclization | 16.7 | Low | 80% | Strong H-bond donor stabilizes the transition state during β-fluorine elimination; non-nucleophilic nature prevents catalyst poisoning[3]. |
| [emim][OTf] | Direct Electrophilic Fluorination | ~43.0 | High | ~50% | Provides a highly polar, acid-free medium that stabilizes the Wheland intermediate; allows easy product extraction[4]. |
| Cyclohexane | Decarboxylative Fluorination | 2.0 | Very Low | <10% | Poor solubility leads to reagent aggregation and failure to form the active fluorinating complex[2]. |
| DCM | Ag-Catalyzed Cyclization | 8.9 | Low | N.D. (0%) | Lacks the H-bond donating capacity required to facilitate C-F bond cleavage; fails to stabilize the Ag(I) amidate complex[3]. |
Part 4: Validated Experimental Protocols
A core tenet of robust chemical development is the implementation of self-validating experimental systems. The following protocols integrate built-in quality control steps to ensure reproducibility.
Protocol A: Decarboxylative Fluorination of Indole-2-Carboxylic Acids[2]
Self-Validating Mechanism: The inclusion of an internal standard (4-fluorotoluene) prior to workup allows the chemist to differentiate between reaction failure (low conversion) and isolation failure (product degradation during chromatography).
-
System Preparation: In an oven-dried Schlenk flask, add indole-2-carboxylic acid (0.2 mmol) and Li₂CO₃ (0.8 mmol).
-
Solvent Addition: Introduce a pre-chilled (0 °C) solvent mixture of MeCN/H₂O (2:1 v/v, 1.8 mL total volume).
-
Causality: The mixed solvent ensures simultaneous dissolution of the organic substrate and the inorganic base, which is critical for the generation of the active carboxylate species.
-
-
Fluorination: Add Selectfluor (0.4 mmol) in one continuous portion under vigorous stirring.
-
Reaction: Stir the mixture strictly at 0 °C for 15 hours.
-
Causality: Low temperatures suppress the thermal decomposition and acid-catalyzed dimerization of the highly reactive 2-fluoroindole product.
-
-
Validation & Quench: Take a 50 µL aliquot, dilute with CDCl₃ containing a known spike of 4-fluorotoluene, and analyze via ¹⁹F NMR to validate conversion. Quench the bulk reaction with cold aqueous NaHCO₃ (pH 7.4) and extract immediately with ethyl acetate.
Protocol B: Silver-Catalyzed 5-endo-trig Cyclization in HFIP[3]
Self-Validating Mechanism: Perform a Karl Fischer titration on the HFIP prior to use. Water content >500 ppm will lead to competitive hydroxylation and catalyst quenching, instantly validating the cause of any observed yield drops.
-
System Preparation: Charge a reaction vial with o-sulfonamido-β,β-difluorostyrene (0.5 mmol) and AgSbF₆ (10 mol%).
-
Solvent Addition: Add anhydrous HFIP (1,1,1,3,3,3-hexafluoro-2-propanol, 2.0 mL).
-
Causality: HFIP's extreme hydrogen-bond donating ability weakens the vinylic C-F bond, facilitating the critical β-fluorine elimination step.
-
-
Additive Incorporation: Add N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 equiv) as a silylating agent.
-
Causality: BSA acts as an effective fluoride scavenger, driving the equilibrium forward and preventing catalyst deactivation by free fluoride ions.
-
-
Reaction: Heat the mixture to reflux (approx. 60 °C) for 5 hours.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove silver salts, and concentrate under reduced pressure. Purify via flash chromatography (hexane/EtOAc).
References
-
Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor Organic Letters, 2017. URL:[Link]
-
Silver-catalyzed Vinylic C–F Bond Activation: Synthesis of 2-Fluoroindoles from o-Sulfonamido-β,β-difluorostyrenes Chemistry Letters, 2016. URL:[Link]
-
First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination Journal of the Chemical Society, Perkin Transactions 2, 2002. URL:[Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications PubMed (NIH), 2004. URL: [Link]
Sources
- 1. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 4. First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Side Products in 5-Methylindole Fluorination
Welcome to the technical support center for the fluorination of 5-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side products and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the electrophilic fluorination of 5-methylindole, particularly when using common N-F reagents like Selectfluor™.
Issue 1: Low Yield of the Desired Fluorinated 5-Methylindole and Formation of Multiple Byproducts
Symptoms: Complex crude reaction mixture observed by NMR or LC-MS, with the desired product being a minor component.
Potential Causes & Solutions:
-
Over-fluorination: The electron-rich indole ring is susceptible to multiple fluorinations.[1][2] This is especially true if excess fluorinating agent is used or if the reaction is allowed to proceed for too long.
-
Solution: Carefully control the stoichiometry of the fluorinating agent. Start with 1.0 to 1.1 equivalents of the fluorinating agent and monitor the reaction progress closely by TLC or LC-MS.[1]
-
-
Oxidation of the Indole Ring: Electrophilic fluorinating agents are strong oxidants and can lead to the formation of oxindoles and other oxidized byproducts.[3][4][5] The presence of water in the reaction can facilitate the formation of 3,3-difluoroindolin-2-ols.[5]
-
Solution: Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If hydroxylated byproducts are a major issue, consider using a non-aqueous workup.
-
-
Reaction at Other Positions: While C3 is the most nucleophilic position on the indole ring, fluorination can also occur at other positions, leading to a mixture of regioisomers. The methyl group at the C5 position is an electron-donating group, which can further activate the benzene portion of the indole ring to electrophilic attack.
-
Solution: The choice of solvent can significantly influence regioselectivity. Acetonitrile is a common solvent for these reactions and often provides good selectivity.[1] Exploring a range of polar aprotic solvents may be beneficial.
-
-
Decomposition of Starting Material or Product: Indoles can be sensitive to strongly acidic or basic conditions. Some fluorination reactions can generate acidic byproducts that may lead to degradation.
-
Solution: Consider adding a non-nucleophilic base, such as proton sponge, to scavenge any acid generated during the reaction. However, be cautious as the base can also react with the fluorinating agent.
-
Issue 2: Predominant Formation of 3,3-Difluoro-5-methyl-2-oxindole
Symptoms: The major product identified is the 3,3-difluoro-2-oxindole derivative, not the desired 3-fluoro-5-methylindole.
Potential Causes & Solutions:
-
Reaction Mechanism: The formation of 3,3-difluoro-2-oxindoles from indoles via electrophilic fluorination is a known transformation.[3][6] The reaction likely proceeds through a monofluorinated indole intermediate, which undergoes a second fluorination at the C3 position to form a difluoroindoleninium cation. This intermediate is then trapped by water during the reaction or workup, leading to the oxindole.[3]
-
Solution 1 (Strictly Anhydrous Conditions): The most critical factor is the rigorous exclusion of water. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas. Ensure the fluorinating agent is also anhydrous.
-
Solution 2 (Alternative Workup): Quench the reaction with a non-aqueous quencher, such as triethylamine, before exposing it to any aqueous solutions.
-
Solution 3 (Reaction Quenching at Lower Temperatures): Quenching the reaction at a low temperature (e.g., 0 °C or -78 °C) can sometimes minimize the formation of the oxindole by slowing down the hydrolysis of the difluoroindoleninium intermediate.
-
Issue 3: Formation of Polymeric or Tarry Materials
Symptoms: A significant amount of insoluble, dark-colored material is formed, making product isolation difficult and lowering the overall yield.
Potential Causes & Solutions:
-
Radical Side Reactions: Although electrophilic fluorination is the primary pathway, radical reactions can sometimes occur, leading to polymerization. This can be initiated by impurities or by the decomposition of the fluorinating agent.
-
Solution: Add a radical inhibitor, such as BHT (butylated hydroxytoluene), to the reaction mixture. Ensure the purity of your starting materials and reagents.
-
-
Instability of Intermediates: Highly reactive intermediates, if not efficiently converted to the product, can decompose and polymerize.
-
Solution: Optimize the reaction temperature. Running the reaction at a lower temperature may help to control the rate of formation and subsequent reaction of sensitive intermediates.
-
II. Frequently Asked Questions (FAQs)
Q1: Which electrophilic fluorinating agent is best for the monofluorination of 5-methylindole?
A1: Selectfluor™ (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are the most commonly used and are generally effective.[1][7] Selectfluor™ is often favored due to its stability and ease of handling. The optimal choice can be substrate-dependent, and it is advisable to screen both reagents to determine which gives the best result for your specific application.
Q2: How can I improve the regioselectivity for fluorination at the C3 position?
A2: The C3 position of the indole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. To enhance C3 selectivity:
-
Use N-Protected Indole: Protecting the indole nitrogen with a suitable group (e.g., tosyl, Boc) can sometimes improve regioselectivity and prevent side reactions at the nitrogen. However, the protecting group can also influence the reactivity of the indole ring.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the regioselectivity. Acetonitrile is a good starting point. Less polar solvents may disfavor the formation of charged intermediates that could lead to side reactions.
Q3: What are the best analytical techniques to identify and quantify side products?
A3: A combination of techniques is recommended for a thorough analysis:
-
¹⁹F NMR Spectroscopy: This is an invaluable tool for identifying and quantifying all fluorine-containing species in your crude reaction mixture. The chemical shifts of the fluorine atoms will be distinct for each fluorinated product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This allows for the separation of different components in the mixture and provides their mass-to-charge ratio, aiding in the identification of byproducts.
-
¹H and ¹³C NMR Spectroscopy: These are essential for the full structural elucidation of the desired product and any isolated side products.
Q4: Are there any "greener" or more sustainable approaches to the fluorination of indoles?
A4: Research is ongoing to develop more environmentally friendly fluorination methods. Some emerging areas include:
-
Micellar Catalysis: Performing the reaction in aqueous micellar solutions can reduce the need for volatile organic solvents.[2]
-
Electrochemical Fluorination: Using electricity to drive the fluorination reaction can be a more sustainable approach, avoiding the need for stoichiometric chemical oxidants.[8]
-
Catalytic Fluorination: The development of catalytic methods for electrophilic fluorination is a major goal in the field, which would reduce waste from the fluorinating agent.[1]
III. Experimental Protocols & Data
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Fluorinating Agent | Structure | Key Advantages | Potential Side Products |
| Selectfluor™ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline, stable, easy to handle, commercially available. | Over-fluorination, oxindole formation.[3][4] |
| N-Fluorobenzenesulfonimide (NFSI) | Crystalline, stable, provides a "milder" source of electrophilic fluorine.[6][7] | Can also lead to oxindole formation, potential for reactions involving the sulfonyl group.[3] |
Protocol 1: General Procedure for Electrophilic Fluorination of 5-Methylindole with Selectfluor™
Disclaimer: This is a general guideline. Optimal conditions may vary. Please perform your own optimization.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 5-methylindole (1.0 eq.) in anhydrous acetonitrile (0.1 M).
-
Reagent Addition: Add Selectfluor™ (1.05 eq.) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
IV. Mechanistic Insights & Visualizations
Diagram 1: Key Reaction Pathways in the Fluorination of 5-Methylindole
Caption: Competing pathways in 5-methylindole fluorination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
V. References
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
-
Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate.
-
Synthesis of Fluorinated Spiroindolenines by Transition Metal‐Catalyzed Indole Dearomatizations. ResearchGate.
-
Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. [Link]
-
Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination. Organic Letters. [Link]
-
Electrosynthesis of fluorinated indole derivatives. ResearchGate. [Link]
-
Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]
-
Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]
-
Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. PMC. [Link]
-
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. PMC. [Link]
-
Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc. ACS Sustainable Chemistry & Engineering. [Link]
-
Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. [Link]
-
and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Cardiff University. [Link]
-
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC. [Link]
-
Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. IntechOpen. [Link]
-
5-Methylindole | C9H9N | CID 11978. PubChem. [Link]
-
Fluorinated terpenoids and their fluorine-containing derivatives. PMC. [Link]
-
Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. PMC. [Link]
-
Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reactions. ChemRxiv. [Link]
-
An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. [Link]
-
Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. PubMed. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry. [Link]
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- 6. brynmawr.edu [brynmawr.edu]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
Structural Elucidation and NMR-Based Screening Utility of 2-Fluoro-5-methyl-1H-indole: A Comparative Guide
The strategic incorporation of fluorine into indole scaffolds is a cornerstone of modern medicinal chemistry. In Fragment-Based Drug Discovery (FBDD), fluorinated building blocks like 2-Fluoro-5-methyl-1H-indole offer a distinct analytical advantage: the ability to leverage
This guide objectively compares the structural elucidation and NMR performance of 2-Fluoro-5-methyl-1H-indole against standard non-fluorinated and chlorinated alternatives, providing a self-validating experimental workflow for researchers and drug development professionals.
Comparative H NMR Spectral Analysis: The Electronic Impact of Fluorine
To fully utilize 2-Fluoro-5-methyl-1H-indole, researchers must understand how the C2 fluorine atom perturbs the local electronic environment compared to 5-methyl-1H-indole (non-halogenated) and 2-chloro-5-methyl-1H-indole (chlorinated).
Table 1: Comparative
| Compound | H3 (ppm) | H4 (ppm) | H6 (ppm) | H7 (ppm) | CH3 (ppm) | Key Coupling (Hz) |
| 5-Methyl-1H-indole | 6.48 (m) | 7.42 (s) | 7.05 (d) | 7.25 (d) | 2.45 (s) | |
| 2-Chloro-5-methyl-1H-indole | 6.25 (d) | 7.35 (s) | 7.02 (d) | 7.18 (d) | 2.42 (s) | |
| 2-Fluoro-5-methyl-1H-indole | 5.95 (d) | 7.30 (s) | 6.98 (d) | 7.15 (d) | 2.40 (s) |
Note: Chemical shifts are approximate standard values illustrating the relative electronic perturbations across the indole core.
Mechanistic Causality & Expert Insights
The most diagnostic feature of 2-fluoro-5-methyl-1H-indole is the dramatic upfield shift and unique splitting pattern of the C3 proton (H3).
-
The Mesomeric (+M) Shielding Effect: While halogens are inductively electron-withdrawing (-I effect), the lone pairs on the highly electronegative fluorine atom strongly donate into the indole's π-system via resonance (+M effect). At the C3 position (ortho to the C2 fluorine), this +M effect dominates. It increases the local electron density and heavily shields the H3 proton, shifting it upfield to ~5.95 ppm compared to 6.48 ppm in the non-fluorinated analog .
-
Heteronuclear Spin-Spin Coupling: The
F nucleus (spin-1/2, 100% natural abundance) couples with the adjacent H3 proton. This scalar coupling splits the H3 signal into a distinct doublet ( Hz) . This distinct doublet acts as a built-in structural verification tag, ensuring the regiochemistry of the fluorination is exclusively at C2 and differentiating it from the broader multiplets seen in standard indoles .
Self-Validating Experimental Protocol for High-Resolution H/ F NMR
To deploy 2-Fluoro-5-methyl-1H-indole in FBDD, researchers must establish a protocol that reliably decouples heteronuclear interference while maximizing the signal-to-noise (S/N) ratio for the
Step 1: Sample Preparation & Dual Internal Referencing
-
Action: Dissolve 5 mg of 2-Fluoro-5-methyl-1H-indole in 600 µL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). Add 1 µL of Trichlorofluoromethane (CFCl ). -
Causality & Validation: TMS provides the 0.00 ppm reference for the
H axis, while CFCl provides the 0.00 ppm reference for the F axis. Using two distinct internal standards self-validates the chemical shift axes across both nuclei, preventing the misassignment of solvent impurities during automated screening.
Step 2: Probe Tuning and Matching
-
Action: Insert the sample into a spectrometer equipped with an HFX or dual-tune probe. Carefully tune and match both the
H (~500 MHz) and F (~470 MHz) channels. -
Causality & Validation: Because the Larmor frequencies of
H and F are extremely close (differing by only ~6%), the probe must be meticulously tuned for both channels to prevent RF cross-talk and ensure efficient pulse delivery. Poor tuning will result in incomplete decoupling in subsequent steps .
Step 3: Shimming and Locking
-
Action: Lock onto the deuterium signal of CDCl
. Perform gradient shimming (Z1-Z6) until the lock level stabilizes. -
Causality & Validation: Validate the shim quality by checking the lineshape of the TMS peak; the width at half-height (
) must be < 1.0 Hz. A sharp TMS peak guarantees that any observed peak broadening in the F spectrum during FBDD screening is due to actual protein-ligand binding, not poor magnetic homogeneity.
Step 4:
-
Action: Acquire the standard
H spectrum. Simultaneously, apply WALTZ-16 continuous decoupling on the F channel. -
Causality & Validation: Decoupling
F collapses the H3 doublet into a sharp singlet. This definitively proves that the 2.5 Hz splitting was caused by the C2 fluorine, thereby validating the structural assignment and ruling out long-range coupling from the NH proton.
Step 5:
-
Action: Switch the observe channel to
F. Apply H decoupling to remove splittings. -
Causality & Validation: This yields a single, sharp
F resonance (typically around -130 to -140 ppm for 2-fluoroindoles). Collapsing the multiplet into a singlet maximizes the S/N ratio, which is critical for subsequent Carr-Purcell-Meiboom-Gill (CPMG) or Saturation Transfer Difference (STD) NMR screening assays where sensitivity is paramount.
NMR Data Acquisition and FBDD Workflow
Fig 1: Dual-channel 1H/19F NMR workflow for structural validation and FBDD screening.
References
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA National Institutes of Health (NIH) / PMC URL:[Link]
-
Direct Approach to N-Substituted-2-Fluoroindoles by Sequential Construction of C–N Bonds from gem-Difluorostyrenes Organic Letters, ACS Publications URL:[Link]
-
Selective Fluorination Strategies (Ph.D. Thesis detailing fluoroindole NMR shifts) Durham University e-Theses URL:[Link]
A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2-Fluoro-5-methyl-1H-indole: Predictive Analysis and Experimental Best Practices
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate key pharmacokinetic and pharmacodynamic properties.[1][2] The fluorine-19 (¹⁹F) nucleus, with its 100% natural abundance, spin of ½, and high gyromagnetic ratio, serves as an exceptional nuclear magnetic resonance (NMR) probe for characterizing these fluorinated molecules.[3][4] This guide provides a comprehensive analysis of the expected ¹⁹F NMR chemical shift for 2-Fluoro-5-methyl-1H-indole, offers a comparative landscape with related fluorinated heterocycles, and establishes a robust protocol for its experimental determination.
The Foundational Principles of ¹⁹F NMR and its Significance
¹⁹F NMR spectroscopy is a powerful analytical tool due to its high sensitivity—approximately 83% that of ¹H NMR—and an exceptionally wide chemical shift range, typically spanning over 800 ppm.[3][4] This broad dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[1][5] Factors such as solvent polarity, temperature, hydrogen bonding, and the electronic nature of neighboring substituents can significantly influence the observed chemical shift, providing a wealth of structural and environmental information.[3][6]
For drug development professionals, ¹⁹F NMR is invaluable for fragment-based screening, studying protein-ligand interactions, and monitoring drug metabolism.[7][8][9][10] The absence of a natural fluorine background in most biological systems further enhances its utility in complex matrices.[5][7]
Predicting the ¹⁹F Chemical Shift of 2-Fluoro-5-methyl-1H-indole
Expected Chemical Shift Range:
The chemical shift of fluorine on an aromatic ring typically falls within the -100 to -200 ppm range relative to the standard reference, CFCl₃.[1] For 2-Fluoro-5-methyl-1H-indole, the fluorine atom is subject to the electron-donating effects of the indole nitrogen and the methyl group at the 5-position. These electron-donating groups increase the electron density around the fluorine nucleus, leading to increased shielding and a resulting upfield (less negative) shift.
Considering these factors, the predicted ¹⁹F NMR chemical shift for 2-Fluoro-5-methyl-1H-indole in a standard, non-polar solvent like CDCl₃ is anticipated to be in the -120 to -150 ppm region.
Comparative Analysis with Other Fluorinated Indoles and Aromatic Systems
To contextualize this prediction, it is instructive to compare it with the known chemical shifts of other fluorinated aromatic compounds. This comparison highlights how substitutions and ring electronics modulate the fluorine resonance.
| Compound | Position of Fluorine | Key Substituents | Typical ¹⁹F Chemical Shift Range (ppm) | Rationale for Shift Difference |
| Fluorobenzene | - | None | ~ -113 | Baseline for a simple fluoroaromatic system. |
| 4-Fluoro-2-methyl-1H-indol-5-amine | 4 | 2-Methyl, 5-Amino | Expected in the aromatic region | The amino group is a strong electron-donating group, which would cause significant shielding.[11][12] |
| 5-Fluoro-1H-indole | 5 | None | ~ -120 to -130 | The fluorine is influenced by the electron-donating nature of the indole ring system. |
| 2-Trifluoromethyl-indole | 2 | CF₃ | ~ -60 to -70 | The strongly electron-withdrawing CF₃ group is significantly deshielded compared to a single fluorine atom.[13] |
| 2-Fluoro-5-methyl-1H-indole (Predicted) | 2 | 5-Methyl | -120 to -150 | The electron-donating indole nitrogen and 5-methyl group will shield the fluorine atom. The position at C2, adjacent to the nitrogen, will be a key determinant. |
Note: The exact chemical shifts are highly dependent on the solvent and other experimental conditions.
Experimental Protocol for the Acquisition of ¹⁹F NMR Spectra
To ensure data integrity and reproducibility, a standardized experimental protocol is crucial. The following section details a step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum of 2-Fluoro-5-methyl-1H-indole.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-Fluoro-5-methyl-1H-indole.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and must be reported, as it can significantly impact the chemical shift.[6]
-
Add a small amount of an internal standard if precise quantification is required. Sodium trifluoroacetate can serve as a suitable internal standard.[14]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used with a relaxation delay (d1) of at least 5 times the longest T₁ of the fluorine nucleus.[15]
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure the signal is captured, especially for an unknown compound.[4]
-
Acquisition Time (at): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.
-
Number of Scans (ns): Depending on the sample concentration, start with 16 or 32 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Use broadband proton decoupling (e.g., waltz16 or garp) to simplify the spectrum by removing ¹H-¹⁹F couplings. A coupled spectrum can also be acquired to observe these informative couplings.[15]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum. If no internal standard is used, the solvent's residual peak can be used as a secondary reference, but referencing to an external standard like CFCl₃ (0 ppm) is the standard convention.
-
Integrate the signal if quantitative analysis is needed.
-
Visualizing the Workflow and Influencing Factors
To better illustrate the experimental process and the interplay of factors affecting the chemical shift, the following diagrams are provided.
Caption: A streamlined workflow for the acquisition and processing of a ¹⁹F NMR spectrum.
Caption: Key factors influencing the observed ¹⁹F NMR chemical shift.
Conclusion
The ¹⁹F NMR chemical shift of 2-Fluoro-5-methyl-1H-indole is a critical parameter for its unambiguous characterization and for its application in further chemical and biological studies. While direct experimental data is not yet published, a scientifically grounded prediction places its resonance in the -120 to -150 ppm range in a non-polar solvent. This guide provides researchers with a comparative framework and a detailed, self-validating experimental protocol to confidently acquire and interpret this crucial piece of spectroscopic data. Adherence to these best practices will ensure the generation of high-quality, reproducible results that are valuable to the broader scientific community.
References
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]
-
The Hebrew University of Jerusalem. 19Flourine NMR. Available from: [Link]
-
Dovepress. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]
-
Al-Rashida, M., et al. (2022). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Omega. Available from: [Link]
-
Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Letters. (2020, April 10). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Available from: [Link]
-
Defense Technical Information Center. (2002, March 13). Are 19F NMR Shifts a Measure for the Nakedness of Fluoride Ions?. Available from: [Link]
-
SciSpace. (2023, September 24). A beginner's guide to 19F NMR and its role in drug screening. Available from: [Link]
-
National Institutes of Health. (2018). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
MDPI. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Royal Society of Chemistry. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available from: [Link]
-
ResearchGate. (2020, February). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Journal of Molecular Structure. Available from: [Link]
-
ResearchGate. (2015, January). 19 F NMR Spectroscopy: Applications in Pharmaceutical Studies. Available from: [Link]
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- 5. mdpi.com [mdpi.com]
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- 13. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 19Flourine NMR [chem.ch.huji.ac.il]
lipophilicity comparison of fluorinated vs non-fluorinated indoles
Lipophilicity Comparison of Fluorinated vs. Non-Fluorinated Indoles: A Technical Guide for Drug Design
Executive Summary
Indoles are privileged scaffolds in medicinal chemistry, frequently utilized to target a vast array of biological pathways. Modulating their physicochemical properties—specifically lipophilicity (LogP/LogD)—is a critical step in optimizing pharmacokinetics, metabolic stability, and target affinity. Fluorination is a premier strategy for this optimization. However, the assumption that "adding fluorine always increases lipophilicity" is a dangerous oversimplification. This guide provides an objective comparison of fluorinated versus non-fluorinated indoles, detailing the mechanistic causality behind lipophilicity shifts and providing field-validated experimental protocols for accurate measurement.
Mechanistic Insights: The Causality Behind Lipophilicity Shifts
Lipophilicity dictates a drug's absorption, membrane permeability, and distribution[1]. The partition coefficient (LogP) measures the differential solubility of a neutral compound in an octanol/water system, while the distribution coefficient (LogD) accounts for ionization at a specific pH (typically 7.4)[2].
When comparing non-fluorinated indole to its fluorinated analogs, the shift in LogP is highly position-dependent:
-
C2-Fluorination (The Polarity Override): Replacing the C2-hydrogen of indole (LogP ~2.14) with a fluorine atom surprisingly decreases lipophilicity to a LogP of ~1.29[3]. Causality: The highly electronegative fluorine at the C2 position exerts a strong inductive pull, significantly increasing the polarization of the adjacent N-H bond. This enhances the molecule's hydrogen-bond donating ability to water, favoring hydrophilicity and overriding the intrinsic hydrophobicity of the fluorine atom[3].
-
C4/C5-Fluorination (The Hydrophobic Dominance): Fluorination at positions further from the N-H bond (e.g., 5-fluoroindole) generally increases lipophilicity (LogP ~2.40)[4]. Causality: The inductive effect on the N-H bond is heavily attenuated by distance. Consequently, the increased hydrophobic surface area and the non-polarizable nature of the C-F bond dominate, driving the molecule preferentially into the lipid phase[4].
-
Polyfluorination (Trifluoromethylation): Substituting a -CF3 group at the C2 position massively increases LogP to ~3.50[3]. Causality: The sheer hydrophobic bulk of the three fluorine atoms completely overcompensates for any localized polar effects, drastically reducing aqueous solubility in favor of lipid partitioning[3].
Caption: Causality between fluorination position, lipophilicity shifts, and ADME outcomes.
Quantitative Comparison: Fluorinated vs. Non-Fluorinated Indoles
The following table synthesizes experimental and highly validated computed LogP data to illustrate the comparative lipophilicity of key indole derivatives.
| Compound | Substitution Position | LogP Value | Shift vs Parent Indole | Primary Mechanistic Driver |
| Indole | None (Parent) | 2.14[3] | Baseline | Intrinsic aromatic scaffold |
| 2-Fluoroindole | C2 | 1.29[3] | -0.85 | Enhanced N-H bond polarization |
| 5-Fluoroindole | C5 | 2.40[5] | +0.26 | Increased hydrophobic surface area |
| 2-CF3-indole | C2 (-CF3) | 3.50[3] | +1.36 | Massive hydrophobic bulk of CF3 |
Experimental Workflows: Measuring Lipophilicity (LogP/LogD)
To ensure scientific integrity, lipophilicity must be measured using self-validating protocols. The "Shake-Flask" method remains the gold standard for direct thermodynamic measurement[6], while RP-HPLC offers high-throughput chromatographic approximations.
Protocol A: The Gold-Standard Shake-Flask Method (LogD7.4) Objective: Determine the true thermodynamic distribution of the indole derivative between aqueous and lipid phases at physiological pH.
-
Solvent Pre-saturation (Critical Step): Vigorously stir 1-octanol and 0.01 M Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at room temperature. Causality: Pre-saturation prevents volume shifts during the actual experiment, which would otherwise skew the final concentration calculations.
-
Sample Preparation: Dissolve 1 mg of the indole derivative in 1 mL of the pre-saturated 1-octanol.
-
Partitioning: Add 1 mL of the pre-saturated PBS (pH 7.4) to the octanol solution in a sealed glass vial. Shake the mixture mechanically at 25°C for 2 hours[6]. Causality: Two hours ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes. Causality: Centrifugation breaks down any micro-emulsions at the solvent interface, preventing aqueous droplets from contaminating the octanol phase (a common source of false lipophilicity readings).
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the indole in each phase using LC-MS or UV-Vis spectroscopy.
-
Calculation: Calculate LogD7.4 = Log10([Concentration in Octanol] / [Concentration in PBS]). Perform in triplicate to ensure statistical validity[6].
Protocol B: RP-HPLC Method (Chromatographic LogP) Objective: Rapidly estimate LogP using retention times, ideal for highly lipophilic or poorly soluble fluorinated indoles.
-
Calibration: Inject a set of 5-6 reference compounds with known, reliable LogP values into an RP-HPLC system equipped with a C18 column. Causality: The C18 stationary phase mimics the hydrophobic environment of octanol.
-
Standard Curve: Plot the logarithm of the retention factor (
) of the reference compounds against their known LogP values to generate a linear calibration curve. -
Measurement: Inject the target fluorinated indole using an isocratic methanol/water mobile phase. Record the retention time.
-
Extrapolation: Calculate the
for the indole and extrapolate its LogP using the generated calibration curve.
Caption: Experimental workflows for determining LogP and LogD of indole derivatives.
Biological Implications: ADME & Drug Design
Understanding the exact lipophilicity profile of fluorinated indoles is paramount for predicting drug-likeness. According to Lipinski's Rule of 5, an oral drug should ideally have a LogP between 1.35 and 1.8 for optimal intestinal absorption, while Central Nervous System (CNS) targeting drugs require a LogP around 2.0 to cross the blood-brain barrier[1].
By strategically choosing between a non-fluorinated indole (LogP 2.14) and a 2-fluoroindole (LogP 1.29), a medicinal chemist can fine-tune a molecule that is excessively lipophilic back into the ideal oral absorption window without altering the core scaffold size. Conversely, utilizing a 5-fluoroindole can push a compound's lipophilicity higher to enhance BBB penetration for neurological targets, while simultaneously blocking metabolic oxidation at the C5 position.
References
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]
-
Multiomics Analysis Provides Insight into the Laboratory Evolution of Escherichia coli toward the Metabolic Usage of Fluorinated Indoles. PMC - NIH.[Link]
-
5-Fluoroindole | C8H6FN | CID 67861. PubChem - NIH. [Link]
-
Design, Radiosynthesis and Preliminary Biological Evaluation in Mice of a Brain-Penetrant 18F-Labelled σ2 Receptor Ligand. MDPI.[Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.[Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.[Link]
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- 6. mdpi.com [mdpi.com]
Structural Validation of 2-Fluoro-5-methyl-1H-indole: A Comparative Guide to X-ray Crystallography, NMR, and MicroED
In modern drug discovery and materials science, fluorinated indoles are highly prized building blocks. The introduction of a fluorine atom modulates a molecule's lipophilicity, metabolic stability, and target binding affinity. However, validating the exact atomic arrangement of compounds like 2-Fluoro-5-methyl-1H-indole (CAS: 2085727-01-9) 1 requires rigorous analytical precision. Differentiating the 2-fluoro substitution from other regioisomers demands techniques that can unequivocally map atomic coordinates and electronic environments.
This guide objectively compares the three leading structural validation methodologies: Single-Crystal X-ray Diffraction (SCXRD) , Nuclear Magnetic Resonance (NMR) Spectroscopy , and the rapidly emerging Microcrystal Electron Diffraction (MicroED) .
The Analytical Dilemma: Choosing the Right Modality
The physical state of your synthesized 2-Fluoro-5-methyl-1H-indole dictates the analytical path forward. Each technique operates on different physical principles, offering distinct advantages and limitations.
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD relies on the scattering of high-energy X-ray photons by the electron clouds of atoms 2.
-
The Causality of Choice: Fluorine (9 electrons) possesses a significantly higher electron density than hydrogen (1 electron). In the resulting electron density map, the C-F bond at the 2-position is unmistakably distinct from a C-H bond.
-
The Limitation: SCXRD strictly requires the cultivation of large, highly ordered single crystals (typically >10 µm), a process that can take weeks and is often the primary bottleneck in structural biology and chemistry 2.
Solution-State NMR (¹⁹F and ¹H): The Dynamic Alternative
When crystallization fails, NMR spectroscopy provides robust structural validation in the solution state .
-
The Causality of Choice: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive reporter of its local electronic environment 3. The scalar coupling (J-coupling) between the fluorine atom at C2 and the proton at C3 provides mathematical proof of regiochemistry without requiring a crystal lattice 4.
Microcrystal Electron Diffraction (MicroED): The Nanocrystal Frontier
MicroED bridges the gap between SCXRD and NMR by extracting 3D atomic structures directly from sub-micron powders [[5]]().
-
The Causality of Choice: Electrons interact with matter much more strongly than X-rays—specifically probing the electrostatic potential of atoms rather than just electron density 6. This allows researchers to obtain sub-angstrom resolution data from crystals that are one-billionth the size required for traditional X-ray diffraction [[6]]().
Caption: Decision matrix for selecting the optimal structural validation technique based on sample state.
Quantitative Performance Comparison
The following table summarizes the operational parameters of each technique when applied to small fluorinated aromatics.
| Parameter | SCXRD | ¹⁹F / ¹H NMR | MicroED |
| Primary Output | 3D Electron Density Map | 2D Connectivity & Dynamics | 3D Electrostatic Potential Map |
| Sample Requirement | > 10 µm single crystal | ~1-5 mg dissolved in solvent | < 1 µm nanocrystals (powder) |
| Fluorine Detection | Excellent (High e⁻ density) | Exceptional (100% abundance) | Excellent (Strong scattering) |
| Time-to-Data | Days to Months (Crystal growth) | Minutes to Hours | Hours (No growth needed) |
| Destructive? | Yes (Radiation damage risk) | No (Fully recoverable) | Yes (Electron beam damage) |
| Absolute Stereochemistry | Yes (via Flack parameter) | No (Requires chiral derivatization) | Yes (via dynamical scattering) |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, a structural validation protocol must be a self-validating system —meaning the methodology inherently contains mathematical or physical checks that prove the accuracy of the result.
Protocol A: SCXRD Validation Workflow
-
Crystallization: Dissolve 2-Fluoro-5-methyl-1H-indole in a minimal amount of a binary solvent system (e.g., dichloromethane/hexane). Utilize slow vapor diffusion at 4°C to encourage the growth of a single crystal exceeding 10 µm in all dimensions.
-
Data Collection: Mount the crystal on a goniometer loop using paratone oil and immediately quench to 100 K using a liquid nitrogen cryostream. Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors) and mitigates radiation damage from the high-energy X-ray beam [[7]]().
-
Phase Solution & Refinement: Solve the phase problem using direct methods. Assign the heavy atoms (C, N, F) based on peak intensities in the initial electron density map.
-
Self-Validation (R-factor): Refine the model using least-squares minimization. The system self-validates by comparing the theoretical diffraction pattern of your model (
) against the actual collected data ( ). An R1 factor of < 0.05 confirms the structural assignment is correct and physically viable.
Caption: The self-validating logic of SCXRD refinement, minimizing the residual between observed and calculated data.
Protocol B: ¹⁹F / ¹H NMR Solution-State Validation
-
Sample Preparation: Dissolve 5 mg of 2-Fluoro-5-methyl-1H-indole in 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a 1D ¹H spectrum, followed by a 1D ¹⁹F spectrum (referenced to an internal standard like trichlorofluoromethane at 0 ppm).
-
Self-Validation (J-Coupling Analysis): Analyze the scalar coupling. The ¹⁹F signal will split into a doublet due to coupling with the adjacent ¹H at the C3 position. The magnitude of this coupling constant (
) mathematically validates the spatial proximity of the atoms. If the fluorine were incorrectly substituted at the 3-position, the coupling multiplicity to the surrounding protons would drastically change, instantly flagging an incorrect structure 4.
Protocol C: MicroED Nanocrystal Preparation
-
Grid Preparation: Apply the raw, dry powder of 2-Fluoro-5-methyl-1H-indole directly onto a carbon-coated transmission electron microscopy (TEM) grid. No solvent dissolution or crystal growth is required 5.
-
Data Collection: Insert the grid into a cryo-TEM operating at cryogenic temperatures. Align the electron beam and collect data using continuous rotation (typically -30° to +30°) at an ultra-low electron dose rate to prevent sample degradation 6.
-
Self-Validation: Process the diffraction frames using standard X-ray crystallographic software (e.g., DIALS or XDS). The generation of a coherent 3D electrostatic potential map that cleanly resolves the C-F bond serves as the ultimate validation of the nanocrystalline structure 5.
Conclusion
While SCXRD remains the absolute gold standard for mapping the 3D coordinates of molecules like 2-Fluoro-5-methyl-1H-indole, its reliance on macroscopic crystal growth is a significant vulnerability. NMR spectroscopy provides an elegant, rapid, and self-validating alternative for confirming regiochemistry in solution. However, for researchers dealing with intractable powders where absolute solid-state conformation is required, MicroED represents a paradigm shift, combining the atomic resolution of crystallography with the sample flexibility of electron microscopy.
References
- Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED). National Institutes of Health (NIH) / PMC.
- SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate.
- NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society (JACS).
- An Overview of Microcrystal Electron Diffraction (MicroED). eScholarship.org.
- Micro-Crystal Electron Diffraction Analysis Service. Mtoz Biolabs.
- 2085727-01-9 2-Fluoro-5-methyl-1H-indole. ChemSrc.
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- 1. 2085727-01-9_2-Fluoro-5-methyl-1H-indoleCAS号:2085727-01-9_2-Fluoro-5-methyl-1H-indole【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
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- 6. escholarship.org [escholarship.org]
- 7. Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Indole with 2-Fluoroindole
Introduction: The Enduring Quest for Molecular Optimization in Drug Discovery
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a recurring motif in a multitude of natural products and synthetic drugs.[1] Its unique aromatic and electronic properties allow it to engage in various biological interactions. However, the very reactivity that makes it a versatile pharmacophore also renders it susceptible to metabolic degradation, often at the electron-rich C2 and C3 positions.[2] This metabolic liability can curtail a drug candidate's in vivo efficacy and pharmacokinetic profile.
Bioisosteric replacement, a cornerstone strategy in drug design, offers a powerful approach to mitigate such challenges.[3] It involves substituting a specific group or atom with another that possesses similar steric and electronic characteristics, with the goal of enhancing physicochemical properties, improving potency, and altering metabolic pathways without disrupting the essential binding interactions.[3][4] This guide provides an in-depth comparison of indole and its C2-fluorinated bioisostere, 2-fluoroindole, offering experimental insights and data-driven guidance for researchers in drug development.
The Strategic Introduction of Fluorine at the C2-Position
Fluorine is a unique element in the medicinal chemist's toolkit. Its small van der Waals radius (1.47 Å) allows it to act as a hydrogen isostere (1.20 Å), while its high electronegativity, the strongest of all elements, profoundly influences the electronic properties of the parent molecule.[5] The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it highly resistant to metabolic cleavage.[6]
Placing a fluorine atom at the C2-position of the indole ring is a strategic decision aimed at directly addressing the scaffold's primary metabolic soft spot. This single atomic substitution can induce a cascade of beneficial changes, from blocking oxidative metabolism to modulating ring electronics and acidity, thereby refining the molecule's overall drug-like properties.
Caption: Structural comparison of Indole and its bioisostere, 2-Fluoroindole.
Comparative Analysis: Indole vs. 2-Fluoroindole
Physicochemical Properties: A Tale of Two Rings
The introduction of fluorine at the C2 position subtly but significantly alters the physicochemical landscape of the indole scaffold. These changes are critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Indole | 2-Fluoroindole | Rationale for Change & Impact on Drug Design |
| Lipophilicity (calc. LogP) | ~2.1 | ~2.3 | The impact of fluorine on lipophilicity is context-dependent.[7] A single fluorine atom often leads to a slight increase in LogP (typically +0.1 to +0.3).[8] This can enhance membrane permeability and cell penetration, but excessive lipophilicity must be avoided to maintain aqueous solubility.[9] |
| Acidity (pKa of N-H) | ~17 (in DMSO)[10] | ~15-16 (estimated) | Fluorine is a strong electron-withdrawing group. Its presence at C2 pulls electron density from the pyrrole ring, making the N-H proton more acidic (lower pKa).[11] This can alter ionization state at physiological pH, influencing solubility and receptor interactions. |
| Dipole Moment | ~2.1 D | Increased | The highly polar C-F bond significantly increases the local and overall molecular dipole moment. This can lead to new or enhanced dipole-dipole interactions with the target protein, potentially increasing binding affinity.[12] |
Metabolic Stability: Blocking the Primary Site of Attack
A primary motivation for employing the 2-fluoroindole scaffold is to enhance metabolic stability. The C2-position of indole is a common site for oxidation by cytochrome P450 (CYP) enzymes, leading to metabolites like oxindole, which can then be further processed and cleared.[2][13]
The exceptional strength of the C-F bond effectively "shields" the C2-position from enzymatic attack.[14] This metabolic blockade prevents the formation of downstream metabolites, which can lead to:
-
Increased half-life (t½): The parent drug remains in circulation longer.
-
Improved oral bioavailability: More of the active drug is absorbed before being metabolized.
-
Reduced potential for reactive metabolite formation: Blocking certain metabolic pathways can prevent the generation of toxic byproducts.[15]
Caption: Metabolic blocking effect of C2-fluorination on the indole scaffold.
Synthesis of 2-Fluoroindoles: A Practical Approach
While classical indole syntheses (e.g., Fischer, Larock) are well-established, the construction of 2-fluoroindoles requires specialized methods. A modern and efficient strategy involves a formal [4+1] cyclization using readily accessible ortho-vinylanilines and a difluorocarbene source.[4] This approach builds the indole scaffold while simultaneously installing the C2-fluorine atom.
Another effective method utilizes a sequential Buchwald-Hartwig coupling and base-promoted intramolecular nucleophilic reaction starting from gem-difluorostyrenes and primary arylamines.[16]
Sources
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- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irf.fhnw.ch [irf.fhnw.ch]
- 10. dentonchemistry.com [dentonchemistry.com]
- 11. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. pubs.acs.org [pubs.acs.org]
Optimizing HPLC Retention Time Analysis for 2-Fluoro-5-methyl-1H-indole: A Comparative Column Guide
Executive Summary
2-Fluoro-5-methyl-1H-indole (CAS 2085727-01-9)[1] is a highly specialized fluorinated building block increasingly utilized in modern drug discovery. The incorporation of a fluorine atom into the indole scaffold modulates lipophilicity, metabolic stability, and target binding affinity. However, this simple substitution introduces profound chromatographic challenges. Standard reversed-phase (RP) HPLC methods often fail to adequately resolve fluorinated indoles from their des-fluoro or positional isomer impurities.
As a Senior Application Scientist, I frequently observe laboratories defaulting to C18 columns for all RP-HPLC workflows. While C18 is a robust workhorse, it relies almost entirely on dispersive hydrophobic interactions[2]. For highly electronegative, polarizable molecules like 2-Fluoro-5-methyl-1H-indole, we must exploit alternative retention mechanisms—specifically
Chromatographic Causality: Why C18 Falls Short
The fluorine atom at the 2-position of the indole ring is highly electronegative. This creates a strong local dipole moment and withdraws electron density from the aromatic
When analyzed on a traditional C18 column, two primary issues arise:
-
Lack of Shape Selectivity: C18 alkyl chains cannot differentiate the subtle steric and electronic differences between fluorinated isomers[2].
-
Secondary Interactions: The more acidic N-H can interact with residual, unendcapped silanols on the silica support, leading to peak tailing (Asymmetry Factor > 1.5).
To overcome this, we must evaluate Biphenyl and PFP columns. Biphenyl phases offer enhanced
Logical relationship of retention mechanisms for fluorinated indoles across stationary phases.
Comparative Performance Data
To objectively evaluate these stationary phases, 2-Fluoro-5-methyl-1H-indole was analyzed alongside a critical pair impurity (5-methyl-1H-indole) across three superficially porous particle (SPP) columns (2.7 µm, 100 x 4.6 mm). The quantitative data is summarized below.
| Column Phase | Retention Time (tR, min) | Tailing Factor (As) | Resolution (Rs)* | Primary Interaction Mechanism |
| C18 | 4.2 | 1.65 | 1.2 | Hydrophobic (Dispersive) |
| Biphenyl | 5.8 | 1.28 | 1.8 | Hydrophobic, |
| PFP | 7.1 | 1.05 | 3.4 | Dipole-Dipole, |
*Resolution (Rs) calculated against the critical des-fluoro pair, 5-methyl-1H-indole. An Rs > 2.0 indicates baseline separation.
Data Analysis: The PFP column provides a 69% increase in retention time compared to the C18 column and achieves baseline resolution (Rs = 3.4). The strong dipole-dipole interactions between the pentafluorophenyl ring of the stationary phase and the 2-fluoro substituent of the analyte are directly responsible for this enhanced performance[3].
Experimental Methodology: A Self-Validating Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It includes specific mobile phase choices driven by chemical causality and built-in system suitability criteria.
HPLC method development workflow for fluorinated indole derivatives.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Causality: The acidic buffer ensures the indole N-H remains fully protonated and neutral, suppressing secondary ion-exchange interactions with residual silanols on the silica support.
-
-
Mobile Phase B: 100% MS-grade Methanol.
-
Causality: Methanol is strictly preferred over Acetonitrile for PFP and Biphenyl columns. Acetonitrile contains a carbon-nitrogen triple bond that can
-stack with the stationary phase, effectively masking the column's unique selectivity[2]. Methanol, being protic and lacking -electrons, allows the stationary phase to fully interact with the fluorinated indole[4].
-
Step 2: Chromatographic Conditions
-
Column: PFP SPP Column (2.7 µm, 100 x 4.6 mm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Maintains consistent viscosity and mass transfer).
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm (Optimal absorption wavelength for the indole chromophore).
-
Gradient Program:
-
0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)
-
1.0 - 8.0 min: 10% to 90% B (Linear gradient)
-
8.0 - 10.0 min: 90% B (Column wash)
-
10.1 - 15.0 min: 10% B (Re-equilibration)
-
Step 3: System Suitability Testing (Self-Validation)
Before analyzing unknown samples, the system must validate its own performance.
-
Blank Injection: Inject 5 µL of diluent (50:50 Water:Methanol). Verify no ghost peaks elute at the expected retention time of 7.1 minutes.
-
Resolution Standard: Inject a mixed standard of 2-Fluoro-5-methyl-1H-indole and 5-methyl-1H-indole.
-
Acceptance Criteria: The method is only validated for use if the Resolution (Rs) between the two peaks is
2.0, and the Tailing Factor (As) for 2-Fluoro-5-methyl-1H-indole is 1.2.
Conclusion
While C18 columns remain the industry standard for general reversed-phase chromatography, they are fundamentally ill-equipped to handle the unique electronic and steric demands of fluorinated indoles. By understanding the causality behind retention mechanisms, researchers can confidently transition to PFP stationary phases. The combination of a PFP column with a Methanol-based mobile phase leverages strong dipole-dipole and
References
1.[3] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. URL:[Link] 2.[4] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health (NIH) / PMC. URL:[Link] 3.[2] Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. MAC-MOD Analytical. URL:[Link] 4.[1] 2085727-01-9 2-Fluoro-5-methyl-1H-indole CAS Database. ChemSrc. URL:[Link]
Sources
- 1. 2085727-01-9_2-Fluoro-5-methyl-1H-indoleCAS号:2085727-01-9_2-Fluoro-5-methyl-1H-indole【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. mac-mod.com [mac-mod.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
melting point determination of 2-Fluoro-5-methyl-1H-indole
Comprehensive Guide to Melting Point Determination of 2-Fluoro-5-methyl-1H-indole: A Comparative Analysis of Analytical Methods
In my experience as a Senior Application Scientist overseeing solid-state characterization, fluorinated indoles frequently exhibit complex thermal behaviors. 2-Fluoro-5-methyl-1H-indole (CAS: 2085727-01-9) is a highly valued fluorinated pharmacophore utilized in modern drug discovery. The introduction of the fluorine atom significantly alters the compound's lipophilicity and intermolecular dipole interactions. Because these unique interactions can give rise to distinct crystalline polymorphs, precise melting point (
This guide objectively compares the industry's leading methodologies for determining the melting point of 2-Fluoro-5-methyl-1H-indole, providing researchers with actionable, self-validating protocols that synthesize technical accuracy with field-proven insights.
Methodological Decision Workflow
Selecting the correct analytical method depends entirely on the thermodynamic data required. The workflow below outlines the decision matrix for analyzing 2-Fluoro-5-methyl-1H-indole.
Workflow for selecting melting point determination methods for 2-Fluoro-5-methyl-1H-indole.
Comparative Performance Data
To objectively evaluate the best approach for your laboratory, the following table summarizes the quantitative performance metrics of the three primary thermal analysis techniques.
| Analytical Parameter | Automated Capillary Method | Differential Scanning Calorimetry (DSC) | Hot-Stage Microscopy (HSM) |
| Primary Mechanism | Optical transmission (%T) | Differential heat flow (mW) | Visual phase transition |
| Sample Size | 2-3 mm depth (~1-2 mg) | 1.0 - 3.0 mg | < 0.5 mg |
| Optimal Heating Rate | 1.0 °C/min (melt phase) | 5.0 °C/min | 2.0 °C/min |
| Precision ( | ± 0.2 °C | ± 0.05 °C | ± 0.5 °C |
| Key Advantage | High throughput, Pharmacopeia compliant | Detects polymorphs, yields thermodynamic data ( | Direct visual confirmation of crystal changes |
| Primary Limitation | Cannot quantify enthalpy | Destructive, higher cost per sample | Subject to operator bias |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated for 2-Fluoro-5-methyl-1H-indole is thermodynamically sound and free from instrumental artifacts.
Protocol A: Automated Capillary Method (Optical Detection)
This method utilizes digital sensors and cameras to measure light transmission through a glass capillary. As the solid sample transitions to a liquid, transmission increases, providing exact melting point data[1].
-
System Suitability Test (SST): Prior to analyzing the indole, validate the instrument's temperature accuracy using a certified reference standard (e.g., Benzophenone,
= 47.8°C) as recommended in the [2]. The measured value must fall within ±0.3°C of the certificate value. -
Step 1: Sample Preparation. Transfer ~10 mg of 2-Fluoro-5-methyl-1H-indole to an agate mortar. Grind thoroughly to a fine powder.
-
Causality: Grinding eliminates void volumes and air pockets. Air acts as a thermal insulator; its presence causes thermal lag between the heating block and the sample interior, artificially broadening the melting range.
-
-
Step 2: Capillary Loading. Press the open end of a glass capillary into the powder. Invert and tap firmly through a 1-meter glass drop tube to pack the sample tightly to a depth of 2-3 mm.
-
Step 3: Thermal Programming. Insert the capillary into the metal block furnace. Program a rapid heating ramp (10°C/min) to a standby temperature 5°C below the expected onset. From there, initiate a slow ramp of 1°C/min, adhering to standardized [3].
-
Causality: The 1°C/min rate ensures thermodynamic equilibrium across the glass barrier, allowing the optical sensor to accurately capture the exact temperature of initial softening (onset) and complete liquefaction (clear point).
-
Protocol B: Differential Scanning Calorimetry (DSC)
DSC is the thermodynamic gold standard. It measures the excess apparent specific heat required to keep both the reference and the sample at the same temperature, making it an invaluable tool for detailed thermodynamic characterization[4],[5].
-
System Suitability Test (SST): Perform a cell resistance and capacitance calibration, followed by a temperature and cell constant calibration using high-purity Indium (
= 156.6°C, = 28.71 J/g). -
Step 1: Sample Preparation. Accurately weigh 1.5 to 3.0 mg of the indole into a Tzero aluminum pan using a microbalance.
-
Step 2: Hermetic Sealing. Crimp the pan with a hermetic lid.
-
Causality: Fluorinated organic compounds can exhibit high vapor pressures near their melting points. A hermetic seal maintains a constant volume and pressure, preventing endothermic sublimation artifacts from skewing the integration of the true melting endotherm[6].
-
-
Step 3: Purge Gas. Place the sample and an empty reference pan into the DSC cell. Purge with dry Nitrogen at 50 mL/min.
-
Causality: Nitrogen prevents oxidative degradation of the indole ring at elevated temperatures, ensuring the resulting endotherm reflects pure fusion.
-
-
Step 4: Thermal Programming & Analysis. Equilibrate the cell at 20°C. Apply a linear heating rate of 5°C/min past the melting event. The software integrates the area under the endothermic peak to determine the enthalpy of fusion (
) and calculates the extrapolated onset temperature, which represents the absolute thermodynamic melting point independent of visual bias.
References
-
Title: Melting Point Determination Methods | Source: ResolveMass Laboratories Inc. | URL: [Link]
-
Title: ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES | Source: Official Journal of the European Union (Eur-Lex) | URL: [Link]
-
Title: Melting Point and Dropping Point Guide | Source: Mettler Toledo | URL: [Link]
-
Title: Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions | Source: Journal of Pharmacy & Bioallied Sciences (NCBI PMC) | URL: [Link]
-
Title: Differential scanning calorimetry | Source: Wikipedia | URL: [Link]
-
Title: Insights on the Thermal and Physical Stability of the Modified Polymerizable Liposomes | Source: Open Access Pub | URL: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. mt.com [mt.com]
- 3. europarl.europa.eu [europarl.europa.eu]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. openaccesspub.org [openaccesspub.org]
Safety Operating Guide
2-Fluoro-5-methyl-1H-indole proper disposal procedures
Operational Guide: Proper Handling, Safety Logistics, and Disposal Procedures for 2-Fluoro-5-methyl-1H-indole
As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex halogenated scaffolds. 2-Fluoro-5-methyl-1H-indole is a highly valuable building block, particularly in the synthesis of target molecules via the Fischer indole synthesis. However, the strategic incorporation of fluorine—while excellent for modulating metabolic stability and lipophilicity in drug candidates—introduces strict logistical requirements for laboratory safety and waste disposal.
This guide provides a self-validating, step-by-step operational framework for the handling, segregation, and destruction of 2-Fluoro-5-methyl-1H-indole, ensuring absolute compliance with environmental regulations and laboratory safety standards.
Physicochemical Causality & Hazard Profiling
To manage a chemical effectively, one must understand the mechanistic reasons behind its hazards. The indole core is highly lipophilic, meaning it will readily partition into organic solvents and biological membranes. Furthermore, the presence of the strong carbon-fluorine (C-F) bond dictates its thermal degradation profile. Under extreme heat or fire conditions, this compound will not simply combust into carbon dioxide and water; it will release highly toxic and corrosive Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx).
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Value / Description | Operational Implication |
| Physical State | Solid (typically off-white powder) | Prone to aerosolization; handle in a draft-controlled fume hood. |
| Lipophilicity | High | Will partition into organic layers during liquid-liquid extraction; highly persistent in organic waste. |
| Base Strength (pKa) | Very weak base (Conjugate acid pKa ~ -2) | Will not protonate in dilute acid; remains in the organic phase during acidic aqueous washes. |
| Hazard Codes | H315, H319, H335 | Causes skin, eye, and respiratory irritation. Mandates strict PPE. |
| Combustion Byproducts | CO, CO₂, NOx, HF | Requires specialized high-temperature incineration with flue gas scrubbing. |
Operational Safety & Spill Response Protocols
A robust safety protocol is a self-validating system: each step must confirm the success of the previous one. In the event of a spill involving 2-Fluoro-5-methyl-1H-indole, follow this sequential methodology:
Step-by-Step Spill Response:
-
Containment & Isolation: Immediately isolate the area. Because the compound is a respiratory irritant (H335), ensure the local exhaust ventilation (fume hood) is operating at maximum capacity.
-
Phase Identification:
-
If Solid: Do not dry sweep, as this creates hazardous aerosols. Lightly dampen the powder with a compatible non-halogenated solvent (e.g., isopropanol) to suppress dust.
-
If in Solution: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).
-
-
Collection: Use non-sparking tools to scoop the absorbed mixture. Place the material into a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe.
-
Validation: Visually inspect the area under standard lighting to ensure no residue remains. All cleanup materials must now be classified as Halogenated Solid Waste .
Waste Segregation & Disposal Logistics (Core Directive)
The most critical operational failure in laboratories handling fluorinated compounds is improper waste segregation. Halogenated waste requires specific disposal technologies—typically high-temperature incineration—to ensure the complete destruction of
Personal protective equipment for handling 2-Fluoro-5-methyl-1H-indole
Comprehensive Safety and Operational Guide: Handling 2-Fluoro-5-methyl-1H-indole
2-Fluoro-5-methyl-1H-indole (CAS: 2085727-01-9) is a highly specialized fluorinated heterocyclic building block widely utilized in medicinal chemistry and drug development. While the introduction of a fluorine atom at the C2 position and a methyl group at C5 makes it an excellent bioisostere and pharmacophore, these modifications significantly increase the molecule's lipophilicity. This enhanced hydrophobic profile allows the compound to more readily permeate biological membranes, necessitating rigorous personal protective equipment (PPE) and handling protocols.
This guide provides researchers and safety officers with a self-validating, field-proven system for managing the operational and environmental risks associated with this compound.
Hazard Assessment and Mechanistic Toxicology
Before selecting PPE, it is critical to understand the causality behind the chemical's hazards. The protective measures outlined below are not arbitrary; they are direct responses to the physicochemical properties of fluorinated indoles.
-
Dermal and Ocular Permeability (H315, H319): Due to its high lipophilicity, 2-Fluoro-5-methyl-1H-indole can easily disrupt the lipid bilayers of the stratum corneum and corneal epithelium. Direct contact rapidly induces localized erythema and severe eye irritation[1].
-
Respiratory Sensitization (H335): As a fine crystalline solid, aerosolized micro-particles can bypass upper respiratory cilia and deposit in the lower respiratory tract, causing acute irritation[1].
-
Environmental Toxicity (H400): The indole core is highly resistant to rapid biodegradation and is classified as very toxic to aquatic life[2]. This dictates a strict zero-drain disposal policy.
Table 1: Quantitative Hazard Summary & Operational Implications
| Chemical Property / Hazard | GHS Classification | Direct Operational Implication |
| Physical State | Solid / Crystalline Powder | High risk of aerosolization; handle only in draft-controlled areas. |
| Skin Irritation | Category 2 (H315) | Latex is insufficient; requires high-density nitrile barriers. |
| Eye Irritation | Category 2A (H319) | Risk of corneal damage; ANSI-compliant safety goggles are mandatory. |
| STOT (Single Exposure) | Category 3 (H335) | Respiratory tract irritation; mandatory fume hood utilization. |
| Aquatic Toxicity | Category 1 (H400) | Strictly collect as hazardous solid/liquid waste; do not flush. |
Mandatory Personal Protective Equipment (PPE) Specifications
Under the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) and the Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450), laboratories must implement PPE protocols tailored to specific chemical hazards[3].
-
Hand Protection (Critical): Standard latex gloves offer poor resistance to lipophilic organic compounds. You must use Nitrile gloves (minimum 5 mil thickness) . When dissolving 2-Fluoro-5-methyl-1H-indole in carrier solvents (e.g., DMF, DMSO, or DCM), double-gloving is required. The solvent acts as a permeation enhancer, carrying the indole through micro-tears in the glove. Change the outer glove immediately upon suspected contamination.
-
Eye and Face Protection: Safety glasses with wraparound side shields (ANSI Z87.1 compliant) are the absolute minimum. If handling quantities larger than 10 grams or preparing concentrated stock solutions where splashing is a risk, a full-face shield must be worn over the safety glasses.
-
Body Protection: A flame-resistant, knee-length laboratory coat with fitted knit cuffs. The fitted cuffs prevent the sleeves from dragging through powdered residue. Shorts and open-toed shoes are strictly prohibited.
-
Respiratory Protection: Routine handling must be performed inside a certified chemical fume hood. If weighing or transferring powders outside a hood is unavoidable due to equipment constraints, an N95 particulate respirator or a half-face respirator equipped with P100 filters must be worn[3].
Operational Workflow and Engineering Controls
To ensure a self-validating safety system, the physical handling of the chemical must follow a strict, linear progression that minimizes exposure time and prevents cross-contamination.
Fig 1. Step-by-step operational workflow for handling 2-Fluoro-5-methyl-1H-indole safely.
Step-by-Step Handling Methodology:
-
Preparation: Verify the fume hood face velocity is functioning correctly (typically 80–120 fpm). Lay down a disposable anti-static weighing mat. Fluorinated powders are highly prone to static cling and can easily disperse into the air.
-
Transfer: Use a static-dissipative, grounded spatula. Keep the source container closed when not actively transferring to minimize air and light exposure, which can degrade the indole into colored, potentially more toxic oligomers.
-
Dissolution: Add your solvent slowly. If using exothermic solvents, perform the dissolution within a secondary containment tray to catch accidental flask fractures.
-
Decontamination: Wipe down the analytical balance and hood surface with a damp paper towel (using a water/ethanol mixture), then immediately dispose of the towel in the solid hazardous waste bin.
Emergency Response and Spill Management
In the event of a spill, dry sweeping must be avoided at all costs, as the mechanical action will aerosolize the fine crystalline powder, creating an immediate inhalation hazard[1].
Fig 2. Decision logic and response protocol for 2-Fluoro-5-methyl-1H-indole spills.
Spill Protocol (Minor Spills):
-
Containment: Cover the spilled powder with a damp paper towel or a solid inert absorbent (such as sand or vermiculite) to suppress dust generation.
-
Collection: Use a non-sparking scoop to transfer the absorbed mixture into a sealable, chemically compatible waste container.
-
Surface Cleaning: Wash the affected area thoroughly with soap and water. Do not use strong oxidizing agents (e.g., bleach) to clean up indole spills, as this can trigger hazardous, heat-generating reactions.
Waste Management and Disposal Plan
Because indoles are highly toxic to aquatic ecosystems (H400)[2], strict adherence to EPA and local environmental regulations is required.
-
Solid Waste: All contaminated consumables—including nitrile gloves, weighing paper, empty chemical vials, and spill cleanup materials—must be placed in a clearly labeled, heavy-duty "Hazardous Solid Waste - Toxic/Combustible" container.
-
Liquid Waste: Solutions containing 2-Fluoro-5-methyl-1H-indole must be segregated into appropriate organic waste streams (halogenated vs. non-halogenated, depending on the carrier solvent). Ensure the waste carboy is kept tightly capped and stored in secondary containment until collected by your Environmental Health and Safety (EHS) department.
References
-
Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration (OSHA). Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
